Hydroxytolbutamide
Description
4-Hydroxytolbutamide has been reported in Homo sapiens with data available.
tolbutamide metabolite
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHYONYKZIRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205824 | |
| Record name | Hydroxymethyltolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy tolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5719-85-7, 1185112-19-9 | |
| Record name | Hydroxytolbutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethyltolbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyltolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYMETHYLTOLBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy tolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The雙重角色 of Hydroxytolbutamide in Elucidating CYP2C9 Function: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action of hydroxytolbutamide in the context of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in drug metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind experimental choices and the intricate molecular interplay that defines this important substrate-enzyme interaction.
Introduction: The Significance of CYP2C9 and the Role of Tolbutamide
Cytochrome P450 2C9 (CYP2C9) is a key hepatic enzyme responsible for the metabolism of a significant portion of clinically used drugs, including those with narrow therapeutic indices such as warfarin and phenytoin.[1] Its polymorphic nature, with common variants like CYP2C92 and CYP2C93 exhibiting reduced activity, underscores the importance of understanding its function to predict drug efficacy and prevent adverse reactions.[2][3]
Tolbutamide, a first-generation sulfonylurea, has long been established as a cornerstone probe substrate for assessing CYP2C9 activity both in vitro and in vivo.[4] Its metabolism is almost exclusively catalyzed by CYP2C9, making the rate of its conversion a reliable indicator of the enzyme's functional status.[5] The primary metabolic reaction is the hydroxylation of the methyl group on the butyl side chain of tolbutamide to form 4-hydroxytolbutamide.[6] This initial oxidation is the rate-limiting step in the overall clearance of tolbutamide.[7]
The Metabolic Pathway: From Tolbutamide to Inactive Metabolites
The journey of tolbutamide through the metabolic machinery of the liver is a two-step oxidative process, with CYP2C9 playing the initial and most critical role.
Step 1: CYP2C9-Mediated Hydroxylation
The primary interaction of interest is the conversion of tolbutamide to 4-hydroxytolbutamide. This reaction is a classic example of a monooxygenase reaction catalyzed by a cytochrome P450 enzyme.
-
Substrate: Tolbutamide
-
Enzyme: Cytochrome P450 2C9
-
Cofactors: NADPH, O₂
-
Product: 4-hydroxytolbutamide
This metabolic step effectively inactivates the hypoglycemic activity of tolbutamide.
Step 2: Further Oxidation to Carboxytolbutamide
Following its formation, 4-hydroxytolbutamide is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form carboxytolbutamide.[8][9] This metabolite is also inactive and is the primary form excreted in the urine.[2]
Diagram: Tolbutamide Metabolic Pathway
Caption: Metabolic conversion of tolbutamide.
Molecular Mechanism: Interaction within the CYP2C9 Active Site
Understanding the mechanism of action requires a close examination of the interactions between tolbutamide and the active site of the CYP2C9 enzyme. While a crystal structure of CYP2C9 with this compound is not available, molecular modeling and studies with other substrates and inhibitors provide significant insights.
The CYP2C9 active site is characterized by a hydrophobic pocket.[10] The binding of substrates like tolbutamide is primarily driven by hydrophobic interactions.[10] However, specific hydrogen bonding and electrostatic interactions are crucial for the correct orientation of the substrate for regioselective hydroxylation.[10]
Molecular docking studies with various ligands have identified key amino acid residues within the CYP2C9 active site that are critical for substrate binding and catalysis.[11][12] These studies, while not directly involving this compound, suggest that the size, shape, and electronic properties of a ligand determine its affinity and orientation within the active site.
The Role of this compound: Product and Potential Modulator
While the formation of this compound is the primary event, its subsequent actions on CYP2C9 are of significant interest for a complete mechanistic understanding.
This compound as a Product
As the direct product of CYP2C9-mediated metabolism of tolbutamide, the rate of this compound formation is a direct measure of the enzyme's catalytic activity. This principle forms the basis of numerous in vitro and in vivo assays for CYP2C9 phenotyping and drug-drug interaction studies.
Investigating Product Inhibition
A key question in enzyme kinetics is whether the product of a reaction can inhibit the enzyme, a phenomenon known as product inhibition. In the context of CYP2C9, if this compound were to bind to the active site and prevent or slow down the binding of subsequent tolbutamide molecules, it would be classified as a product inhibitor.
Currently, there is a lack of direct and conclusive scientific literature demonstrating significant product inhibition of CYP2C9 by this compound under physiological conditions. Most studies focus on the inhibitory effects of other drugs on the formation of this compound.[9][13][14][15] The rapid downstream conversion of this compound to carboxytolbutamide in vivo may also limit its potential to accumulate and cause significant product inhibition.[8]
Similarly, there is limited information regarding any inhibitory or inductive effects of carboxytolbutamide on CYP2C9.
Experimental Protocols for Studying the this compound-CYP2C9 Interaction
The investigation of CYP2C9 activity using tolbutamide as a probe substrate is a well-established practice in drug metabolism research. The following are detailed protocols for key experiments.
In Vitro CYP2C9 Inhibition Assay Using Human Liver Microsomes
This assay is a standard method to determine the inhibitory potential of a test compound on CYP2C9 activity by measuring the formation of 4-hydroxytolbutamide.
Protocol:
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs): Thaw on ice.
-
Tolbutamide (Substrate): Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in incubation buffer.
-
Test Compound (Inhibitor): Prepare a series of concentrations.
-
NADPH regenerating system (Cofactor): Prepare fresh.
-
Incubation Buffer: Typically potassium phosphate buffer, pH 7.4.
-
Stopping Solution: A mixture of organic solvent (e.g., acetonitrile) and internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs, incubation buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding tolbutamide.
-
After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the cold stopping solution.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analytical Method:
-
Quantify the formation of 4-hydroxytolbutamide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate the rate of this compound formation at each inhibitor concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
If further kinetic analysis is required, perform experiments with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Diagram: In Vitro CYP2C9 Inhibition Assay Workflow
Caption: Workflow for in vitro CYP2C9 inhibition assay.
Quantitative Data Summary
The following table summarizes key kinetic parameters for tolbutamide hydroxylation by CYP2C9, as reported in the literature. These values can vary depending on the experimental system (e.g., specific HLM pool, recombinant enzyme system).
| Parameter | Value | Experimental System | Reference |
| Km (Michaelis-Menten constant) | 133 µM | Human Liver Microsomes | [13] |
| 123 µM (unbound) | Human Liver Microsomes | ||
| Vmax (Maximum reaction velocity) | 248 pmol/min/mg | Human Liver Microsomes | [13] |
Clinical and Research Implications
The interaction between tolbutamide, this compound, and CYP2C9 has several important implications:
-
Drug Development: Tolbutamide remains a valuable tool in preclinical drug development to assess the potential of new chemical entities to inhibit or induce CYP2C9, in line with regulatory guidelines from agencies like the FDA.
-
Pharmacogenetics: Phenotyping individuals for their CYP2C9 activity using tolbutamide can help in personalizing the dosage of other CYP2C9-metabolized drugs.[2] The reduced clearance of tolbutamide in carriers of CYP2C9*2 and *3 alleles is a well-documented example of the clinical relevance of this genetic polymorphism.[3]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C9 can lead to decreased metabolism of tolbutamide, resulting in its accumulation and an increased risk of hypoglycemia.[9] Conversely, inducers of CYP2C9 can increase the metabolism of tolbutamide, potentially reducing its efficacy.[8]
Conclusion
The mechanism of action of this compound on CYP2C9 is multifaceted. Primarily, its formation serves as a robust and reliable marker of CYP2C9 catalytic activity, making the tolbutamide-to-hydroxytolbutamide conversion a cornerstone of in vitro and in vivo studies of this critical drug-metabolizing enzyme. While direct evidence for this compound acting as a significant product inhibitor is limited, a comprehensive understanding of its role within the entire metabolic cascade, including its rapid subsequent oxidation, is essential for accurately interpreting experimental data and predicting clinical outcomes. The continued use of tolbutamide as a probe substrate, coupled with advanced analytical and computational techniques, will further refine our understanding of CYP2C9 function and its impact on pharmacotherapy.
References
- 1. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluvoxamine inhibits the CYP2C9 catalyzed biotransformation of tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putative active site template model for cytochrome P4502C9 (tolbutamide hydroxylase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysaccharide peptides from Coriolus versicolor competitively inhibit tolbutamide 4-hydroxylation in specific human CYP2C9 isoform and pooled human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of tolbutamide 4-methylhydroxylation by a series of non-steroidal anti-inflammatory drugs in V79-NH cells expressing human cytochrome P4502C10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of albumin and cytosol on enzyme kinetics of tolbutamide hydroxylation and on inhibition of CYP2C9 by gemfibrozil in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of a Primary Metabolite
An In-Depth Technical Guide to the Physicochemical Properties of Hydroxytolbutamide
This compound, specifically 4-hydroxytolbutamide, is the principal active metabolite of the first-generation sulfonylurea antidiabetic drug, tolbutamide.[1][2] Its formation, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C8, is a critical step in the clearance of the parent drug.[1][3][4] Consequently, this compound serves as a crucial biomarker for assessing CYP2C9 activity, a key enzyme involved in the metabolism of numerous clinical drugs.[1][5][6] Understanding the physicochemical properties of this metabolite is not merely an academic exercise; it is fundamental for drug development professionals in the fields of pharmacokinetics, drug-drug interaction studies, and toxicology.
This guide provides a detailed examination of the core physicochemical characteristics of this compound. It is designed for researchers and scientists, offering not just data, but also the underlying rationale for the experimental methods used to determine these properties, ensuring a blend of technical accuracy and practical insight.
Chemical and Molecular Identity
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. This compound is structurally distinct from its parent compound, tolbutamide, by the presence of a hydroxymethyl group on the para-position of the benzene ring, replacing the methyl group of tolbutamide.[1] This single hydroxylation event significantly alters the molecule's properties.
Caption: Metabolic conversion of Tolbutamide to this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | [7] |
| CAS Number | 5719-85-7 | [3][8][9] |
| Molecular Formula | C₁₂H₁₈N₂O₄S | [8][9][10] |
| Molecular Weight | 286.35 g/mol | [3][8][10] |
| SMILES String | CCCCNC(=O)NS(=O)(=O)c1ccc(CO)cc1 | [3][7] |
| InChI Key | SJRHYONYKZIRPM-UHFFFAOYSA-N | [3][7] |
Core Physicochemical Properties
The transformation from a methyl to a hydroxymethyl group imparts a significant increase in polarity, which in turn governs the molecule's behavior in both chemical and biological systems.[1]
Physical State and Appearance
This compound typically presents as a white, solid, crystalline material.[3][11] This information is vital for material handling, storage, and the initial stages of formulation development.
Melting Point
The melting point is a critical indicator of a compound's purity and thermal stability.
A sharp and consistent melting point range is a primary criterion for confirming the purity of a synthesized or isolated batch of the compound.
Solubility Profile
Solubility is arguably one of the most important physicochemical properties for a drug metabolite, as it dictates its distribution and excretion pathways. The introduction of the hydroxyl group enhances aqueous solubility relative to tolbutamide, facilitating renal excretion.[1]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3][10] |
| Ethanol | 12 mg/mL | [3][10] |
| 0.1 M NaOH | 4 mg/mL | [3][10] |
| DMSO | 100-125 mg/mL | [2][9] |
The poor aqueous solubility, despite increased polarity, highlights the challenges in preparing aqueous stock solutions for in vitro assays. The solubility in basic solutions (NaOH) and organic solvents like ethanol and DMSO is crucial for creating concentrated stock solutions for experimental use.[3][9][10]
Acidity (pKa)
The pKa value determines the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological compartments, such as the stomach (low pH) and intestine (higher pH).
This acidic pKa value, associated with the sulfonamide proton, indicates that this compound will be predominantly in its ionized (anionic) form at physiological pH (7.4), which generally leads to lower membrane permeability but higher aqueous solubility compared to the non-ionized form.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of membrane permeability and protein binding.
The relatively low LogP value reflects the increased polarity due to the hydroxyl group, suggesting lower passive diffusion across cell membranes compared to more lipophilic compounds.
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for the quantification of this compound in biological matrices, which is fundamental to its use as a CYP2C9 probe.
Ultraviolet (UV) Spectroscopy
UV spectroscopy is a common technique for detection in chromatographic methods.
This absorbance maximum provides the optimal wavelength for detection in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector, ensuring high sensitivity for quantification.[15][17]
Chromatographic Methods: HPLC and LC-MS
HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the determination of this compound in plasma and urine.[15][18] These methods offer the required selectivity and sensitivity for pharmacokinetic studies.
Caption: General workflow for LC-MS analysis of this compound.
Experimental Protocol: Quantification by LC-MS
This protocol represents a generalized, self-validating system for the accurate measurement of this compound.
-
Sample Preparation & Rationale:
-
Step 1.1: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Step 1.2: Add a known concentration of an internal standard (IS), such as omeprazole or a deuterated version of this compound (e.g., this compound-d9).[18][19] Causality: The IS is crucial for correcting variations in extraction efficiency and instrument response, ensuring accuracy and precision.
-
Step 1.3: Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.[18] Causality: Ethyl acetate is chosen for its ability to efficiently extract the analytes of interest from the aqueous biological matrix while leaving behind proteins and other interferences.
-
Step 1.4: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Step 1.5: Reconstitute the residue in 100 µL of the mobile phase. Causality: Reconstitution in the mobile phase ensures compatibility with the chromatographic system and improves peak shape.
-
-
Chromatographic Conditions & Rationale:
-
Step 2.1: Utilize a C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm).[18] Causality: C18 columns are standard for separating moderately polar compounds like this compound from endogenous plasma components.
-
Step 2.2: Employ a gradient elution mobile phase, for instance, starting with 90% Solvent A (0.1% formic acid in water) and 10% Solvent B (acetonitrile) and ramping to 90% Solvent B.[18] Causality: A gradient elution allows for efficient separation of analytes with different polarities and helps to clean the column after each injection.
-
Step 2.3: Set the flow rate to 0.4 mL/min and column temperature to 25 °C.[20]
-
-
Mass Spectrometry Detection & Rationale:
-
Step 3.1: Use an electrospray ionization (ESI) source in positive ion mode.[18]
-
Step 3.2: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. For this compound, the precursor ion [M+H]⁺ would be monitored at m/z 287.1.[7] Causality: SIM/MRM provides specificity by monitoring only the mass-to-charge ratio of the target analyte and its fragments, effectively filtering out noise from the complex biological matrix.
-
-
Validation & Trustworthiness:
-
The protocol's integrity is validated by assessing linearity (calibration curve), accuracy, precision (intra- and inter-day), recovery, and stability, ensuring the data generated is reliable and reproducible.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxytolbutamide | this compound | Metabolite| TargetMol [targetmol.com]
- 3. 4-羟基甲苯磺丁脲 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Hydroxytolbutamide | 5719-85-7 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 4-Hydroxytolbutamide = 98 HPLC 5719-85-7 [sigmaaldrich.com]
- 11. 4-Hydroxytolbutamide | 5719-85-7 [m.chemicalbook.com]
- 12. 4-hydroxytolbutamide [stenutz.eu]
- 13. Showing Compound 4-Hydroxy tolbutamide (FDB023913) - FooDB [foodb.ca]
- 14. 4 hydroxy tolbutamide | CAS#:5719-85-7 | Chemsrc [chemsrc.com]
- 15. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. latamjpharm.org [latamjpharm.org]
- 18. tandfonline.com [tandfonline.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. tandfonline.com [tandfonline.com]
A Technical Guide to Hydroxytolbutamide: The Primary Metabolite of Tolbutamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type II diabetes mellitus and, more critically for drug development, as a sensitive in vivo probe for cytochrome P450 2C9 (CYP2C9) activity.[1][2] The clinical and research utility of tolbutamide is intrinsically linked to its metabolic fate, which is dominated by its conversion to 4-hydroxytolbutamide. This guide provides a comprehensive technical overview of the formation, pharmacokinetic profile, and analytical quantification of hydroxytolbutamide. We will delve into the enzymatic machinery responsible for this biotransformation, the pharmacogenetic factors that introduce variability, and the detailed laboratory protocols required for its accurate measurement, thereby offering a holistic view for professionals in pharmacology and drug metabolism.
Biochemical Formation: The Central Role of Cytochrome P450
The journey of tolbutamide in the body is primarily a one-way street leading to its inactivation through hepatic metabolism. The rate-limiting and defining step in this process is the hydroxylation of the p-methyl group on the tolyl moiety, yielding 4-hydroxytolbutamide.[3][4]
The CYP2C9 Engine
This metabolic reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C9, located within the endoplasmic reticulum of hepatocytes.[3][4][5] While some minor involvement of other CYP2C enzymes like CYP2C19 has been suggested, studies confirm that CYP2C9 is responsible for 80-90% of tolbutamide's total clearance.[3][6] The reaction follows Michaelis-Menten kinetics, indicating the involvement of a single primary enzyme in this biotransformation.[7] This high degree of specificity is the very reason tolbutamide is considered a gold-standard probe for assessing CYP2C9 function in clinical and research settings.[1][3][8]
The hydroxylation reaction effectively terminates the pharmacological activity of tolbutamide.[4][9] The resulting this compound is subsequently and rapidly oxidized by cytosolic alcohol/aldehyde dehydrogenases to the inactive carboxytolbutamide, which is then efficiently eliminated in the urine.[3]
Caption: Metabolic pathway of Tolbutamide in the liver.
The Impact of Pharmacogenetics
A critical consideration for researchers is the significant inter-individual variability in tolbutamide metabolism, which is largely governed by genetic polymorphisms in the CYP2C9 gene.[10][11] Several allelic variants, such as CYP2C92 and CYP2C93, encode enzymes with reduced catalytic activity.[12][13]
-
Individuals homozygous for the wild-type allele (CYP2C91/1) are extensive metabolizers.
-
Heterozygous individuals (CYP2C91/2 or 1/3)* exhibit intermediate metabolism.[12]
-
Individuals homozygous for variant alleles (e.g., CYP2C93/3) are poor metabolizers, leading to significantly decreased clearance and prolonged half-life of tolbutamide.[14]
This genetic influence is a dominant determinant of the pharmacokinetic profile, often outweighing environmental factors.[10][11] Consequently, phenotyping or genotyping for CYP2C9 is essential when using tolbutamide as a probe drug to avoid misinterpretation of results due to inherent genetic differences in metabolic capacity.[12][15]
Pharmacokinetics: A Tale of Two Molecules
The conversion to this compound drastically alters the physicochemical and pharmacokinetic properties of the parent drug. While tolbutamide itself has a plasma half-life of approximately 4.5 to 6.5 hours, its metabolites are cleared much more rapidly.[9]
| Parameter | Tolbutamide | This compound/Carboxytolbutamide |
| Primary Enzyme | CYP2C9 (Metabolism) | N/A (Formation/Excretion) |
| Pharmacological Activity | Hypoglycemic[9][16] | Inactive[9] |
| Plasma Half-life (t½) | ~4.5 - 6.5 hours[9] | Significantly shorter |
| Primary Route of Elimination | Hepatic Metabolism[5][17] | Renal Excretion (as Carboxytolbutamide)[5][9] |
| Genetic Influence | High (CYP2C9 Polymorphisms)[10] | Dependent on formation rate |
Data synthesized from multiple sources.[5][9][10][16][17]
The key takeaway for researchers is that the rate of appearance of this compound and the subsequent carboxytolbutamide in plasma and urine is a direct reflection of CYP2C9's metabolic activity.[18]
Analytical Methodologies for Quantification
Accurate quantification of both tolbutamide and this compound in biological matrices, typically plasma or urine, is paramount for pharmacokinetic studies and CYP2C9 phenotyping. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this application due to its high sensitivity and selectivity.[1][19][20][21]
Experimental Protocol: Plasma Sample Analysis via LC-MS/MS
This protocol provides a robust framework for the simultaneous determination of tolbutamide and this compound.
Causality: The choice of a protein precipitation or liquid-liquid extraction step is crucial for removing larger molecules like proteins that would otherwise interfere with the chromatographic separation and ionize poorly. The C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates the moderately nonpolar tolbutamide and its more polar metabolite.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (e.g., Omeprazole or a stable isotope-labeled tolbutamide) to correct for extraction variability.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., diethyl ether or ethyl acetate).[2][20]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Step 2: Chromatographic Separation
-
HPLC System: Standard binary pump system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm) is typically used.[20]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is common.[1][20]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Step 3: Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode.[22]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity.
Caption: Workflow for LC-MS/MS analysis of this compound.
Research Applications and Clinical Significance
The study of this compound formation is not merely an academic exercise; it has profound practical implications.
-
CYP2C9 Phenotyping: The ratio of parent drug to metabolite (Metabolic Ratio) in plasma or urine at a specific time point after a low dose of tolbutamide can serve as a reliable index of an individual's CYP2C9 activity.[15] This is invaluable in clinical trials to understand the metabolic profile of participants and in clinical practice to guide dosing of other CYP2C9-metabolized drugs like warfarin or phenytoin.
-
Drug-Drug Interaction (DDI) Studies: Tolbutamide is an FDA-recommended in vivo substrate for investigating CYP2C9-mediated DDIs.[3] A potential new drug that inhibits CYP2C9 will decrease the formation of this compound, leading to an increase in tolbutamide's plasma concentration and area under the curve (AUC).[3][23]
-
Preclinical Drug Development: In vitro systems using human liver microsomes are routinely used to assess the potential of new chemical entities to inhibit or induce CYP2C9 by measuring their effect on the rate of this compound formation.[7]
Conclusion
This compound is more than a simple byproduct of drug clearance; it is a critical key to understanding the function of CYP2C9, one of the most important drug-metabolizing enzymes. Its rate of formation provides a direct window into the complex interplay of pharmacogenetics, drug-drug interactions, and individual metabolic capacity. A thorough understanding of its biochemistry, coupled with robust and validated analytical methods for its quantification, is essential for professionals dedicated to advancing the fields of pharmacology, toxicology, and personalized medicine.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | CYP2C9 inactivates tolbutamide by 4methyl-hydroxylation [reactome.org]
- 5. youtube.com [youtube.com]
- 6. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9. | Semantic Scholar [semanticscholar.org]
- 9. drugs.com [drugs.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tolbutamide | Oral Hypoglycemic, Sulfonylurea, Diabetes Treatment | Britannica [britannica.com]
- 17. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hydroxytolbutamide in Modern Drug Metabolism Studies: A Mechanistic and Methodological Whitepaper
An In-Depth Technical Guide:
Abstract
The characterization of a new chemical entity's metabolic profile is a cornerstone of drug development, with a profound impact on safety, efficacy, and drug-drug interactions (DDIs). The Cytochrome P450 (CYP) superfamily, particularly the CYP2C9 isoform, is responsible for the metabolism of a significant fraction of clinically used drugs. Consequently, the accurate assessment of a candidate molecule's potential to inhibit, induce, or be metabolized by CYP2C9 is a regulatory and scientific imperative. Tolbutamide, a first-generation sulfonylurea, has long served as a canonical probe substrate for this purpose. Its primary metabolite, 4-hydroxytolbutamide, is the direct reporter of CYP2C9 catalytic activity. This guide provides a comprehensive, in-depth examination of the role of hydroxytolbutamide formation in both in vitro and in vivo drug metabolism studies, grounded in mechanistic principles and field-proven methodologies.
The Centrality of CYP2C9 in Pharmacokinetics
CYP2C9 is one of the most abundant CYP isoforms in the human liver, contributing to the metabolism of approximately 15-20% of all drugs that undergo phase I metabolism. Its substrates are characterized by a weak acidic group and include critical drugs with narrow therapeutic indices, such as the anticoagulant S-warfarin, the anticonvulsant phenytoin, and numerous non-steroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the gene encoding CYP2C9 is highly polymorphic. Genetic variations, such as the CYP2C92 and CYP2C93 alleles, can lead to decreased enzymatic activity.[1][2] Individuals carrying these alleles are classified as intermediate or poor metabolizers and are at a higher risk of adverse drug reactions from standard doses of CYP2C9 substrates.[1] This genetic variability underscores the necessity of using a selective probe substrate to phenotype individuals and to characterize the interaction of new drugs with this critical enzyme. Tolbutamide's metabolism to this compound serves as a highly specific and reliable measure of CYP2C9's functional capacity.[3][4]
The Tolbutamide Metabolic Pathway: A Self-Validating System
The metabolic fate of tolbutamide is a well-characterized, two-step oxidative process predominantly occurring in the liver. This streamlined pathway is what makes it an excellent probe system.
-
Primary Metabolism (Rate-Limiting Step) : Tolbutamide undergoes hydroxylation at the methyl group of its tolyl moiety, a reaction catalyzed almost exclusively by CYP2C9, to form 4-hydroxytolbutamide (this compound).[5][6] While some minor involvement of CYP2C19 has been suggested in in vitro systems, in vivo studies confirm that CYP2C9 genetic polymorphisms are the primary determinant of tolbutamide disposition, making it a selective probe.[3][7]
-
Secondary Metabolism : The newly formed this compound is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to the pharmacologically inactive 4-carboxytolbutamide, which is then efficiently eliminated in the urine.[1][8]
The formation of this compound is the rate-limiting step in this cascade, meaning its production rate is directly proportional to the catalytic activity of CYP2C9.[6]
Figure 1: Metabolic Pathway of Tolbutamide. The conversion to 4-hydroxytolbutamide is the specific, rate-limiting reaction catalyzed by CYP2C9.
In Vitro Assessment of CYP2C9 Activity Using this compound Formation
In vitro systems, primarily using human liver microsomes (HLMs), are essential for isolating the enzymatic activity of CYPs from other physiological variables.[9][10] These experiments are foundational for determining if a new drug inhibits or is a substrate of CYP2C9. The quantification of this compound is the direct endpoint for these assays.
Causality Behind Experimental Design: The HLM Inhibition Assay
The objective of this assay is to determine the concentration-dependent inhibitory potential of a test compound on CYP2C9 activity.
-
Why HLMs? HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They contain a high concentration of CYP enzymes, including CYP2C9, but lack cytosolic components. This allows for the specific study of Phase I metabolism.
-
Why an NADPH-Regenerating System? CYP enzymes require NADPH as a cofactor to transfer electrons for the oxidative reaction. An NADPH-regenerating system (e.g., glucose-6-phosphate and G6P-dehydrogenase) ensures that NADPH levels do not become a limiting factor during the incubation, thus maintaining linear reaction kinetics.
-
Why Tolbutamide Concentration Matters: The concentration of tolbutamide is typically set at or near its Michaelis-Menten constant (Kₘ), the concentration at which the reaction rate is half of its maximum (Vₘₐₓ). This ensures the assay is sensitive to competitive inhibitors. The reported Kₘ for tolbutamide hydroxylation in HLMs is approximately 133 µM.[11]
Step-by-Step Protocol: CYP2C9 Inhibition Assay
-
Preparation : Prepare stock solutions of tolbutamide, the test inhibitor, and a positive control inhibitor (e.g., sulfaphenazole) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Incubation Mixture Preparation : In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration ~0.2-0.5 mg/mL), and the test inhibitor at various concentrations. Include a vehicle control (solvent only) and a positive control.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed solution containing tolbutamide and the NADPH-regenerating system.
-
Incubation : Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes) within the established linear range for this compound formation.
-
Reaction Termination : Stop the reaction by adding a cold stop solution, typically acetonitrile or methanol, which precipitates the microsomal proteins.
-
Sample Processing : Centrifuge the tubes at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Analysis : Transfer the supernatant to an autosampler vial for analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.[12][13]
-
Data Analysis : Plot the rate of this compound formation against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Figure 2: Experimental Workflow for an In Vitro CYP2C9 Inhibition Assay.
Data Presentation: Interpreting Inhibition Data
The IC₅₀ value is a critical parameter for predicting the potential for a clinical DDI, often used in static mechanistic models as recommended by regulatory agencies like the FDA.[9][14]
Table 1: Representative In Vitro Inhibition Data for CYP2C9
| Inhibitor | Substrate Probe | System | IC₅₀ / Kᵢ (µM) | Reference |
|---|---|---|---|---|
| Fluvoxamine | Tolbutamide | Human Liver Microsomes | Kᵢ ≈ 13.3 | [11] |
| Sulfaphenazole | Tolbutamide | Human Liver Microsomes | Kᵢ ≈ 0.2 - 0.8 | [6] |
| Curcuma (Turmeric) | Tolbutamide | Human Liver Microsomes | Significant Inhibition |[15] |
In Vivo Phenotyping and DDI Studies
In vivo studies are essential to understand how a drug and its metabolites behave in a complex biological system. Using tolbutamide as a probe allows for the determination of an individual's CYP2C9 phenotype or the assessment of a DDI in a clinical setting.
Causality Behind Experimental Design: The Clinical Phenotyping Study
The goal is to measure the systemic clearance of tolbutamide, which reflects the individual's inherent CYP2C9 activity.
-
Why a Low Dose? Therapeutic doses of tolbutamide (500 mg) carry a risk of hypoglycemia. Studies have validated that a low, sub-therapeutic dose (e.g., 125 mg) can be used safely and accurately for phenotyping, minimizing risk to healthy volunteers.[16][17]
-
Why Measure Plasma Concentrations? Serial blood draws allow for the calculation of key pharmacokinetic (PK) parameters like Area Under the Curve (AUC) and clearance (CL). A simplified and effective metric is the tolbutamide plasma concentration at 24 hours post-dose, which correlates strongly with total plasma clearance.[16]
-
Why Genotype? Correlating PK parameters with the subject's CYP2C9 genotype (1/1, 1/2, 1/3, etc.) provides a powerful link between genetic makeup and functional enzyme activity. This is the essence of pharmacogenomics.
Step-by-Step Protocol: Clinical CYP2C9 Phenotyping
-
Subject Screening and Genotyping : Recruit healthy volunteers. Obtain informed consent. Perform genotyping for relevant CYP2C9 alleles (e.g., *2, *3).
-
Drug Administration : Following an overnight fast, administer a single oral dose of tolbutamide (e.g., 125 mg or 500 mg).[1][16]
-
Blood Sampling : Collect serial blood samples into heparinized tubes at pre-defined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Plasma Processing : Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.
-
Urine Collection (Optional) : Collect urine over specified intervals (e.g., 0-12 hours, 12-24 hours) to measure the excretion of this compound and carboxytolbutamide.[1]
-
Bioanalysis : Quantify concentrations of tolbutamide and its metabolites (this compound, carboxytolbutamide) in plasma and/or urine samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use non-compartmental analysis to calculate key PK parameters, including AUC, Cₘₐₓ, T₁/₂, and oral clearance (CL/F = Dose/AUC).
-
Phenotype Correlation : Correlate the calculated clearance values with the subjects' CYP2C9 genotypes to establish the functional consequence of each allelic combination.
Figure 3: Workflow for an In Vivo CYP2C9 Phenotyping Study.
Data Presentation: Genotype-Phenotype Correlation
The measurement of tolbutamide clearance and its correlation with genotype provides definitive evidence of the functional impact of genetic polymorphisms.
Table 2: Impact of CYP2C9 Genotype on Tolbutamide Oral Clearance
| CYP2C9 Genotype | N | Mean Oral Clearance (L/h) | 95% Confidence Interval (L/h) | Reference |
|---|---|---|---|---|
| 1/1 (Wild-Type) | 9 | 0.97 | 0.89 - 1.05 | [2] |
| 1/2 | 4 | 0.86 | 0.79 - 0.93 | [2] |
| 2/2 | 2 | 0.75 | 0.69 - 0.81 | [2] |
| 1/3 | 5 | 0.56 | 0.51 - 0.61 | [2] |
| 2/3 | 2 | 0.45 | 0.41 - 0.49 | [2] |
| 3/3 | 1 | 0.15 | 0.14 - 0.16 |[2] |
Data synthesized from a study in 23 healthy volunteers receiving a 500 mg oral dose of tolbutamide.[2] The data clearly demonstrates a gene-dose effect, where each additional variant allele (*2 or the more impactful *3) results in a stepwise decrease in the ability to metabolize tolbutamide.
Conclusion
The metabolic conversion of tolbutamide to this compound remains a fundamentally important reaction in drug metabolism research. It provides a specific, reliable, and quantifiable index of CYP2C9 activity. The measurement of this compound is the linchpin of in vitro assays designed to screen for CYP2C9 inhibitors and serves as a critical component in the pharmacokinetic analysis for in vivo studies that aim to elucidate the clinical relevance of CYP2C9 pharmacogenetics and drug-drug interactions. The methodologies described herein, from microsomal incubations to clinical phenotyping, form a validated, self-reinforcing framework that empowers drug development professionals to make critical decisions regarding a drug candidate's safety and disposition. While newer probe substrates are emerging, the wealth of historical and mechanistic data supporting tolbutamide ensures its continued relevance as an authoritative tool in the field.
References
- 1. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CYP2C19 and CYP2C9 genetic polymorphisms on the disposition of and blood glucose lowering response to tolbutamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. solvobiotech.com [solvobiotech.com]
- 11. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Effects of some commonly used Saudi folk herbal medications on the metabolic activity of CYP2C9 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide | Semantic Scholar [semanticscholar.org]
The Discovery and Historical Context of Hydroxytolbutamide: A Technical Guide
This guide provides an in-depth exploration of the discovery, historical context, and scientific significance of hydroxytolbutamide, the principal metabolite of the first-generation sulfonylurea, tolbutamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, experimental methodologies, and the causal relationships that have shaped our understanding of this important molecule.
Introduction: The Dawn of Oral Antidiabetic Therapy and the Rise of Tolbutamide
The mid-20th century marked a pivotal era in the management of type 2 diabetes mellitus. The serendipitous discovery of the hypoglycemic properties of certain sulfonamide compounds during World War II opened the door to the development of oral antidiabetic agents, offering a much-needed alternative to insulin injections.[1] This research led to the synthesis of the first generation of sulfonylureas, with tolbutamide emerging as a key therapeutic agent.[2] Tolbutamide effectively lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[3][4][5] Its mechanism of action and oral bioavailability represented a significant advancement in diabetes care. However, the story of tolbutamide is incomplete without a thorough understanding of its metabolic fate, a narrative in which this compound plays the central role.
The Discovery of this compound: Unraveling the Metabolic Pathway
Early investigations into the fate of tolbutamide in the human body revealed that it undergoes significant metabolism before excretion. Seminal studies identified the primary route of elimination to be through the urine, not as the parent compound, but as its metabolites.[6][7][8] The major metabolite was identified as 1-butyl-3-p-carboxyphenylsulfonylurea (carboxytolbutamide), with a smaller, yet crucial, intermediate metabolite also being isolated: 1-butyl-3-p-hydroxymethylphenylsulfonylurea, now known as this compound.[6] This discovery was fundamental in understanding the pharmacokinetic profile of tolbutamide, as the conversion to these metabolites dictates the drug's duration of action.
The Enzymatic Machinery: Pinpointing CYP2C9 as the Key Catalyst
The hydroxylation of tolbutamide to this compound is a critical step in its metabolism. Extensive research has unequivocally demonstrated that this reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, located predominantly in the liver.[9][10][11] Further investigations have shown a minor contribution from another isoform, CYP2C19.[4]
The definitive role of CYP2C9 was established through a series of key experimental observations:
-
Inhibition Studies: The highly specific CYP2C9 inhibitor, sulfaphenazole, was shown to significantly block the formation of this compound in human liver microsomes.[12]
-
Recombinant Enzyme Assays: Experiments using recombinant human CYP enzymes confirmed that CYP2C9 exhibits the highest catalytic activity for tolbutamide hydroxylation.
-
Genetic Polymorphism Studies: Individuals with genetic variants of CYP2C9 that result in decreased enzyme activity were found to have a significantly slower metabolism of tolbutamide, leading to higher plasma concentrations and a longer half-life of the parent drug.
The enzymatic conversion of tolbutamide to this compound is a two-step process, with this compound being an intermediate that is further oxidized to the final major metabolite, carboxytolbutamide.
Caption: Metabolic pathway of tolbutamide.
Pharmacological Significance: An Inactive Metabolite
A crucial aspect of the discovery of this compound was the characterization of its pharmacological activity. Studies have consistently shown that this compound is essentially devoid of the hypoglycemic effects of its parent compound, tolbutamide.[3][4][9] While some in-vitro studies suggested a very weak insulin-releasing action, this does not translate to a significant glucose-lowering effect in vivo.[9] The subsequent metabolite, carboxytolbutamide, is also inactive.[4][9] Therefore, the hydroxylation of tolbutamide by CYP2C9 is a detoxification and inactivation pathway, effectively terminating the pharmacological action of the drug.
This lack of activity has important clinical implications. The rate of conversion of tolbutamide to this compound is the primary determinant of the drug's half-life and, consequently, the duration of its glucose-lowering effect. Individuals who are poor metabolizers due to CYP2C9 genetic polymorphisms are at a higher risk of hypoglycemia due to prolonged exposure to the active parent drug.
Chemical Synthesis of this compound for Research Applications
The availability of pure this compound as a reference standard is essential for metabolic studies, pharmacokinetic assays, and as a tool for probing CYP2C9 activity. The following outlines a general, two-step synthetic approach.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 4-(Hydroxymethyl)benzenesulfonamide
This initial step involves the synthesis of the key sulfonamide intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-aminobenzyl alcohol in a suitable solvent such as pyridine.
-
Sulfonylation: Cool the solution in an ice bath and slowly add benzenesulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(hydroxymethyl)benzenesulfonamide.
Step 2: Synthesis of N-(Butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide (this compound)
The final step involves the coupling of the sulfonamide with a butyl isocyanate.
-
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the 4-(hydroxymethyl)benzenesulfonamide from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Urea Formation: Add butyl isocyanate to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor for completion using TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Two-step synthesis of this compound.
Analytical Methodologies: Quantification of this compound
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and for phenotyping CYP2C9 activity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique employed.
Experimental Protocol: HPLC-UV Method for Plasma Quantification
This protocol provides a robust method for the simultaneous determination of tolbutamide and this compound in human plasma.[13][14]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample in a centrifuge tube, add an internal standard (e.g., another sulfonylurea not present in the sample).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion into the HPLC system.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte in the spiked plasma standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: HPLC workflow for this compound analysis.
Conclusion
The discovery and characterization of this compound have been instrumental in defining our understanding of the pharmacology and pharmacokinetics of tolbutamide. From its initial identification as a urinary metabolite to the elucidation of its formation by CYP2C9 and its confirmation as a pharmacologically inactive compound, the scientific journey of this compound underscores the critical importance of metabolism studies in drug development. The methodologies developed for its synthesis and quantification continue to be valuable tools for researchers in the fields of drug metabolism, pharmacogenetics, and diabetes research. This guide provides a comprehensive technical overview to support further scientific inquiry and application in these critical areas.
References
- 1. jmpas.com [jmpas.com]
- 2. Tolbutamide | Oral Hypoglycemic, Sulfonylurea, Diabetes Treatment | Britannica [britannica.com]
- 3. drugs.com [drugs.com]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. researchgate.net [researchgate.net]
- 6. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of tolbutamide metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excretion of tolbutamide metabolites in young and old subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. latamjpharm.org [latamjpharm.org]
An In-depth Technical Guide on the Biological Activity and Molecular Targets of Hydroxytolbutamide
Introduction
Hydroxytolbutamide is the principal active metabolite of tolbutamide, a first-generation sulfonylurea drug historically used in the management of type 2 diabetes mellitus.[1][2] While tolbutamide itself exerts hypoglycemic effects, its rapid metabolism in the liver to this compound is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the biological activities and molecular targets of this compound, with a focus on its interactions with cytochrome P450 enzymes and ATP-sensitive potassium channels. Understanding these interactions is paramount for researchers, scientists, and drug development professionals, as they carry significant implications for drug metabolism, drug-drug interactions, and therapeutic efficacy.
Pharmacokinetics and Metabolism of Tolbutamide
Tolbutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[3][4] This biotransformation involves the hydroxylation of the methyl group on the butyl side chain of tolbutamide, resulting in the formation of this compound.[3][4] This initial hydroxylation is the rate-limiting step in the clearance of tolbutamide.[4][5] Subsequently, this compound is further oxidized by cytosolic alcohol and aldehyde dehydrogenases to form carboxytolbutamide, which is then excreted in the urine.[4] The conversion of tolbutamide to this compound accounts for up to 85% of its clearance in humans.[4]
Caption: Metabolic pathway of tolbutamide to this compound and carboxytolbutamide.
Primary Molecular Target: Cytochrome P450 2C9 (CYP2C9)
This compound is a well-established and potent inhibitor of CYP2C9, the same enzyme responsible for its formation from tolbutamide.[1][6] This product inhibition has significant clinical implications, particularly in the context of drug-drug interactions.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of CYP2C9. This means it binds to the active site of the enzyme, thereby preventing the binding and metabolism of other CYP2C9 substrates. The formation of this compound is widely used as a marker reaction to assess CYP2C9 activity both in vitro and in vivo.[7][8][9]
Quantitative Analysis of Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). For this compound, these values demonstrate its significant interaction with CYP2C9. While specific IC50 values can vary depending on the experimental conditions, studies have consistently shown that fluvoxamine, another known CYP2C9 inhibitor, markedly inhibits the formation of this compound from tolbutamide with Ki values in the micromolar range.[8]
| Parameter | Value Range | Substrate Probe | Reference |
| Fluvoxamine Ki | 6.4-17.3 µM | Tolbutamide | [8] |
| Tolbutamide Km | 133 µM (mean) | Tolbutamide | [8] |
Clinical Implications
The inhibition of CYP2C9 by this compound is of high clinical relevance due to the large number of therapeutic drugs that are metabolized by this enzyme.[9][10][11] Co-administration of tolbutamide with other CYP2C9 substrates can lead to decreased metabolism of these drugs, resulting in elevated plasma concentrations and an increased risk of adverse effects.[10] Drugs with a narrow therapeutic index that are metabolized by CYP2C9, such as warfarin and phenytoin, are of particular concern.[5][12]
Key Pharmacodynamic Target: ATP-Sensitive Potassium (K-ATP) Channels
The primary therapeutic effect of sulfonylureas, including tolbutamide and its active metabolite this compound, is the stimulation of insulin secretion from pancreatic β-cells.[13] This effect is mediated through their interaction with ATP-sensitive potassium (K-ATP) channels.[6][13][14]
Role in Insulin Secretion
K-ATP channels in pancreatic β-cells are composed of two subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[15] These channels couple the metabolic state of the cell to its electrical activity. Under basal glucose conditions, these channels are open, maintaining a hyperpolarized state of the cell membrane.
When blood glucose levels rise, glucose is taken up by the β-cells and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP causes the K-ATP channels to close. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.
Mechanism of Action
Sulfonylureas and this compound bypass the metabolic steps and directly bind to the SUR1 subunit of the K-ATP channel, inducing its closure.[16] This mimics the effect of elevated ATP, leading to membrane depolarization, calcium influx, and insulin release.[6][13] Studies on human pancreatic B cells have shown that tolbutamide inhibits whole-cell K-ATP currents with a half-maximal concentration of 18 µmol/l.[17]
Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.
Other Potential Biological Activities and Off-Target Effects
While the primary targets of this compound are CYP2C9 and pancreatic K-ATP channels, it is important to consider potential off-target effects. K-ATP channels are also present in other tissues, including cardiac and smooth muscle, where they play protective roles.[14] However, studies have indicated that K-ATP channels in human cardiac myocytes have a low sensitivity to tolbutamide-induced block.[18] The potential for off-target effects is a critical consideration in drug development, as these can lead to unforeseen side effects.[19][20]
Experimental Protocols
Protocol 1: In Vitro CYP2C9 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure to determine the inhibitory potential of a compound, such as this compound, on CYP2C9 activity using pooled human liver microsomes (HLMs).[12]
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Tolbutamide (CYP2C9 probe substrate)
-
This compound (Test inhibitor and metabolite standard)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
2. Assay Procedure:
-
Prepare a stock solution of tolbutamide and a range of concentrations for the test inhibitor (this compound) in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL final protein concentration), tolbutamide (at a concentration near its Km, e.g., 100-150 µM), and the test inhibitor at various concentrations in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the formation of this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of this compound formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Caption: Experimental workflow for a CYP2C9 inhibition assay.
Summary and Future Directions
This compound, the primary metabolite of tolbutamide, exhibits significant biological activity. Its primary molecular targets are the drug-metabolizing enzyme CYP2C9, which it potently inhibits, and the ATP-sensitive potassium channels in pancreatic β-cells, which it closes to stimulate insulin secretion. The inhibition of CYP2C9 is a key consideration for potential drug-drug interactions, while its action on K-ATP channels is fundamental to its therapeutic effect.
Future research could further explore the potential for off-target effects of this compound, particularly in non-pancreatic tissues. Additionally, a deeper understanding of the structural basis for its interaction with both CYP2C9 and the SUR1 subunit of the K-ATP channel could inform the design of next-generation therapeutics with improved specificity and reduced potential for adverse effects. The application of pharmacogenomics to understand how genetic variations in CYP2C9 affect the metabolism and activity of tolbutamide and this compound remains a crucial area of investigation for personalized medicine.[11][21]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of albumin and cytosol on enzyme kinetics of tolbutamide hydroxylation and on inhibition of CYP2C9 by gemfibrozil in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of CYP2C9 by natural products: insight into the potential risk of herb-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and toxicological relevance of CYP2C9: drug-drug interactions and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The ATP- and tolbutamide-sensitivity of the ATP-sensitive K-channel from human pancreatic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of tolbutamide on ATP-sensitive K+ channels from human right atrial cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 21. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydroxytolbutamide: Structure, Properties, and Application as a CYP2C9 Probe
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of hydroxytolbutamide, the principal metabolite of the first-generation sulfonylurea, tolbutamide. While pharmacologically inactive, this compound is of paramount importance in the fields of drug metabolism and clinical pharmacology. Its formation is almost exclusively catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme, making it a highly specific and reliable biomarker for assessing CYP2C9 activity. This document details its chemical structure, physicochemical properties, metabolic pathway, and pharmacokinetics. Furthermore, it provides expert insights and detailed experimental protocols for its application as an in vitro and in vivo probe to investigate the induction and inhibition of CYP2C9, a critical enzyme responsible for the metabolism of a significant portion of clinically used drugs.
Introduction: The Critical Role of a Metabolite in Drug Development
Tolbutamide, a first-generation sulfonylurea, functions by blocking ATP-sensitive potassium channels in pancreatic β-cells, which stimulates insulin secretion. However, the clinical efficacy and safety of tolbutamide are intrinsically linked to its rate of metabolic clearance. The primary route of its metabolism is the hepatic oxidation of its p-methyl group to a hydroxymethyl group, yielding 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea, or this compound.[1][2]
This biotransformation is the rate-limiting step in tolbutamide's elimination and is mediated almost entirely by the cytochrome P450 2C9 (CYP2C9) isozyme.[3][4] The resulting metabolite, this compound, is significantly more polar and is considered pharmacologically inactive.[1][5] It is subsequently and rapidly oxidized to carboxytolbutamide before being excreted renally.[5][6] Because the formation of this compound is so tightly coupled to CYP2C9 function, its measurement provides a precise window into the activity of this crucial enzyme, making it an indispensable tool for predicting drug-drug interactions (DDIs) and understanding interindividual differences in drug metabolism.[7][8]
Section 1: Physicochemical and Structural Characterization
A thorough understanding of this compound's molecular characteristics is fundamental to its application in metabolic research.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea[9] |
| Alternate Names | N-(Butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide, 4-hydroxytolbutamide[3][10] |
| CAS Number | 5719-85-7[3][9][10] |
| Molecular Formula | C₁₂H₁₈N₂O₄S[3][9][10] |
| Molecular Weight | 286.35 g/mol [9][10][11] |
Structural Analysis
This compound's structure is defined by a central benzenesulfonamide core, a butylcarbamoyl group, and the key p-hydroxymethyl group.
-
Sulfonylurea Group: The -SO₂NHC(=O)NH- moiety is characteristic of this class of compounds.
-
Aromatic Ring: The benzene ring is substituted at the para-position.
-
Hydroxymethyl Group: The -CH₂OH group is the result of the metabolic oxidation of tolbutamide's methyl group. This single chemical modification is the lynchpin of its altered properties.[1]
-
Butyl Chain: The -(CH₂)₃CH₃ group contributes to the molecule's lipophilicity.
Physicochemical Properties: The Impact of Hydroxylation
The conversion of a methyl group to a hydroxymethyl group drastically alters the molecule's physicochemical profile, which is the primary reason for its rapid elimination.
| Property | Value/Description | Causality and Significance |
| Physical Form | White to off-white solid[12][13] | Standard for a small organic molecule. |
| Melting Point | 100-102 °C[13] | A defined melting point indicates high purity. |
| Solubility | Soluble in DMSO (≥100 mg/mL), sparingly soluble in aqueous solutions.[11][14] | The hydroxyl group increases aqueous solubility compared to tolbutamide, facilitating renal clearance.[1] Its good solubility in organic solvents like DMSO is crucial for preparing stock solutions for in vitro assays. |
| Polarity (LogP) | Lower than tolbutamide. | Expert Insight: The introduction of the polar hydroxyl group significantly decreases the octanol-water partition coefficient (LogP) relative to the parent drug, tolbutamide. This increased hydrophilicity prevents reabsorption in the renal tubules and promotes efficient urinary excretion, rendering the metabolite inactive and short-lived in vivo.[1] |
Section 2: The Metabolic Pathway via Cytochrome P450 2C9
The formation of this compound is a classic example of Phase I drug metabolism, specifically an oxidation reaction catalyzed by a member of the cytochrome P450 superfamily.
CYP2C9: The Predominant Catalyst
CYP2C9 is one of the most important drug-metabolizing enzymes in the human liver, responsible for the clearance of approximately 15% of all clinically used drugs, including many nonsteroidal anti-inflammatory drugs (NSAIDs), warfarin, and losartan.[4][15] Evidence overwhelmingly indicates that CYP2C9 is the primary enzyme responsible for tolbutamide hydroxylation.[3][4] While some minor involvement of CYP2C8 and CYP2C19 has been suggested, for practical purposes in DDI studies, the reaction is considered specific to CYP2C9.[10][16]
The Bioactivation Reaction
The reaction is a regioselective ω-hydroxylation occurring at the methyl group of tolbutamide's tolyl moiety.
Caption: Metabolic conversion of Tolbutamide to this compound via CYP2C9.
Pharmacogenetics of CYP2C9
Significant interindividual variability in tolbutamide clearance is observed in the population, which is largely explained by genetic polymorphisms in the CYP2C9 gene.[17] Key alleles include:
-
CYP2C9*2 (Arg144Cys): Leads to moderately decreased enzyme activity.
-
CYP2C9*3 (Ile359Leu): Causes a substantial reduction in metabolic activity.[18]
Individuals carrying these variant alleles, particularly CYP2C9*3, are "poor metabolizers."[18] They exhibit a significantly reduced rate of this compound formation, leading to a longer half-life and higher plasma concentrations of the parent drug, tolbutamide.[5][19] This genetic predisposition can increase the risk of adverse effects like hypoglycemia, highlighting the clinical importance of understanding this metabolic pathway.[5]
Section 3: Pharmacokinetics and Elimination
The journey of tolbutamide through the body is dictated by its conversion to this compound.
-
Absorption & Distribution: Orally administered tolbutamide is absorbed and distributed to the liver.
-
Hepatic Metabolism: In the liver, CYP2C9 rapidly converts it to this compound.[2]
-
Further Oxidation: this compound is a transient intermediate and is quickly oxidized further by cytosolic alcohol/aldehyde dehydrogenases to the equally inactive carboxytolbutamide.[5]
-
Renal Excretion: Both this compound and carboxytolbutamide are more water-soluble than the parent drug and are efficiently eliminated from the body via urine.[1][2][6]
Caption: Pharmacokinetic pathway from tolbutamide administration to metabolite excretion.
Section 4: Application as a CYP2C9 Probe: Experimental Protocols
This compound's utility shines in its role as a biomarker for CYP2C9 activity. The rate of its formation is a direct proxy for the enzyme's functional capacity.
In Vitro CYP2C9 Inhibition Assay using Human Liver Microsomes
This assay is a cornerstone of preclinical drug development, used to determine if a new chemical entity (NCE) inhibits CYP2C9.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an NCE against CYP2C9-mediated tolbutamide hydroxylation.
Methodology:
-
Reagent Preparation:
-
Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Substrate (Tolbutamide): Prepare a stock solution in DMSO. The final concentration in the incubation should be near the known Km for CYP2C9 (~100 µM) to ensure sensitivity to competitive inhibition.
-
Test Inhibitor (NCE): Prepare a series of dilutions (e.g., 8 concentrations) in DMSO.
-
Positive Control Inhibitor: Prepare a stock of Sulfaphenazole (a known potent CYP2C9 inhibitor) for assay validation.
-
NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of the necessary cofactor, NADPH.
-
-
Incubation Protocol:
-
Pre-warm a shaking water bath to 37°C.
-
In a 96-well plate, combine phosphate buffer, HLM suspension, and either the NCE, positive control, or vehicle (DMSO for no inhibition control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and tolbutamide.
-
Incubate for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound or another structurally similar compound like carbamazepine).[20][21]
-
-
Sample Processing & Analysis:
-
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of this compound formed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis & Interpretation:
-
Calculate the rate of this compound formation for each concentration of the NCE.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System: The trustworthiness of this protocol relies on its controls. The "no inhibition" control establishes the baseline 100% enzyme activity. The positive control (Sulfaphenazole) must produce an IC₅₀ value within the historically accepted range for the lab, confirming the assay system is performing correctly.
Caption: Workflow for an in vitro CYP2C9 inhibition assay.
Section 5: Analytical Methodologies
The accurate quantification of this compound in complex biological matrices like plasma or microsomal incubates is critical. LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity.[21][22]
Sample Preparation
-
Protein Precipitation: The most common and straightforward method. Involves adding a cold organic solvent (e.g., acetonitrile) to the sample to denature and precipitate proteins.[23]
-
Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous matrix into an immiscible organic solvent (e.g., ethyl acetate), providing a cleaner sample than protein precipitation.[24][25]
Example LC-MS/MS Conditions
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 150 mm x 2.1 mm, 3.5 µm)[21][22] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution for optimal separation of parent drug, metabolite, and internal standard.[21][24] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[23][24] |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for this compound, tolbutamide, and the internal standard to ensure specificity. |
Expert Insight: The use of a stable isotope-labeled internal standard, such as 4-Hydroxytolbutamide-d9, is highly recommended.[20] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to the most accurate and precise quantification possible.
Conclusion
This compound, though a pharmacologically inactive metabolite, holds a position of great significance in pharmaceutical science. Its chemical properties, born from a single enzymatic oxidation, dictate the pharmacokinetics of its parent drug, tolbutamide. More importantly, its formation, governed almost exclusively by CYP2C9, provides researchers and drug development professionals with a robust and reliable probe to explore the activity of this critical metabolic enzyme. The proper application of the principles and protocols outlined in this guide enables the accurate prediction of drug-drug interactions and a deeper understanding of the genetic factors that contribute to variability in drug response, ultimately fostering the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. gbcbiotech.com [gbcbiotech.com]
- 5. g-standaard.nl [g-standaard.nl]
- 6. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 4-羟基甲苯磺丁脲 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Hydroxytolbutamide | this compound | Metabolite| TargetMol [targetmol.com]
- 15. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. latamjpharm.org [latamjpharm.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Hydroxytolbutamide in Aqueous and Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of hydroxytolbutamide, the primary active metabolite of the first-generation sulfonylurea antidiabetic drug, tolbutamide.[1][2][3][4] Understanding the solubility of this metabolite is critical for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and analytical chemistry. Low solubility can impede in vitro testing, leading to unreliable results and increased development costs, and may also result in poor bioavailability and underestimated toxicity in later stages.[5][6] This document delves into the physicochemical properties of this compound, its solubility in both aqueous and organic media, and the critical factors influencing its dissolution. Furthermore, a detailed, field-proven protocol for the experimental determination of thermodynamic solubility is provided, empowering research teams to generate robust and reproducible data.
Introduction: The Significance of this compound Solubility
This compound, chemically known as 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea, is the principal metabolite of tolbutamide, formed through the action of cytochrome P450 enzymes, primarily CYP2C9 and CYP2C8.[1][2][3][4][7] While tolbutamide itself has been studied extensively, the physicochemical properties of its metabolites are equally crucial for a complete understanding of its pharmacological and toxicological profile.
The solubility of a drug metabolite directly impacts several key areas of pharmaceutical development:
-
Bioavailability and Pharmacokinetics: The rate and extent to which a metabolite is absorbed, distributed, metabolized, and excreted are intrinsically linked to its ability to dissolve in biological fluids.
-
Formulation Development: For studies requiring the direct administration of the metabolite, understanding its solubility is fundamental to developing suitable formulations for preclinical and clinical research.
-
Analytical Method Development: The development of robust analytical methods for the quantification of this compound in biological matrices relies on a thorough knowledge of its solubility in various solvents used for extraction and chromatography.
This guide aims to consolidate the available information on this compound solubility and provide a practical framework for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C12H18N2O4S | [1][7][8][9] |
| Molecular Weight | 286.35 g/mol | [2][3][8][9] |
| pKa (Strongest Acidic) | 4.33 - 4.96 (Predicted) | [9][10] |
| logP | 0.70 - 1.13 | [1][10] |
| Appearance | White solid | [2][8][9] |
| Melting Point | 100-102 °C | [1][2][9] |
The structure of this compound contains both a hydrogen bond donor (sulfonamide N-H, urea N-H, and hydroxyl O-H) and acceptor sites (sulfonyl oxygens, carbonyl oxygen, and hydroxyl oxygen), indicating its potential for interaction with both protic and aprotic solvents.[10] The predicted pKa in the acidic range is attributed to the sulfonamide proton, which plays a critical role in its pH-dependent aqueous solubility.
Aqueous Solubility: The Critical Role of pH
The aqueous solubility of this compound is highly dependent on the pH of the medium due to the presence of the ionizable sulfonamide group.
At a pH below its pKa, the molecule exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide proton dissociates, forming a negatively charged anion. This ionization significantly increases the molecule's interaction with polar water molecules, leading to a substantial increase in aqueous solubility.
A predicted aqueous solubility for the neutral form is approximately 0.68 g/L.[10] However, this value will increase significantly in alkaline conditions.
Ionization States of this compound
The following diagram illustrates the equilibrium between the neutral and ionized forms of this compound as a function of pH.
Caption: pH-dependent ionization of this compound.
Solubility in Organic Solvents
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Its structure, containing both polar (hydroxyl, sulfonamide, urea) and non-polar (butyl chain, phenyl ring) moieties, allows for solubility in a range of organic solvents.
| Solvent | Solvent Class | Expected/Reported Solubility | Source |
| Ethanol | Polar Protic | 12 mg/mL | [2][9][11] |
| DMSO | Polar Aprotic | 100 mg/mL | [3] |
| Methanol | Polar Protic | Soluble | [12][13] |
| Acetonitrile | Polar Aprotic | Soluble | [12][13] |
| Ethyl Acetate | Moderately Polar | Soluble | [12][13] |
| Toluene | Non-polar | Low Solubility | [12][13] |
Expert Insights:
-
High Solubility in DMSO: The high solubility in DMSO is expected due to its strong hydrogen bond accepting capability, which effectively solvates the N-H and O-H groups of this compound.[3]
-
Good Solubility in Alcohols: The solubility in ethanol and methanol is facilitated by hydrogen bonding between the solvent's hydroxyl group and the multiple polar functional groups of the solute.[2][9][11][12][13]
-
Limited Solubility in Non-polar Solvents: The presence of multiple polar functional groups limits its solubility in non-polar solvents like toluene.[12][13]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For definitive solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[14][15]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the filtered or centrifuged supernatant is then quantified.
Self-Validating Protocol:
Step 1: Preparation
-
Rationale: To ensure accurate and reproducible results, all glassware must be clean and solutions properly prepared.
-
Procedure:
-
Prepare the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline for physiological relevance, various organic solvents). For aqueous buffers, filter through a 0.45 µm membrane filter.[5]
-
Accurately weigh an excess amount of this compound solid into a clear glass vial. An excess is critical to ensure a saturated solution is achieved.[14] A good starting point is 2-5 mg of solid in 1 mL of solvent.
-
Step 2: Equilibration
-
Rationale: Achieving true thermodynamic equilibrium is the most critical and time-consuming part of the process. Agitation ensures the maximum surface area of the solid is exposed to the solvent, while a sufficient incubation time allows the dissolution process to reach a steady state.
-
Procedure:
-
Add the desired volume of solvent to the vial containing the solid this compound.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours.[6] For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached.
-
At the end of the incubation, the pH of aqueous suspensions should be re-measured to ensure the compound did not alter it.[14]
-
Step 3: Phase Separation
-
Rationale: It is imperative to separate the saturated solution (supernatant) from the undissolved solid without disturbing the equilibrium.
-
Procedure:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.[14]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) into a clean collection vial. Discard the first few drops to saturate the filter membrane and avoid adsorption losses.
-
Step 4: Quantification
-
Rationale: The concentration of the dissolved compound in the clear filtrate must be accurately determined using a validated analytical method.
-
Procedure:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Calculate the concentration of this compound in the original saturated solution, accounting for any dilution factors.
-
Shake-Flask Solubility Workflow
The following diagram outlines the key stages of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for the shake-flask solubility assay.
Conclusion
The solubility of this compound is a multifaceted property that is critical for its reliable use in research and development. Its aqueous solubility is markedly influenced by pH, a direct consequence of its acidic sulfonamide functionality. In organic solvents, its solubility profile is consistent with its chemical structure, showing good solubility in polar protic and aprotic solvents like ethanol and DMSO, and limited solubility in non-polar media.
For researchers requiring precise solubility data, the shake-flask method remains the definitive approach.[14][15] By providing a detailed, rationale-driven protocol, this guide empowers scientific teams to generate high-quality, reproducible solubility data, thereby supporting robust drug development programs and advancing our understanding of tolbutamide's metabolic fate.
References
- 1. 4 hydroxy tolbutamide | CAS#:5719-85-7 | Chemsrc [chemsrc.com]
- 2. 4-Hydroxytolbutamide | 5719-85-7 [chemicalbook.com]
- 3. 4-Hydroxytolbutamide | this compound | Metabolite| TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. bioivt.com [bioivt.com]
- 8. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydroxytolbutamide | 5719-85-7 [m.chemicalbook.com]
- 10. Showing Compound 4-Hydroxy tolbutamide (FDB023913) - FooDB [foodb.ca]
- 11. 4-ヒドロキシトルブタミド ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. tandfonline.com [tandfonline.com]
Hydroxytolbutamide as a Definitive Biomarker for Cytochrome P450 2C9 Activity: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of hydroxytolbutamide as a biomarker for assessing Cytochrome P450 2C9 (CYP2C9) enzyme activity. Herein, we delve into the foundational biochemistry, detailed experimental protocols for both in vitro and in vivo applications, and the critical interpretation of data in the context of pharmacogenetics and clinical drug development. Our focus is on establishing robust, self-validating systems for the accurate phenotyping of CYP2C9.
The Central Role of CYP2C9 in Drug Metabolism
Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in human drug metabolism, responsible for the biotransformation of approximately 15% of all drugs that undergo phase I metabolism[1]. This enzyme, predominantly expressed in the liver, metabolizes a wide array of clinically significant drugs, including narrow therapeutic index agents such as S-warfarin and phenytoin, as well as nonsteroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers, and sulfonylureas[1][2].
The gene encoding CYP2C9 is highly polymorphic, with several known allelic variants that can lead to decreased or even deficient enzyme activity[3][4]. These genetic variations are a major source of interindividual variability in drug response and are linked to an increased risk of adverse drug reactions[1]. Consequently, the accurate assessment of CYP2C9 activity, or phenotyping, is crucial in both clinical practice for personalized medicine and during drug development to understand potential drug-drug interactions (DDIs)[5][6].
Tolbutamide and this compound: The Probe Substrate and its Biomarker Metabolite
Tolbutamide, a first-generation sulfonylurea, is widely recognized as a prototypic substrate for assessing CYP2C9 activity in vitro and in vivo[2][7]. Its metabolism is almost exclusively mediated by CYP2C9, making it a highly selective probe[2][8].
The Metabolic Pathway of Tolbutamide
The primary metabolic pathway of tolbutamide is a hydroxylation reaction at the methyl group of the butyl side chain, which is catalyzed by CYP2C9[8]. This reaction forms the primary metabolite, 4-hydroxytolbutamide (or this compound)[2][8]. This initial hydroxylation is the rate-limiting step in tolbutamide's clearance[2]. Subsequently, this compound is further oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the inactive metabolite, carboxytolbutamide[2][9]. Both metabolites are then excreted in the urine[9][10].
The specificity of the initial hydroxylation step to CYP2C9 is the cornerstone of using this compound as a biomarker. The rate of formation of this compound directly reflects the catalytic activity of the CYP2C9 enzyme.
Caption: Metabolic pathway of tolbutamide.
In Vitro Assessment of CYP2C9 Activity using Human Liver Microsomes
In vitro systems, particularly human liver microsomes (HLMs), are indispensable tools in drug development for characterizing metabolic pathways and identifying potential drug-drug interactions. The following protocol outlines a robust method for determining CYP2C9 activity by quantifying the formation of this compound.
Causality Behind Experimental Choices
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that is rich in CYP enzymes, providing a concentrated and readily available source of metabolic activity that closely mimics the in vivo hepatic environment.
-
NADPH-Generating System: Cytochrome P450 enzymes require NADPH as a cofactor for their catalytic activity. An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a sustained supply of this essential cofactor throughout the incubation period.
-
Tolbutamide Concentration: The concentrations of tolbutamide used should span the expected Michaelis-Menten constant (Km) to accurately determine both Km and Vmax. The reported Km for tolbutamide hydroxylation by CYP2C9 in HLMs is in the range of 133 µM to over 400 µM, depending on the specific liver preparation and genetic variants[11][12].
-
Incubation Time and Temperature: The incubation is conducted at 37°C to mimic physiological conditions. The incubation time should be within the linear range of metabolite formation to ensure that the measured velocity is the initial rate of reaction.
-
Quenching the Reaction: The reaction is stopped, or "quenched," by adding a cold organic solvent like acetonitrile. This denatures the enzymes and precipitates proteins, effectively halting any further metabolic activity.
Detailed Experimental Protocol: In Vitro Tolbutamide Hydroxylation Assay
-
Preparation of Reagents:
-
Prepare a stock solution of tolbutamide in a suitable solvent (e.g., methanol).
-
Prepare an NADPH-generating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, tolbutamide at various concentrations, and phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH-generating system. The final incubation volume is typically 200 µL[13].
-
Incubate for a predetermined time (e.g., 45 minutes) at 37°C[13]. Ensure this time is within the linear range of this compound formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or another suitable compound).
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The concentration of this compound in each sample is quantified using a validated LC-MS/MS method. The rate of metabolite formation (V) is then plotted against the substrate concentration ([S]). The resulting data are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
The intrinsic clearance (CLint) can then be calculated as Vmax/Km. This value represents the intrinsic metabolic capacity of the liver for tolbutamide hydroxylation and is a direct measure of CYP2C9 activity.
Quantitative Data: In Vitro Kinetic Parameters of Tolbutamide Hydroxylation
| CYP2C9 Allele | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Relative Clearance (% of CYP2C91) | Reference |
| CYP2C91 (Wild-type) | 133 | 248 | 100% | [11] |
| CYP2C92 | - | - | ~80% | [14] |
| CYP2C93 | - | - | ~21% | [14] |
| CYP2C9*62 | - | - | ~7.5% | [14] |
Note: Km and Vmax values can vary between different studies and experimental conditions. The relative clearance values provide a more consistent measure of the functional impact of the genetic variants.
In Vivo CYP2C9 Phenotyping using Tolbutamide
In vivo phenotyping provides a holistic measure of an individual's metabolic capacity, integrating the effects of genetics, environmental factors, and physiological status. Tolbutamide is a well-established probe drug for this purpose[4][15][16].
Causality Behind Experimental Choices
-
Probe Drug Dose: A low dose of tolbutamide (e.g., 125 mg) is often preferred for phenotyping studies to minimize the risk of hypoglycemia, a potential side effect of this drug, while still providing measurable concentrations of the parent drug and its metabolite[15]. Higher doses (e.g., 500 mg) have also been used in controlled clinical settings[4][16].
-
Biological Matrix: Both plasma and urine can be used for phenotyping. Plasma concentrations of tolbutamide and this compound provide a direct measure of systemic exposure and clearance. Urine analysis, which measures the cumulative amount of excreted metabolites, offers a non-invasive alternative[15][16].
-
Sampling Time Points: A single plasma sample at 24 hours post-dose has been shown to correlate well with the overall plasma clearance of tolbutamide, offering a simplified and convenient metric for CYP2C9 activity[15]. For more detailed pharmacokinetic analysis, multiple blood samples are collected over a 24-hour period.
-
Genotyping: Concurrent genotyping for CYP2C9 variants is essential to correlate the observed phenotype (metabolic activity) with the individual's genetic makeup. This helps in understanding the functional consequences of different alleles.
Detailed Experimental Protocol: In Vivo CYP2C9 Phenotyping Study
-
Subject Recruitment and Baseline Assessment:
-
Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria.
-
Obtain informed consent.
-
Collect a baseline blood sample for genotyping and to confirm the absence of interfering substances.
-
-
Probe Drug Administration:
-
Administer a single oral dose of tolbutamide (e.g., 125 mg or 500 mg) to the subjects after an overnight fast.
-
-
Sample Collection:
-
Plasma: Collect blood samples into tubes containing an appropriate anticoagulant at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
Urine: Collect all urine produced over a specified period (e.g., 0-24 hours) in separate collection intervals if desired (e.g., 0-8, 8-12, 12-24 hours). Measure the volume of each collection and store an aliquot at -80°C.
-
-
Genotyping:
-
Extract genomic DNA from the baseline blood sample.
-
Use validated methods such as polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) or DNA sequencing to determine the subject's CYP2C9 genotype (e.g., 1/1, 1/2, 1/3, etc.)[16].
-
Data Analysis and Interpretation
-
Pharmacokinetic Analysis: From the plasma concentration-time data, calculate key pharmacokinetic parameters such as the area under the curve (AUC), clearance (CL), and half-life (t1/2) of tolbutamide. The formation of this compound can also be modeled.
-
Phenotypic Metrics:
-
Plasma Clearance of Tolbutamide: This is a direct measure of CYP2C9 activity.
-
24-hour Plasma Tolbutamide Concentration: A simplified and validated surrogate for clearance[15].
-
Metabolic Ratio (MR): In urine, the ratio of the sum of this compound and carboxytolbutamide to the parent drug (if detectable) can be used as a phenotypic metric.
-
Quantitative Data: Impact of CYP2C9 Genotype on Tolbutamide Pharmacokinetics
| CYP2C9 Genotype | Oral Clearance (L/h) | Tolbutamide AUC (µg·h/mL) | Reference |
| 1/1 | 0.97 | - | [4] |
| 1/2 | 0.86 | Increased 1.5-fold vs 1/1 | [4][16] |
| 2/2 | 0.75 | - | [4] |
| 1/3 | 0.56 | Increased 1.9-fold vs 1/1 | [4][16] |
| 2/3 | 0.45 | - | [4] |
| 3/3 | 0.15 | - | [4] |
Note: These values represent mean data from clinical studies and highlight the significant impact of CYP2C9 genetic variants on the clearance of tolbutamide.
Analytical Methodology: LC-MS/MS Quantification of this compound
A sensitive and specific analytical method is paramount for the accurate quantification of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.
Detailed Protocol: LC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 150 mm x 2.1 mm, 3.5 µm) is commonly used[17].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typically employed[17][18].
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion formed upon fragmentation. This highly specific transition ensures that only the analyte of interest is detected.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Regulatory Context and Conclusion
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the investigation of drug-drug interactions[5][6][19]. These agencies recommend the use of well-characterized probe substrates to assess the potential of a new drug to inhibit or induce metabolic enzymes. Tolbutamide is listed by the FDA as a clinical index substrate for CYP2C9[20].
References
- 1. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. drugs.com [drugs.com]
- 10. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
Methodological & Application
A Robust and Validated LC-MS/MS Method for the Quantification of Hydroxytolbutamide in Human Plasma
An Application Note for the Bioanalysis of Hydroxytolbutamide in Plasma
Abstract This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. This compound is the primary active metabolite of tolbutamide, a first-generation sulfonylurea drug used to treat type 2 diabetes. Monitoring its concentration in plasma is crucial for pharmacokinetic (PK) studies and for assessing the in-vivo activity of the cytochrome P450 2C9 (CYP2C9) enzyme, for which tolbutamide is a known probe substrate.[1][2] The described method employs a straightforward protein precipitation protocol for sample preparation and utilizes a stable isotope-labeled internal standard for reliable quantification. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3]
Introduction: The Rationale for Precise Quantification
Tolbutamide exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells.[4] Its clinical efficacy and potential for drug-drug interactions are largely governed by its metabolism, which is predominantly mediated by the polymorphic enzyme CYP2C9 into the active metabolite, 4-hydroxytolbutamide.[5] Consequently, quantifying this compound provides direct insight into the metabolic activity of CYP2C9, a key enzyme in the metabolism of many clinically important drugs.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application. Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise quantification of the analyte even in a complex biological matrix like plasma, minimizing interferences and ensuring high-quality data for critical research and clinical development decisions.[6]
Analytical Principle
The method is based on the following core steps:
-
Sample Preparation: Efficient removal of plasma proteins, which can interfere with the analysis and damage the analytical column, is achieved through protein precipitation with a cold organic solvent.[7][8]
-
Internal Standardization: A stable isotope-labeled analog, 4-hydroxytolbutamide-d9, is added to all samples, calibrators, and quality controls (QCs) at a constant concentration.[9] This is the gold standard for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest degree of accuracy and precision.
-
Chromatographic Separation: The analyte and internal standard are separated from endogenous plasma components on a reversed-phase C18 column using a gradient elution of acidified water and an organic solvent.
-
Detection and Quantification: The separated compounds are ionized using positive ion electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in MRM mode. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
4-Hydroxytolbutamide-d9 (Internal Standard, IS) (≥98% purity)[9]
-
LC-MS grade acetonitrile (ACN) and methanol (MeOH)
-
LC-MS grade formic acid (FA)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free, K2-EDTA human plasma (sourced from an accredited biological vendor)
Equipment
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and 4-hydroxytolbutamide-d9 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:H₂O to create spiking solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL in 50:50 ACN:H₂O).
-
Calibration Standards and QC Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 5 to 800 ng/mL.[10] QC samples should be prepared at a minimum of three levels: low, medium, and high.
Detailed Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput workflows.[11] Acetonitrile is a highly effective precipitating agent for plasma proteins.[8]
Protocol:
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The cold temperature enhances the precipitation process.[8]
-
Vortex vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used. The goal is to achieve symmetric peak shapes, good retention, and maximum signal intensity.
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and short run times. |
| Column | Reversed-Phase C18, e.g., Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)[10] | Offers excellent retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ESI+ signal and improving peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | e.g., Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min. | Gradient elution is necessary to elute the analyte with a good peak shape in a reasonable time. |
| Injection Volume | 5 µL | A small volume is sufficient given the high sensitivity of modern mass spectrometers. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis, enabling highly selective MRM acquisitions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule contains basic sites amenable to protonation. |
| MRM Transitions | This compound: m/z 287.1 → 188.0 (Quantifier), 287.1 → 171.0 (Qualifier)[12]IS (d9): m/z 296.1 → 188.0[6] | Precursor ions correspond to [M+H]⁺. Product ions are specific fragments used for selective detection. |
| IonSpray Voltage | ~5500 V | Optimized for efficient ion generation. |
| Source Temperature | ~500 °C | Facilitates desolvation of the ESI droplets. |
| Collision Energy (CE) | Optimized for each transition | The energy required to produce the most abundant and stable fragment ions. |
| Dwell Time | ~50 ms | The time spent acquiring data for each transition, ensuring sufficient data points across the peak. |
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. All validation experiments should adhere to the criteria set forth by regulatory agencies such as the FDA.[3][13]
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/ICH M10)[3][14] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique sources of blank plasma. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | For QC samples at LLOQ, mean accuracy should be within ±20% and precision (%CV) ≤20%. For other QCs, mean accuracy should be within ±15% and precision (%CV) ≤15%. Assessed both within a run and between runs.[6] |
| Recovery | The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The IS-normalized matrix factor across different lots of matrix should have a %CV ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of the nominal concentration. Tested for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
Conclusion
The LC-MS/MS method described provides a reliable and efficient means for quantifying this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. By adhering to the principles of bioanalytical method validation outlined by regulatory authorities, this method can be confidently deployed in pharmacokinetic and drug metabolism studies, generating high-quality data to support drug development programs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. fda.gov [fda.gov]
- 4. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
In Vitro Metabolism of Hydroxytolbutamide: A Detailed Protocol for CYP2C9 Phenotyping
Introduction
In the landscape of preclinical drug development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of in vitro metabolism studies to predict potential drug-drug interactions (DDIs) and to elucidate the primary routes of elimination.[1][2][3][4] The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2C9, plays a crucial role in the metabolism of a significant portion of clinically relevant drugs.[5][6] Tolbutamide, a sulfonylurea oral hypoglycemic agent, is a well-established and widely accepted probe substrate for assessing the activity of CYP2C9.[5][7][8] Its metabolism is predominantly mediated by CYP2C9, which catalyzes the hydroxylation of the tolyl methyl group to form 4-hydroxytolbutamide.[5][9] This initial oxidation is the rate-limiting step in its clearance.[5]
This application note provides a comprehensive and detailed protocol for conducting an in vitro hydroxytolbutamide metabolism assay using human liver microsomes (HLMs). The protocol is designed for researchers, scientists, and drug development professionals to reliably determine the metabolic stability of test compounds and to evaluate their potential to inhibit or induce CYP2C9 activity. By adhering to the principles of scientific integrity, this guide aims to provide a self-validating system that yields reproducible and accurate results.
Scientific Principles and Causality
The choice of human liver microsomes as the in vitro test system is based on their enrichment of CYP enzymes, making them a cost-effective and reliable model for studying Phase I metabolism.[10] The protocol is designed to ensure that the formation of this compound is linear with respect to both incubation time and microsomal protein concentration, which are critical parameters for accurate kinetic analysis. The concentration of the probe substrate, tolbutamide, is typically set near its Michaelis-Menten constant (Km) to ensure sensitivity in detecting competitive inhibition.[11][12] The inclusion of a cofactor-regenerating system, consisting of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, is essential to sustain the catalytic activity of CYP enzymes throughout the incubation period.[13]
Key Experimental Workflow
The following diagram illustrates the overall workflow of the this compound in vitro metabolism assay.
Caption: Experimental workflow for the in vitro this compound metabolism assay.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Pooled Human Liver Microsomes (HLMs) | Reputable commercial vendor | Characterized for CYP2C9 activity. |
| Tolbutamide | Sigma-Aldrich or equivalent | CYP2C9 probe substrate. |
| 4-Hydroxytolbutamide | Toronto Research Chemicals or equivalent | Metabolite standard for quantification. |
| NADPH, Tetrasodium Salt | Sigma-Aldrich or equivalent | Cofactor for CYP enzymes. |
| D-Glucose-6-Phosphate, Monosodium Salt | Sigma-Aldrich or equivalent | Component of NADPH regenerating system. |
| Glucose-6-Phosphate Dehydrogenase | Sigma-Aldrich or equivalent | Component of NADPH regenerating system. |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house preparation | Incubation buffer. |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich or equivalent | Cofactor for G6PDH. |
| Acetonitrile (LC-MS grade) | Fisher Scientific or equivalent | For reaction termination and sample preparation. |
| Formic Acid (LC-MS grade) | Fisher Scientific or equivalent | Mobile phase additive. |
| Internal Standard (e.g., Carbamazepine) | Sigma-Aldrich or equivalent | For LC-MS/MS analysis. |
| 96-well Plates | VWR or equivalent | For incubations. |
Detailed Experimental Protocol
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH to 7.4.
-
NADPH Regenerating System (NRS) Solution (2X):
-
In 100 mM potassium phosphate buffer (pH 7.4), prepare a solution containing:
-
6.6 mM MgCl₂
-
6.0 mM NADPH
-
10.6 mM D-Glucose-6-Phosphate
-
1.34 U/mL Glucose-6-Phosphate Dehydrogenase
-
-
Prepare fresh on the day of the experiment and keep on ice.
-
-
Tolbutamide Stock Solution (e.g., 10 mM in DMSO): Prepare a high-concentration stock solution and store at -20°C. Further dilute in acetonitrile or methanol for working solutions.
-
4-Hydroxytolbutamide Stock Solution (e.g., 1 mM in Methanol): Prepare a high-concentration stock solution for the standard curve and store at -20°C.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., carbamazepine) in an appropriate solvent.
-
Termination Solution: Acetonitrile containing the internal standard at the desired final concentration.
Microsomal Incubation
This protocol is designed for a 96-well plate format with a final incubation volume of 200 µL.
-
Thaw Human Liver Microsomes: Thaw a vial of pooled HLMs on ice. Once thawed, dilute the microsomes to the desired working concentration (e.g., 0.83 mg/mL in 100 mM potassium phosphate buffer). Keep on ice.[13]
-
Prepare Incubation Plate:
-
To each well of a 96-well plate, add the following in order:
-
-
Pre-incubation: Add 50 µL of the diluted HLM suspension to each well. The final microsomal protein concentration will be 0.415 mg/mL.[13] Gently mix and pre-incubate the plate for 5-10 minutes at 37°C in a shaking water bath or incubator.
-
Initiate the Reaction: Start the metabolic reaction by adding 48 µL of the 2X NRS solution to each well. The final volume will be 200 µL.
-
Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 100 rpm) for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.[13]
-
Terminate the Reaction: At each time point, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing:
-
Seal the plate, vortex for 1-2 minutes to precipitate the protein.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The quantification of 4-hydroxytolbutamide is typically performed using a validated LC-MS/MS method.[14][15][16]
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[14][16]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The ion transitions for tolbutamide and 4-hydroxytolbutamide should be optimized.[17]
-
Standard Curve: A standard curve for 4-hydroxytolbutamide should be prepared in the same matrix as the samples (i.e., terminated incubation mixture) to account for matrix effects.
Data Analysis and Interpretation
-
Quantification: Determine the concentration of 4-hydroxytolbutamide in each sample by interpolating from the standard curve.
-
Metabolic Rate: Calculate the rate of metabolite formation (pmol/min/mg protein) by plotting the concentration of 4-hydroxytolbutamide against time and determining the initial linear slope.
-
Inhibition Studies (IC50 Determination): For inhibition assays, incubate varying concentrations of the test compound with tolbutamide and HLMs. Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Key Considerations and Troubleshooting
-
Linearity: It is crucial to establish the linearity of metabolite formation with respect to incubation time and protein concentration for the specific batch of HLMs being used.
-
Solvent Effects: The final concentration of organic solvents (e.g., DMSO, acetonitrile) in the incubation should be kept low (typically ≤ 1%) to avoid inhibition of CYP activity.
-
Non-specific Binding: Highly lipophilic compounds may exhibit non-specific binding to the microsomal protein and the plate, which can affect the accuracy of the results. The inclusion of bovine serum albumin (BSA) in the incubation may mitigate this issue in some cases.[18]
-
Control Incubations:
-
No NADPH: To assess non-enzymatic degradation of the substrate or test compound.
-
No Microsomes: To control for substrate instability in the buffer.
-
Positive Control Inhibitor: A known CYP2C9 inhibitor, such as sulfaphenazole, should be included to validate the assay's sensitivity to inhibition.[5][12]
-
Conclusion
The in vitro this compound metabolism assay is a robust and reliable method for characterizing the interaction of new chemical entities with CYP2C9. By following this detailed protocol and considering the underlying scientific principles, researchers can generate high-quality data to inform critical decisions in the drug development process. Adherence to regulatory guidance and sound scientific practice is essential for the successful application of this assay in preclinical safety and DDI assessments.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 3. bioivt.com [bioivt.com]
- 4. bspublications.net [bspublications.net]
- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Assessment of 12 Rare Allelic CYP2C9 Variants Identified in a Population of 4773 Japanese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro inhibition studies of tolbutamide hydroxylase activity of human liver microsomes by azoles, sulphonamides and quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. latamjpharm.org [latamjpharm.org]
- 17. Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Hydroxytolbutamide Formation for Robust In Vitro CYP2C9 Drug-Drug Interaction Screening
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of hydroxytolbutamide as a key analytical marker in drug-drug interaction (DDI) screening. Specifically, it focuses on the in vitro assessment of cytochrome P450 2C9 (CYP2C9) inhibition. We will explore the scientific rationale, present a validated experimental protocol, and offer insights into data interpretation, establishing a robust framework for evaluating the DDI potential of new chemical entities (NCEs).
Introduction: The Critical Role of CYP2C9 in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of therapeutic agents.[1] Unanticipated drug-drug interactions (DDIs), often arising from the inhibition or induction of these enzymes, are a significant cause of adverse drug reactions and can lead to market withdrawal of approved drugs.[2][3][4] Therefore, a thorough evaluation of an investigational drug's potential to modulate CYP activity is a mandatory component of modern drug development, as outlined in regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[3][5][6]
CYP2C9 is one of the most important isoforms, responsible for metabolizing approximately 15-20% of all clinically used drugs, including those with narrow therapeutic windows like warfarin and phenytoin.[1][7] Consequently, assessing the potential of an NCE to inhibit or induce CYP2C9 is of paramount importance for predicting clinical DDI liability.
Scientific Rationale: Tolbutamide as a Selective Probe for CYP2C9 Activity
To assess the activity of a specific CYP enzyme in vitro, a "probe substrate" is used. An ideal probe substrate is predominantly and selectively metabolized by the enzyme of interest. Tolbutamide, a first-generation sulfonylurea drug, is a widely accepted and recommended probe substrate for phenotyping CYP2C9 activity.[8][9][10][11][12]
The primary metabolic pathway for tolbutamide is a hydroxylation reaction at the methyl group of the butyl side chain, which is catalyzed almost exclusively by CYP2C9.[13][14] This reaction produces the metabolite 4-hydroxytolbutamide. The rate of formation of this compound is therefore directly proportional to the activity of the CYP2C9 enzyme. By measuring the concentration of this metabolite in the presence and absence of a test compound, we can accurately quantify the compound's inhibitory potential.
Metabolic Pathway of Tolbutamide
Caption: Metabolic conversion of Tolbutamide to 4-Hydroxytolbutamide by CYP2C9.
Application in DDI Screening: The In Vitro Inhibition Assay
The most common application is the in vitro CYP inhibition assay using human liver microsomes (HLMs). HLMs contain a rich complement of drug-metabolizing enzymes, including the full range of CYPs, making them an excellent model system. The experiment aims to determine the concentration of a test compound that reduces the metabolic activity of CYP2C9 by 50% (the IC50 value).
This is achieved by incubating tolbutamide with HLMs in the presence of varying concentrations of the test compound. After a set incubation time, the reaction is stopped, and the amount of formed this compound is quantified, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[15][16][17][18] A reduction in this compound formation relative to a vehicle control indicates inhibition of CYP2C9.
Detailed Protocol: CYP2C9 Inhibition Assay Using Tolbutamide
This protocol is designed as a self-validating system, including necessary controls to ensure data integrity and trustworthiness.
Materials and Reagents
-
Test System: Pooled Human Liver Microsomes (HLMs)
-
Probe Substrate: Tolbutamide
-
Metabolite Standard: 4-Hydroxytolbutamide
-
Positive Control Inhibitor: Sulfaphenazole (a potent and selective CYP2C9 inhibitor)
-
Cofactor: NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Internal Standard (IS): A structurally similar but distinct molecule for LC-MS/MS analysis (e.g., Carbamazepine).[15][19]
-
Quenching Solution: Acetonitrile, cold
-
Test Compound (NCE) and Vehicle (e.g., DMSO, Methanol)
Experimental Parameters
The following parameters are critical and should be optimized based on preliminary experiments to ensure Michaelis-Menten kinetics.[20]
| Parameter | Recommended Value | Rationale |
| HLM Concentration | 0.2 - 0.5 mg/mL | Ensures sufficient enzyme activity while remaining in the linear range of metabolite formation. |
| Tolbutamide Conc. | 100 - 150 µM | Approximates the apparent Michaelis-Menten constant (Km), ensuring sensitivity to inhibition.[20] |
| Incubation Time | 15 - 30 minutes | Within the linear range of metabolite formation to accurately reflect initial reaction velocity. |
| Pre-incubation Time | 5 - 15 minutes | Allows for potential time-dependent inhibitors to interact with the enzyme before the substrate is added. |
| Vehicle Conc. | < 1% (typically < 0.5%) | Minimizes solvent effects on enzyme activity. |
Step-by-Step Experimental Workflow
CYP2C9 Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro CYP2C9 inhibition assay.
-
Prepare Solutions: Prepare stock solutions of tolbutamide, sulfaphenazole, and the test compound in an appropriate solvent. Create serial dilutions of the test compound and positive control.
-
Set Up Incubation Plate: On a 96-well plate, add the phosphate buffer.
-
Pre-incubation: Add the NADPH regenerating system, the HLM suspension, and the test compound (or sulfaphenazole for positive control, or vehicle for negative control). Gently mix and pre-incubate the plate at 37°C for 5-15 minutes.
-
Initiate Reaction: Add the tolbutamide solution to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for the predetermined time (e.g., 20 minutes) with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard to each well. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Preparation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.[15][16][17]
Controls for Assay Validation
-
Negative Control (0% Inhibition): Contains HLMs, tolbutamide, NADPH, and the vehicle solvent. This represents the maximum enzyme activity.
-
Positive Control: Contains all components plus a known inhibitor (sulfaphenazole) at a concentration expected to produce >80% inhibition. This confirms the assay system is responsive to inhibition.
-
No-Cofactor Control: Incubations are performed without the NADPH regenerating system. This control should show minimal to no metabolite formation and verifies that the reaction is NADPH-dependent.
Data Analysis and Interpretation
-
Quantification: Determine the concentration of this compound formed in each well based on the peak area ratios from the LC-MS/MS analysis and a standard curve.
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition relative to the vehicle control using the following formula:
% Inhibition = [1 - (Metabolite in Test Sample / Metabolite in Vehicle Control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Example IC50 Data Interpretation
| Compound | IC50 (µM) | DDI Potential Classification |
| Sulfaphenazole | 0.2 | Strong Inhibitor |
| Test Compound A | 2.5 | Moderate Inhibitor |
| Test Compound B | 45 | Weak Inhibitor |
| Test Compound C | > 100 | Negligible Inhibition |
The calculated IC50 value is a critical parameter used in risk assessment. Regulatory agencies provide frameworks for using in vitro data to predict the likelihood of a clinical DDI.[5][6] Generally, a lower IC50 value indicates a higher potential for causing a drug-drug interaction. This in vitro data informs the decision to conduct further clinical DDI studies.[2][3]
Conclusion
The measurement of this compound formation from its parent drug, tolbutamide, is a robust, reliable, and regulatory-accepted method for screening NCEs for their potential to inhibit CYP2C9. The protocol described herein, when combined with careful data analysis and interpretation, provides a trustworthy system for generating critical data for drug safety assessment. This approach allows drug development professionals to make informed decisions early in the development pipeline, ultimately contributing to the creation of safer medicines.
References
- 1. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 4. FDA News: Issue 2 January 2020 [ascpt.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. solvobiotech.com [solvobiotech.com]
- 7. CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic assessment of a five-probe metabolic cocktail for CYPs 1A2, 3A4, 2C9, 2D6 and 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Evaluation of CYP2C9 Activity in Rats: Use of Tolbutamide Alone and in Combined with Bupropion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. latamjpharm.org [latamjpharm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Assay for CYP2C9 Inhibition Using Hydroxytolbutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in human drug metabolism, responsible for the oxidation of approximately 15% of all drugs cleared by P450 enzymes.[1][2] Its substrates include drugs with narrow therapeutic windows, such as warfarin and phenytoin, making the assessment of CYP2C9 inhibition a critical step in early drug discovery to prevent adverse drug-drug interactions.[1][3] High-throughput screening (HTS) provides an efficient platform for rapidly evaluating large compound libraries for their potential to inhibit CYP2C9.[4][5][6]
This application note details a robust and reliable HTS assay for identifying inhibitors of CYP2C9 using a fluorescent derivative of hydroxytolbutamide. The assay is based on the principles of fluorescence polarization (FP), a technique well-suited for HTS due to its homogenous format and sensitivity to binding events.[7][8][9]
Principles of the Assay
The assay quantifies the inhibition of CYP2C9 by measuring the displacement of a high-affinity, fluorescently labeled this compound probe from the enzyme's active site.
-
The Role of this compound: Tolbutamide is a well-characterized substrate for CYP2C9, which metabolizes it to 4-hydroxytolbutamide.[10][11][12][13] This metabolite serves as a specific ligand for the CYP2C9 active site.
-
Fluorescence Polarization (FP): FP is a ratiometric technique that measures the change in the rotational motion of a fluorescent molecule.[14][15]
-
A small, fluorescently labeled molecule (the tracer, in this case, a this compound derivative) rotates rapidly in solution, resulting in a low polarization value when excited with plane-polarized light.[16]
-
When this tracer binds to a much larger molecule, like the CYP2C9 enzyme, its rotation is significantly slowed. This leads to a higher polarization value.[16]
-
-
Competitive Inhibition: In the presence of a compound that competes with the fluorescent tracer for binding to the CYP2C9 active site, the tracer is displaced. This displacement results in a decrease in the overall fluorescence polarization, which is proportional to the inhibitory potency of the test compound.
The fundamental relationship in this competitive assay is the equilibrium between the enzyme-tracer complex and the enzyme-inhibitor complex. The measured fluorescence polarization is a direct indicator of the extent to which the test compound has displaced the fluorescent tracer.
Metabolic Pathway of Tolbutamide
The initial and rate-limiting step in tolbutamide metabolism is the methylhydroxylation to form this compound, a reaction primarily catalyzed by CYP2C9.[12]
Caption: Metabolic conversion of tolbutamide.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human CYP2C9 | Major life science suppliers | Ensure high purity and specific activity. The choice of enzyme preparation can affect kinetic parameters.[17] |
| Fluorescent this compound Tracer | Custom synthesis or commercial | The specific fluorophore will determine the excitation and emission wavelengths. Ensure high purity and affinity for CYP2C9. |
| Sulfaphenazole | Sigma-Aldrich | A known potent and selective inhibitor of CYP2C9, used as a positive control.[1] |
| Assay Buffer | In-house preparation | 100 mM Potassium Phosphate, pH 7.4. |
| 384-well Black Assay Plates | Greiner Bio-One | Low-volume, black plates are recommended to minimize background fluorescence and allow for small reaction volumes. |
| Test Compounds | User's library | Typically dissolved in 100% DMSO. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS grade or higher. |
| Microplate Reader | BMG LABTECH, Molecular Devices, etc. | Must be equipped with fluorescence polarization capabilities, including appropriate excitation and emission filters and polarizers.[18] |
Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening process for CYP2C9 inhibitors.
Caption: High-throughput screening workflow.
Detailed Assay Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
CYP2C9 Enzyme Solution: Dilute the recombinant human CYP2C9 enzyme stock in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a final concentration of 5 nM).
-
Fluorescent Tracer Solution: Dilute the fluorescent this compound tracer stock in assay buffer to a final concentration of 4X the desired assay concentration (e.g., 4 nM for a final concentration of 1 nM).
-
Positive Control (Sulfaphenazole): Prepare a 4X stock of sulfaphenazole in assay buffer containing the same percentage of DMSO as the test compound wells.
-
Negative Control: Assay buffer with the corresponding percentage of DMSO.
2. Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Transfer a small volume (e.g., 100 nL) of the compound dilutions to the 384-well assay plate using an acoustic liquid handler or a pin tool.
3. Assay Procedure:
-
Add 10 µL of the 2X CYP2C9 enzyme solution to each well of the 384-well plate.
-
Add 5 µL of the 4X test compounds, positive control (sulfaphenazole), or negative control (DMSO) to the appropriate wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 4X fluorescent tracer solution to all wells.
-
Mix the plate gently and incubate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
4. Data Acquisition:
-
Read the fluorescence polarization on a compatible microplate reader. Set the excitation and emission wavelengths according to the specifications of the fluorophore used.
-
Ensure the G-factor is correctly calibrated for the instrument.[16]
Data Analysis and Interpretation
1. Percent Inhibition Calculation:
The percent inhibition for each test compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample: The millipolarization value of the test compound well.
-
mP_min: The average millipolarization value of the positive control (maximum inhibition).
-
mP_max: The average millipolarization value of the negative control (no inhibition).
2. IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[19][20][21] To determine the IC50 value, plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation.[22]
Example Data and IC50 Curve:
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.03 | 10.8 |
| 0.1 | 25.4 |
| 0.3 | 48.9 |
| 1.0 | 75.1 |
| 3.0 | 90.3 |
| 10.0 | 98.7 |
This data can be used to generate a sigmoidal dose-response curve from which the IC50 value is derived.
Assay Validation and Quality Control
To ensure the reliability and robustness of the HTS assay, several quality control metrics should be assessed.[4][23][24][25]
Z'-Factor:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[26][27][28][29][30] It reflects the separation between the positive and negative controls.
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
Where:
-
SD_max and Mean_max: The standard deviation and mean of the positive control.
-
SD_min and Mean_min: The standard deviation and mean of the negative control.
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[27][29]
Additional Validation Parameters:
-
Signal Window (SW): The ratio of the mean of the high signal to the mean of the low signal. A larger signal window is generally desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. %CV should ideally be below 15%.
-
DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to deliver the test compounds.
Conclusion
The fluorescence polarization-based assay using a this compound tracer provides a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of CYP2C9. Its homogenous format and statistical robustness make it an ideal choice for primary screening campaigns in drug discovery. Proper assay validation, including the determination of the Z'-factor, is crucial for ensuring data quality and the reliable identification of hit compounds.
References
- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2C9 - Wikipedia [en.wikipedia.org]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gbcbiotech.com [gbcbiotech.com]
- 13. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. courses.edx.org [courses.edx.org]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. info2.uqam.ca [info2.uqam.ca]
- 24. criver.com [criver.com]
- 25. Assay Validation, Operations and Quality Control - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. assay.dev [assay.dev]
- 30. punnettsquare.org [punnettsquare.org]
Application Note & Protocol: Utilizing Hydroxytolbutamide Formation for Accurate Characterization of Recombinant CYP2C9 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of tolbutamide as a probe substrate for characterizing the enzymatic activity of recombinant Cytochrome P450 2C9 (CYP2C9). The formation of the primary metabolite, hydroxytolbutamide, serves as a robust and specific measure of CYP2C9 catalytic function. Detailed protocols for enzyme kinetics determination, including reagent preparation, incubation conditions, and state-of-the-art analytical methodologies, are presented. Furthermore, this guide delves into the scientific rationale behind experimental choices, data interpretation, and troubleshooting, empowering researchers to generate high-quality, reproducible data in drug metabolism and enzyme characterization studies.
Introduction: The Significance of CYP2C9 and Tolbutamide Metabolism
Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in human drug metabolism, responsible for the oxidative transformation of a significant portion of clinically used drugs.[1] Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin and the antidiabetic agent tolbutamide.[2][3] Given its central role, the in vitro characterization of CYP2C9 activity is a critical step in drug discovery and development for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.[4][5]
Tolbutamide is a well-established and specific probe substrate for CYP2C9.[5][6] The primary metabolic pathway is the hydroxylation of the methyl group on the tolyl moiety to form 4-hydroxytolbutamide.[2][7] This reaction is almost exclusively catalyzed by CYP2C9, making the rate of this compound formation a direct and reliable indicator of CYP2C9 activity.[2][5]
This application note provides a framework for utilizing this specific reaction in recombinant CYP2C9 systems to determine key enzymatic parameters and to assess the inhibitory potential of new chemical entities.
Scientific Principles & Rationale
The enzymatic reaction at the core of this protocol follows Michaelis-Menten kinetics. Understanding the underlying principles is crucial for experimental design and data interpretation.
-
Enzyme Source: Recombinant CYP2C9, typically co-expressed with NADPH-cytochrome P450 reductase and sometimes cytochrome b5 in a host system (e.g., insect cells, E. coli), provides a clean and controlled system to study the enzyme in isolation, free from the complexities of other drug-metabolizing enzymes present in human liver microsomes.[8][9]
-
Cofactor Requirement: Like all P450 enzymes, CYP2C9 requires a source of reducing equivalents, provided by the NADPH regenerating system. This system continuously converts NADP+ back to NADPH, ensuring that the cofactor is not the rate-limiting component of the reaction.
-
Kinetic Parameters: The primary outputs of these experiments are the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Km: Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for its substrate.
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
-
-
Inhibition Studies: By introducing a potential inhibitor, its effect on the enzyme kinetics can be determined. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of an inhibitor.
Experimental Workflow & Visualization
The overall experimental workflow is a multi-step process that requires careful planning and execution.
Figure 1: A schematic overview of the experimental workflow for determining CYP2C9 activity using a tolbutamide hydroxylation assay.
Detailed Protocols
Reagent and Solution Preparation
Crucial First Step: The accuracy of your results is fundamentally dependent on the precise preparation of all solutions.
-
Phosphate Buffer (100 mM, pH 7.4):
-
Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in ultrapure water to achieve a final concentration of 100 mM.
-
Adjust the pH to 7.4 using potassium hydroxide (KOH) or phosphoric acid (H₃PO₄).
-
Filter sterilize the buffer if it will be stored for an extended period.
-
-
Recombinant Human CYP2C9 Enzyme:
-
Obtain from a reputable commercial supplier. Note the specific activity and protein concentration provided by the manufacturer.
-
On the day of the experiment, dilute the enzyme to the desired working concentration in cold phosphate buffer. Keep the enzyme on ice at all times.
-
-
Tolbutamide Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of tolbutamide powder.
-
Dissolve in a suitable organic solvent (e.g., methanol or DMSO). Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.
-
-
NADPH Regenerating System:
-
It is highly recommended to use a commercially available premixed system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reconstitute according to the manufacturer's instructions immediately before use.
-
-
This compound Standard Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of 4-hydroxytolbutamide powder.
-
Dissolve in the same solvent used for the tolbutamide stock solution. This will be used to generate a standard curve for quantification.
-
-
Quenching Solution:
-
Acetonitrile containing an internal standard (e.g., carbamazepine or a stable isotope-labeled this compound) is commonly used.[10] The internal standard is essential for correcting for variations in sample processing and instrument response.
-
Enzyme Kinetic Assay Protocol (Determination of Km and Vmax)
-
Prepare a Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Aliquot Master Mix: Aliquot the master mix into a series of pre-chilled microcentrifuge tubes.
-
Add Tolbutamide: To each tube, add varying concentrations of tolbutamide from your stock solution to achieve a final concentration range that brackets the expected Km (e.g., 10 µM to 1 mM). Include a control with no substrate.
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the diluted recombinant CYP2C9 enzyme to each tube to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of cold quenching solution (acetonitrile with internal standard).
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
CYP2C9 Inhibition Assay Protocol (Determination of IC50)
-
Prepare a Master Mix: Similar to the kinetic assay, prepare a master mix with buffer and the NADPH regenerating system.
-
Add Inhibitor: Aliquot the master mix and add varying concentrations of the test inhibitor to each tube. Include a positive control inhibitor (e.g., sulfaphenazole) and a vehicle control (no inhibitor).
-
Add Tolbutamide: Add tolbutamide to all tubes at a final concentration close to its Km value.
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Initiate the Reaction: Add the diluted recombinant CYP2C9 enzyme.
-
Incubation and Termination: Follow steps 6-9 from the enzyme kinetic assay protocol.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[10][11]
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate this compound from tolbutamide and other matrix components.[10][12] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), provides good peak shape and ionization efficiency.[10][12]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.
-
MRM Transitions:
-
This compound: Monitor the transition from the parent ion (precursor ion) to a specific product ion.
-
Internal Standard: Monitor the specific MRM transition for the chosen internal standard.
-
-
Data Analysis and Interpretation
Quantification
-
Standard Curve: Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against the known concentrations of the this compound standards.
-
Calculate Metabolite Concentration: Use the regression equation from the standard curve to determine the concentration of this compound in the experimental samples.
Enzyme Kinetics
-
Calculate Reaction Velocity: Convert the concentration of this compound formed into a reaction velocity (e.g., pmol/min/pmol CYP).
-
Michaelis-Menten Plot: Plot the reaction velocity (v) against the substrate concentration ([S]).
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, R) to determine the Km and Vmax values.
Figure 2: The metabolic conversion of tolbutamide to 4-hydroxytolbutamide catalyzed by CYP2C9.
Inhibition Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Quantitative Data Summary
| Parameter | Typical Value Range | Source |
| Recombinant CYP2C9 Km for Tolbutamide | 115 - 523 µM | [8][13] |
| Recombinant CYP2C9 Vmax for Tolbutamide | 8.36 nmol/min/nmol P450 | [8] |
| Positive Control Inhibitor (Sulfaphenazole) IC50 | ~0.3 - 1.0 µM | [14] |
| Final Organic Solvent Concentration | < 1% (v/v) | General Practice |
| Incubation Temperature | 37°C | Standard |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Inactive enzyme- Incorrect buffer pH- Degraded NADPH regenerating system | - Use a new lot of enzyme- Verify buffer pH- Prepare fresh NADPH regenerating system |
| High Variability Between Replicates | - Pipetting errors- Inconsistent incubation times- Incomplete protein precipitation | - Calibrate pipettes- Use a timer and consistent workflow- Ensure thorough vortexing and centrifugation |
| Non-linear Product Formation Over Time | - Substrate depletion- Enzyme instability- Cofactor limitation | - Reduce incubation time or enzyme concentration- Test enzyme stability at 37°C- Ensure NADPH regenerating system is active |
References
- 1. criver.com [criver.com]
- 2. Reactome | CYP2C9 inactivates tolbutamide by 4methyl-hydroxylation [reactome.org]
- 3. Frontiers | Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient [frontiersin.org]
- 4. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpropamide 2-hydroxylation is catalysed by CYP2C9 and CYP2C19 in vitro: chlorpropamide disposition is influenced by CYP2C9, but not by CYP2C19 genetic polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of CYP2C9 Activity in Rats: Use of Tolbutamide Alone and in Combined with Bupropion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g-standaard.nl [g-standaard.nl]
- 8. researchgate.net [researchgate.net]
- 9. P450-Glo™ CYP2C9 Assay and Screening Systems [promega.com]
- 10. latamjpharm.org [latamjpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Simultaneous Quantification of Hydroxytolbutamide and its Metabolites in Biological Matrices
Introduction
Tolbutamide is an oral anti-hyperglycemic agent from the sulfonylurea class, primarily prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves stimulating insulin release from pancreatic β-cells.[2][3] The efficacy and safety profile of tolbutamide are intrinsically linked to its metabolism, which predominantly occurs in the liver. The primary metabolic pathway involves the oxidation of the p-methyl group, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.[4] This process converts tolbutamide into its major active metabolite, 4-hydroxytolbutamide. This metabolite is further oxidized to the inactive 1-butyl-3-p-carboxy-phenylsulfonylurea (carboxytolbutamide), which is then excreted in the urine.[1][2]
Given the significance of this metabolic cascade in determining the pharmacokinetic profile and therapeutic window of tolbutamide, the development of a reliable and robust analytical method for the simultaneous quantification of hydroxytolbutamide and its related metabolites is paramount for drug development, clinical pharmacology, and therapeutic drug monitoring. This application note provides a comprehensive, field-proven protocol for the development and validation of a high-performance liquid chromatography (HPLC) method with UV detection for this purpose.
The causality behind our experimental choices is rooted in the need for a method that is not only sensitive and specific but also practical and transferable for routine use in a research or clinical laboratory setting. The protocols herein are designed as a self-validating system, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Metabolic Pathway of Tolbutamide
The metabolic conversion of tolbutamide follows a sequential oxidation process. Understanding this pathway is critical for identifying the target analytes and potential interferents.
Caption: Metabolic conversion of Tolbutamide.
Part 1: Pre-Analytical Considerations & Sample Preparation
The integrity of bioanalytical data begins with meticulous pre-analytical handling. The choice of sample preparation technique is driven by the need to efficiently extract the analytes from complex biological matrices (e.g., plasma, urine) while minimizing interferences. Liquid-liquid extraction (LLE) is a robust and cost-effective method that provides clean extracts for HPLC analysis.[8][9][10]
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is optimized for high recovery and removal of endogenous plasma components.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound and Carboxytolbutamide analytical standards
-
Internal Standard (IS) working solution (e.g., Chlorpropamide, 10 µg/mL)
-
Tertiary-butyl methyl ether (TBME) or Diethyl ether (HPLC grade)[8][11]
-
Phosphoric Acid (0.1 M)
-
Reconstitution solution (Mobile Phase A:Mobile Phase B, 80:20 v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution to all tubes except for the blank matrix. The IS is crucial for correcting variations in extraction efficiency and injection volume.
-
Acidification: Add 50 µL of 0.1 M Phosphoric Acid to each tube and vortex for 10 seconds. Acidification protonates the analytes, increasing their solubility in the organic extraction solvent.
-
Extraction: Add 1 mL of TBME. This solvent is selected for its optimal partitioning coefficient for the analytes and its immiscibility with the aqueous matrix.
-
Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This step ensures a clean separation between the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 800 µL) to a clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. This step ensures the sample is dissolved in a solvent compatible with the initial mobile phase conditions, leading to better peak shape.
-
Final Centrifugation & Transfer: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
Part 2: Chromatographic Analysis
The core of the application is a robust reversed-phase HPLC method that provides baseline separation of this compound and its key metabolite, carboxytolbutamide, from the parent drug and endogenous interferences.
Analytical Workflow Overview
Caption: General workflow for bioanalysis.
Protocol 2: HPLC-UV Chromatographic Conditions
This isocratic method is designed for simplicity and reproducibility, making it ideal for high-throughput analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise flow rates. |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5 µm)[9] | C18 columns provide excellent retention and separation for moderately polar compounds like tolbutamide and its metabolites. |
| Mobile Phase A | 0.01 M Sodium Acetate Buffer, pH 3.0[8] | The acidic pH ensures the analytes are in their non-ionized form, enhancing retention on the reversed-phase column. |
| Mobile Phase B | Methanol (HPLC Grade)[8] | A common organic modifier providing good selectivity for this class of compounds. |
| Isocratic Elution | 23% Mobile Phase B[8] | An isocratic method is simpler to transfer between instruments and less prone to variability than a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Detection | 230 nm[8][9] | This wavelength provides a good chromophoric response for both the parent drug and its metabolites. |
| Run Time | 15 minutes | Sufficient time to elute all analytes and the internal standard with no carryover. |
Part 3: Method Validation According to Regulatory Standards
A bioanalytical method is only as reliable as its validation. The protocol must be rigorously tested to demonstrate it is fit for its intended purpose.[12] The following parameters must be assessed according to FDA and ICH Q2(R2) guidelines.[5][7][12][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for LC-MS/MS, adaptable for HPLC) |
| Selectivity | To ensure endogenous matrix components do not interfere with the quantification of the analytes. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response; accuracy within ±20%, precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Stability | To evaluate the chemical stability of the analytes in the biological matrix under various conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Example Validation Data Summary
The following tables represent hypothetical data that would be generated during method validation to demonstrate performance.
Table 1: Calibration Curve for this compound
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 5.0 (LLOQ) | 4.8 | 96.0 |
| 10.0 | 10.5 | 105.0 |
| 50.0 | 51.2 | 102.4 |
| 100.0 | 98.7 | 98.7 |
| 400.0 | 408.0 | 102.0 |
| 800.0 | 790.4 | 98.8 |
| 1000.0 (ULOQ) | 1015.0 | 101.5 |
Linear Regression: y = 0.0025x + 0.001; r² = 0.998
Table 2: Intra-day and Inter-day Accuracy & Precision | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LLOQ | 5.0 | 103.2 | 11.5 | 105.8 | 13.2 | | Low QC | 15.0 | 98.5 | 8.2 | 101.1 | 9.5 | | Mid QC | 150.0 | 101.7 | 6.5 | 100.5 | 7.8 | | High QC | 750.0 | 99.2 | 5.1 | 98.9 | 6.2 |
Table 3: Stability Assessment of this compound in Plasma (Mid QC)
| Stability Condition | Mean Calculated Conc. (ng/mL) | Accuracy vs. Nominal (%) |
|---|---|---|
| Freshly Prepared | 151.5 | 101.0 |
| 24h at Room Temp | 148.8 | 99.2 |
| 72h at 4°C | 150.2 | 100.1 |
| 3 Freeze-Thaw Cycles | 146.5 | 97.7 |
| 30 Days at -80°C | 149.6 | 99.7 |
Conclusion
This application note details a comprehensive and robust analytical method for the simultaneous determination of this compound and its metabolites in biological matrices. By integrating a proven liquid-liquid extraction protocol with a reproducible HPLC-UV method, this guide provides researchers, scientists, and drug development professionals with a reliable tool for pharmacokinetic and metabolic studies of tolbutamide. The described validation framework, grounded in FDA and ICH guidelines, ensures the generation of high-quality, defensible data. The successful implementation of this method will facilitate a deeper understanding of tolbutamide's disposition and contribute to its safe and effective clinical use.
References
- 1. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Tolbutamide? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of tolbutamide hydroxylation in rat liver microsomes by high-performance liquid chromatography: effect of psychoactive drugs on in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Notes & Protocols for the Analysis of Hydroxytolbutamide from Urine
Introduction: The "Why" of Hydroxytolbutamide Analysis
Tolbutamide, an oral hypoglycemic agent, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into its major active metabolite, 4-hydroxytolbutamide.[1][2] This metabolite, along with its further oxidation product, carboxytolbutamide, is predominantly excreted in the urine.[2][3] Consequently, the accurate quantification of this compound in urine is critical for a range of studies, including pharmacokinetics, drug-drug interaction assessments, and CYP2C9 phenotyping.[2][4]
However, urine is a complex and highly variable biological matrix. It contains a high concentration of salts, urea, creatinine, and other endogenous compounds that can significantly interfere with modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] These interferences, collectively known as "matrix effects," can suppress or enhance the analyte signal, leading to inaccurate and unreliable quantification.[6][7] Therefore, robust and efficient sample preparation is not merely a preliminary step but a cornerstone of a validatable analytical method.
This guide provides an in-depth exploration of key sample preparation techniques for isolating this compound from urine, moving beyond mere procedural lists to explain the causality behind each step.
Method Selection: A Logic-Driven Approach
Choosing the right sample preparation technique is a balance of analytical requirements and practical constraints. The primary goal is to remove interfering matrix components while maximizing the recovery of this compound. The three most relevant approaches for this application are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the high-throughput "Dilute-and-Shoot" method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolic elimination of tolbutamide in female rats: Comparison with male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust UV Spectrophotometric Method for the Estimation of Tolbutamide in Bulk and Pharmaceutical Dosage Forms
Abstract
This application note details a precise, accurate, and reliable UV spectrophotometric method for the quantitative estimation of tolbutamide. The described protocol is straightforward and cost-effective, making it highly suitable for routine quality control analysis in the pharmaceutical industry.[1][2][3] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[4][5][6]
Introduction: The Importance of Tolbutamide Quantification
Tolbutamide is a first-generation potassium channel blocker and sulfonylurea derivative used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. Its therapeutic efficacy is directly related to its dosage; therefore, accurate and reliable quantitative analysis is crucial to ensure the quality, safety, and efficacy of the final pharmaceutical product.[7] Ultraviolet-visible (UV-Vis) spectrophotometry offers a simple, rapid, and accessible analytical technique for the determination of tolbutamide in both bulk drug substance and formulated products.[1][2][3] This method is based on the principle that the molecule absorbs light in the UV region due to the presence of chromophores in its structure.[3][8][9]
Scientific Principles and Method Rationale
The quantitative determination of a substance by UV-Vis spectrophotometry is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3]
Equation 1: Beer-Lambert Law A = εbc
Where:
-
A is the absorbance
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance
The selection of an appropriate solvent is critical as it can influence the absorption spectrum of the analyte.[10][11] For tolbutamide, methanol is an excellent choice due to its ability to readily dissolve the drug, its transparency in the UV region of interest, and its common availability in analytical laboratories.[7][12][13] The wavelength of maximum absorbance (λmax) for tolbutamide in methanol is determined to be approximately 229 nm, which provides good sensitivity for the analysis.[14]
Experimental Workflow
The overall workflow for the development and validation of the UV spectrophotometric method for tolbutamide estimation is depicted below.
References
- 1. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. UV -Vis Spectrophotometry- Principle, Theory, Instrumentation and Application in Pharmaceutical Industry Dr. A. Amsavel | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Protocol for Tolbutamide Hydroxylation Inhibition Assay in Human Liver Microsomes
Abstract
This document provides a comprehensive, step-by-step protocol for conducting a tolbutamide hydroxylation inhibition assay using pooled human liver microsomes (HLMs). This in vitro assay is a critical tool in drug development for evaluating the potential of a new chemical entity (NCE) to cause drug-drug interactions (DDIs) by inhibiting the cytochrome P450 2C9 (CYP2C9) enzyme. Tolbutamide, a well-characterized substrate, is metabolized primarily by CYP2C9 to its major metabolite, 4-hydroxytolbutamide.[1][2][3] By measuring the formation of this metabolite in the presence of varying concentrations of an investigational drug, the inhibitory potential (IC50) can be accurately determined. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, scientific rationales, and data interpretation guidelines consistent with regulatory expectations.[4][5]
Introduction and Scientific Significance
Cytochrome P450 (CYP) enzymes, particularly those in the liver, are central to the metabolism and clearance of a vast majority of therapeutic drugs.[6] Among these, CYP2C9 is responsible for metabolizing numerous clinically important drugs, including warfarin, phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs). The co-administration of a CYP2C9 inhibitor with a drug that is a substrate for this enzyme can lead to decreased metabolism of the substrate, resulting in elevated plasma concentrations and an increased risk of adverse effects.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require in vitro DDI studies to be conducted during drug development to identify and characterize these risks early.[4][5][7][8] The tolbutamide hydroxylation assay serves as a gold-standard method for specifically assessing CYP2C9 inhibition.[3][9] Its results are used to predict the likelihood of clinical DDIs, inform the design of subsequent clinical studies, and contribute to the drug's overall safety profile and labeling.[4]
Assay Principle
The assay quantifies the activity of the CYP2C9 enzyme by measuring the rate of conversion of tolbutamide to 4-hydroxytolbutamide. This oxidative reaction is dependent on the presence of human liver microsomes (which contain the CYP enzymes), a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (which provides the necessary cofactors for the enzymatic reaction), and the substrate, tolbutamide.[1][10]
The investigational compound (test inhibitor) is incubated with the reaction mixture. If the compound inhibits CYP2C9, the rate of 4-hydroxytolbutamide formation will decrease in a concentration-dependent manner. The reaction is initiated by the addition of NADPH, allowed to proceed for a specified time under linear-rate conditions at 37°C, and then terminated by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate microsomal proteins.[6] Following centrifugation, the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of 4-hydroxytolbutamide formed.[11][12][13]
Enzymatic Reaction Pathway
The diagram below illustrates the catalytic conversion of tolbutamide.
Caption: CYP2C9-mediated hydroxylation of tolbutamide.
Materials and Reagents
Ensure all reagents are of high purity (e.g., analytical or LC-MS grade) to minimize interference.
| Reagent/Material | Recommended Supplier | Typical Catalog # | Storage |
| Pooled Human Liver Microsomes (≥50 donors) | Corning, Sekisui XenoTech | 452161 (Corning) | -80°C |
| Tolbutamide | Sigma-Aldrich | T0891 | Room Temp |
| 4-Hydroxytolbutamide | Toronto Research Chemicals | H947500 | -20°C |
| Sulfaphenazole (Positive Control Inhibitor) | Sigma-Aldrich | S0767 | Room Temp |
| NADPH, tetrasodium salt | Sigma-Aldrich | N1630 | -20°C |
| D-Glucose-6-phosphate (G6P) | Sigma-Aldrich | G7879 | -20°C |
| Glucose-6-phosphate dehydrogenase (G6PDH) | Sigma-Aldrich | G7750 | -20°C |
| Potassium Phosphate Buffer (0.5 M, pH 7.4) | Thermo Fisher Scientific | Custom or self-made | 4°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |
| Acetonitrile (ACN) with 0.1% Formic Acid | Thermo Fisher Scientific | A955-4 | Room Temp |
| Internal Standard (IS) for LC-MS/MS | e.g., [D9]-4-Hydroxytolbutamide | Toronto Research Chemicals | -20°C |
| 96-well reaction plates | VWR | 82050-776 | Room Temp |
| 96-well collection plates | VWR | 40002-012 | Room Temp |
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire assay procedure.
Caption: High-level workflow for the CYP2C9 inhibition assay.
Detailed Step-by-Step Protocol
Reagent Preparation
-
Scientist's Note: Prepare stock solutions in a solvent compatible with the assay, typically DMSO or acetonitrile. The final concentration of organic solvent in the incubation should be kept low (≤1%, with some sources recommending <0.5%) to avoid affecting enzyme activity.[14]
-
100 mM Potassium Phosphate Buffer (pH 7.4): Dilute the 0.5 M stock solution with ultrapure water.
-
Test Inhibitor (TI) Stock Solution (e.g., 20 mM): Dissolve the test compound in DMSO. Prepare serial dilutions in DMSO to create a range of stock concentrations for the desired final assay concentrations (e.g., 8 concentrations spanning 0.01 to 100 µM).
-
Sulfaphenazole Stock Solution (Positive Control, 10 mM): Dissolve sulfaphenazole in DMSO. Prepare serial dilutions as done for the test inhibitor.
-
Tolbutamide Stock Solution (Substrate, 20 mM): Dissolve tolbutamide in methanol or DMSO.
-
NADPH Regenerating System (NRS) Solution: This solution provides a continuous supply of NADPH during the incubation. Prepare fresh before use and keep on ice. For a 10 mL final volume:
-
7.9 mL Ultrapure Water
-
2.0 mL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
100 µL of 100 mM MgCl₂
-
100 µL of 100 mM G6P
-
20 µL of 50 mg/mL NADP
-
10 µL of 1000 U/mL G6PDH
-
-
Termination Solution: Prepare cold acetonitrile containing 0.1% formic acid and the analytical internal standard at its working concentration (e.g., 100 nM [D9]-4-Hydroxytolbutamide).
Incubation Procedure
-
Scientist's Note: The final concentrations listed below are suggestions. The tolbutamide concentration should be at or near its Km value (approx. 75-125 µM) for competitive inhibition assessment.[9][15][16] The microsomal protein concentration and incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).[17]
This protocol assumes a final incubation volume of 200 µL in a 96-well plate format.
-
Prepare Microsome Master Mix: On ice, dilute the thawed human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration of 2x the final desired concentration (e.g., 0.5 mg/mL for a final concentration of 0.25 mg/mL).
-
Plate Layout: Design the 96-well plate to include:
-
Vehicle Control (0% Inhibition): Incubations with DMSO instead of an inhibitor.
-
Test Inhibitor: Incubations with serial dilutions of the test compound.
-
Positive Control: Incubations with serial dilutions of sulfaphenazole.
-
No NADPH Control: A vehicle control incubation where buffer is added instead of the NRS solution to measure background signal.
-
-
Add Reagents to Plate:
-
Add 100 µL of the Microsome Master Mix to all wells.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for controls) to each well.
-
Add 50 µL of 100 mM potassium phosphate buffer (pH 7.4) to all wells.
-
Add 2 µL of a working stock of tolbutamide to achieve the desired final concentration (e.g., 100 µM).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5 minutes.
-
Rationale: This step allows the inhibitor to interact with the enzyme before the reaction begins, which is particularly important for identifying potential time-dependent inhibition.
-
-
Initiate Reaction: Add 46 µL of the pre-warmed (37°C) NRS solution to all wells except the "No NADPH" control (add 46 µL of buffer to this well).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding 200 µL of the cold Termination Solution to all wells. Seal the plate.
-
Protein Precipitation: Vortex the plate for 2 minutes, then centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Analysis is performed using a validated LC-MS/MS method capable of separating 4-hydroxytolbutamide from tolbutamide and other matrix components. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard.[6][18]
-
Typical MRM Transitions (Positive Ion Mode):
-
4-Hydroxytolbutamide: Q1: 287.1 -> Q3: 186.1
-
[D9]-4-Hydroxytolbutamide (IS): Q1: 296.1 -> Q3: 195.1
-
-
Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile (both typically containing 0.1% formic acid) is common.[12][13]
Data Analysis and Interpretation
-
Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the analyte (4-hydroxytolbutamide) to the peak area of the internal standard (IS).
-
Calculate Percent Inhibition: The percent inhibition at each inhibitor concentration is calculated relative to the vehicle control activity: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Vehicle Control)) Where "Activity" is the peak area ratio.
-
Determine IC50 Value: The IC50 value is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using a suitable software package (e.g., GraphPad Prism, R). Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) The software will calculate the LogIC50, from which the IC50 value is derived.
-
System Validation and Acceptance Criteria
To ensure the validity of the assay results, the positive control must meet pre-defined acceptance criteria.
-
Positive Control: The calculated IC50 value for sulfaphenazole, a known potent and selective CYP2C9 inhibitor, should fall within a historically accepted range.[19][20] Literature values for sulfaphenazole IC50 against tolbutamide hydroxylation are typically in the range of 0.2 to 1.5 µM.[15][16][21][22] A significant deviation may indicate issues with reagents or assay execution.
Example Data Presentation
| Inhibitor Conc. (µM) | Peak Area Ratio (Analyte/IS) | % Inhibition |
| 0 (Vehicle) | 1.52 | 0% |
| 0.01 | 1.48 | 2.6% |
| 0.1 | 1.31 | 13.8% |
| 0.5 | 0.85 | 44.1% |
| 1.0 | 0.53 | 65.1% |
| 5.0 | 0.18 | 88.2% |
| 10.0 | 0.11 | 92.8% |
| 100.0 | 0.09 | 94.1% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Metabolite Formation in Vehicle Control | Inactive microsomes (improper storage). | Verify HLM storage at -80°C. Use a new lot/vial. |
| Degraded NADPH/NRS solution. | Prepare NRS solution fresh for every experiment. | |
| Incorrect reagent concentrations. | Double-check all stock and working solution calculations. | |
| High Variability Between Replicates | Poor pipetting technique. | Ensure proper mixing; use calibrated pipettes; pre-wet tips. |
| Incomplete reaction termination. | Ensure termination solution is added quickly and mixed thoroughly. | |
| Microsomes not fully homogenized. | Gently invert the microsomal vial several times after thawing. | |
| Positive Control IC50 Out of Range | Error in sulfaphenazole dilution series. | Prepare fresh dilutions and re-run. |
| Sub-optimal assay conditions (e.g., time, protein). | Re-validate assay conditions to ensure linearity. | |
| Incorrect substrate concentration. | Verify tolbutamide concentration is appropriate (near Km). |
References
- 1. reactome.org [reactome.org]
- 2. youtube.com [youtube.com]
- 3. Chlorpropamide 2-hydroxylation is catalysed by CYP2C9 and CYP2C19 in vitro: chlorpropamide disposition is influenced by CYP2C9, but not by CYP2C19 genetic polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 5. M12 Drug Interaction Studies | FDA [fda.gov]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. fda.gov [fda.gov]
- 8. criver.com [criver.com]
- 9. Tolbutamide 4-hydroxylase activity of human liver microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stimulation of tolbutamide hydroxylation by acetone and acetonitrile in human liver microsomes and in a cytochrome P-450 2C9-reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro inhibition studies of tolbutamide hydroxylase activity of human liver microsomes by azoles, sulphonamides and quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ingentaconnect.com [ingentaconnect.com]
Application Notes & Protocols: Hydroxytolbutamide as a System Suitability Standard for Fungal Biotransformation Assays
Introduction: Bridging Microbial and Mammalian Metabolism
In the landscape of modern drug development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. Early-stage metabolic profiling helps identify potential drug-drug interactions, predict pharmacokinetic profiles, and uncover active or toxic metabolites. While human liver microsomes (HLMs) remain the gold standard for in vitro metabolism studies, they can be costly and have limited availability for large-scale screening.
Fungal biotransformation has emerged as a powerful and cost-effective alternative, providing a valuable model for mammalian drug metabolism.[1][2] Certain fungi, particularly those from the genus Cunninghamella, possess a sophisticated enzymatic machinery, including cytochrome P450 (CYP) monooxygenases, that closely mimics the phase I metabolic reactions observed in humans.[3][4] These microbial systems can generate significant quantities of drug metabolites, facilitating their isolation and structural elucidation.
To ensure the reliability and consistency of these fungal assays, a robust system suitability standard is essential. This guide establishes the use of the well-characterized conversion of tolbutamide to its primary metabolite, 4'-hydroxytolbutamide, as a positive control and validation standard for fungal biotransformation assays. Tolbutamide is a classic probe substrate for the human CYP2C9 enzyme, one of the most important drug-metabolizing enzymes.[5][6][7] The successful and reproducible hydroxylation of tolbutamide by a selected fungal strain confirms the catalytic activity of its P450 system, thereby validating the assay's capability to perform analogous oxidative transformations on test compounds.[8][9]
This document provides the scientific rationale, detailed protocols, and analytical methods for implementing the tolbutamide/hydroxytolbutamide standard in your fungal biotransformation workflows.
Scientific Rationale: The Fungal P450-Mediated Hydroxylation of Tolbutamide
The biotransformation at the core of this standard is the regio- and stereoselective hydroxylation of a hydrocarbon C-H bond, a chemically challenging reaction adeptly catalyzed by cytochrome P450 enzymes.[10] In humans, tolbutamide is almost exclusively metabolized by CYP2C9, which hydroxylates the methyl group of the p-tolyl moiety to form 4'-hydroxytolbutamide.[11][12] This primary alcohol is subsequently oxidized by cytosolic dehydrogenases to form the inactive 4'-carboxytolbutamide, the main metabolite excreted in urine.[13]
Fungi, such as Cunninghamella blakesleeana, have been shown to effectively perform the initial, critical hydroxylation step, producing 4'-hydroxytolbutamide as the major metabolite.[8][9] This parallel metabolic capability is attributed to fungal CYP enzymes that share functional homology with human hepatic CYPs.[14][15] The reaction is a monooxygenase process, dependent on NADPH as a cofactor to activate molecular oxygen for insertion into the substrate's C-H bond.
By using tolbutamide as a substrate, researchers can verify several key aspects of their fungal biotransformation system:
-
Enzymatic Activity: Confirms that the fungal culture is viable and its P450 enzymes are catalytically active.
-
Regioselectivity: Demonstrates the system's ability to perform specific hydroxylations, a common and critical metabolic pathway.
-
Assay Integrity: Validates the entire experimental workflow, from incubation to extraction and analysis, ensuring that conditions are suitable for biotransformation to occur.
The reliable production of hydroxytolbutamide provides a benchmark for comparing the metabolic potential of different fungal strains or evaluating the effect of modified incubation conditions.
Caption: Tolbutamide biotransformation pathway.
Application Note & Protocols
This section provides the necessary materials, equipment, and step-by-step instructions for performing the assay.
Key Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| Fungal Strain | Cunninghamella blakesleeana (e.g., ATCC 8688a) | Recommended strain due to well-documented activity.[8] |
| Growth Media | Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth | Prepare according to manufacturer's instructions. Sterilize by autoclaving.[16] |
| Tolbutamide | Sigma-Aldrich, >98% purity | Substrate |
| 4'-Hydroxytolbutamide | LGC Standards, >95% purity | Analytical Standard[17] |
| Solvents (HPLC Grade) | Acetonitrile, Methanol, Water | For mobile phase and sample preparation. |
| Solvent (Extraction) | Ethyl Acetate | For extracting metabolites from the culture broth. |
| Formic Acid | >98% purity | Used as a mobile phase additive. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | For preparing substrate stock solution. |
| Glassware | 250 mL Erlenmeyer flasks, sterile pipettes, vials | All glassware must be sterilized. |
Instrumentation
-
Laminar Flow Hood
-
Shaking Incubator
-
Autoclave
-
Refrigerated Centrifuge
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Sample Concentrator (e.g., Nitrogen Evaporator)
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
Protocol 1: Fungal Culture Preparation (Two-Stage Culture)
This two-stage protocol is designed to generate a healthy and enzymatically active mycelial biomass for the biotransformation assay.
Stage 1: Seed Culture
-
Media Preparation: Prepare the fungal growth medium (e.g., Potato Dextrose Broth) according to the manufacturer's instructions and dispense 50 mL into several 250 mL Erlenmeyer flasks. Sterilize by autoclaving at 121°C for 20-30 minutes.[16]
-
Inoculation: In a laminar flow hood, inoculate one flask with the fungal strain from a slant or frozen stock. Use a sterile loop or needle.
-
Incubation: Incubate the flask at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours, or until significant mycelial growth is observed. This flask will serve as the seed culture.
Stage 2: Main Culture for Biotransformation
-
Inoculation: Using sterile technique, transfer 5 mL of the actively growing seed culture into fresh flasks containing 50 mL of sterile growth medium.
-
Incubation: Incubate these flasks under the same conditions (25-28°C, 150-200 rpm) for 48-72 hours to allow the development of dense mycelial pellets or a homogenous mycelial suspension. The culture is now ready for the biotransformation assay.
Protocol 2: Biotransformation Assay
This protocol details the addition of the tolbutamide standard to the fungal culture and the subsequent incubation.
-
Prepare Substrate Stock: Prepare a 10 mg/mL stock solution of Tolbutamide in DMSO.
-
Set Up Controls: For a robust experiment, prepare the following flasks in triplicate:[16]
-
Test Flasks: The 48-72 hour old fungal cultures.
-
Culture Control: Fungal cultures to which only the DMSO vehicle will be added (no substrate). This helps identify any endogenous fungal metabolites that might interfere with analysis.
-
Substrate Control: Sterile growth medium (no fungus) to which the tolbutamide stock solution will be added. This checks for abiotic degradation of the substrate.
-
-
Substrate Addition:
-
To the Test Flasks and Substrate Control flasks, add the tolbutamide stock solution to achieve a final concentration of 100-200 µg/mL. For example, add 0.5-1.0 mL of the 10 mg/mL stock to each 50 mL culture.
-
To the Culture Control flasks, add an equivalent volume of DMSO.
-
-
Incubation: Return all flasks to the shaking incubator and continue incubation under the same conditions.
-
Sampling: Aseptically withdraw samples (e.g., 1 mL) from each flask at predetermined time points (e.g., 0, 24, 48, 72, and 96 hours) for time-course analysis. Immediately process or freeze samples at -20°C until analysis.
Protocol 3: Sample Preparation for Analysis
This protocol describes the extraction of tolbutamide and its metabolite from the aqueous culture broth for HPLC analysis.
-
Homogenization (Optional): For dense mycelial cultures, you may need to homogenize the 1 mL sample (broth + mycelia) to release intracellular metabolites.
-
Extraction:
-
To the 1 mL sample, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the mixture at 3,000-4,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with another 2 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30°C).
-
Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water). Vortex to dissolve.
-
Final Filtration: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an HPLC vial for analysis.[16]
Protocol 4: Analytical Method (RP-HPLC)
This method provides a baseline for the separation and quantification of tolbutamide and 4'-hydroxytolbutamide. Method optimization may be required for your specific system.
| HPLC Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 230 nm |
| Expected Retention | 4'-Hydroxytolbutamide will elute earlier than the more nonpolar parent drug, tolbutamide. |
Standard Curve Preparation:
-
Prepare 1 mg/mL stock solutions of both tolbutamide and 4'-hydroxytolbutamide in methanol.
-
Perform serial dilutions to create a set of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.[18]
-
Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration) for each compound. Ensure the curve has a correlation coefficient (r²) > 0.99.
Caption: Overall experimental workflow.
Data Analysis and Interpretation
-
Identification: Identify the peaks for 4'-hydroxytolbutamide and tolbutamide in your sample chromatograms by comparing their retention times with the analytical standards.
-
Quantification: Use the linear regression equation from your standard curves to calculate the concentration (µg/mL) of each compound in the reconstituted samples.
-
Calculate Biotransformation:
-
Account for the concentration factor during sample preparation (e.g., if 1 mL was extracted and reconstituted in 200 µL, the concentration factor is 0.2).
-
Calculate the molar concentration of the substrate and metabolite.
-
The percentage of conversion can be calculated at each time point using the formula:
% Conversion = [Moles of this compound] / ([Moles of Tolbutamide remaining] + [Moles of this compound]) * 100
-
Acceptance Criteria for System Suitability:
-
Substrate Control: Less than 5% degradation of tolbutamide over the course of the experiment.
-
Culture Control: No interfering peaks at the retention times of tolbutamide or this compound.
-
Test Flasks: A clear, time-dependent increase in the concentration of 4'-hydroxytolbutamide and a corresponding decrease in tolbutamide concentration. A conversion of >50% within 96 hours is a good indicator of a healthy, active culture.[8]
If these criteria are met, the fungal biotransformation system is considered valid and suitable for screening novel test compounds.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Conversion of Tolbutamide | 1. Fungal culture is not viable or enzymatically active.2. Incubation conditions (temp, pH, aeration) are suboptimal.3. Substrate concentration is too high (toxic to fungus). | 1. Re-culture from fresh stock. Ensure proper handling.2. Optimize incubation parameters. Ensure adequate shaking for aeration.3. Perform a dose-response experiment with lower tolbutamide concentrations. |
| High Variability Between Replicates | 1. Inconsistent inoculation volume.2. Non-homogenous culture (e.g., large, variable pellets).3. Inconsistent sample preparation/extraction. | 1. Use a calibrated pipette for inoculation.2. Add sterile glass beads or use a blender to gently homogenize seed culture for more uniform growth.3. Ensure consistent vortexing times and accurate volume transfers during extraction. |
| Poor Peak Shape in HPLC | 1. Column degradation.2. Sample overload.3. Incompatible reconstitution solvent. | 1. Flush the column or replace if necessary.2. Dilute the sample and re-inject.3. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. |
| Interfering Peaks in Chromatogram | 1. Endogenous metabolites from the fungus.2. Contamination in media or solvents. | 1. Analyze the "Culture Control" sample to identify endogenous peaks.2. Run a blank (solvents only) to check for system contamination. |
References
- 1. journalijar.com [journalijar.com]
- 2. researchgate.net [researchgate.net]
- 3. Rediscovering the chemistry of the Cunninghamella species: potential fungi for metabolites and enzymes of biological, industrial, and environmental values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive metabolites of Cunninghamella, Biodiversity to Biotechnology | Auctores [auctoresonline.org]
- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C9 - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of tolbutamide to 4′-hydroxytolbutamide by the fungus Cunninghamella blakesleeana | Semantic Scholar [semanticscholar.org]
- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroid 11ß-hydroxylation by a fungal microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fungal P450 Enzyme from Fusarium graminearum with Unique 12β-Steroid Hydroxylation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. Hydroxy Tolbutamide | CAS 5719-85-7 | LGC Standards [lgcstandards.com]
- 18. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Tolbutamide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolbutamide, a first-generation sulfonylurea, is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is dependent on maintaining precise plasma concentrations, necessitating rigorous quality control of its pharmaceutical formulations. Accurate and reliable quantitative analysis is paramount to ensure that each dosage form delivers the intended amount of the active pharmaceutical ingredient (API), thereby guaranteeing patient safety and therapeutic success.
This document provides a comprehensive guide to the quantitative analysis of tolbutamide in pharmaceutical formulations. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for various analytical techniques. The methodologies are grounded in established scientific principles and adhere to international regulatory standards, ensuring the generation of robust and defensible data.
Physicochemical Properties of Tolbutamide
A thorough understanding of tolbutamide's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Chemical Name | N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide | [2] |
| CAS Number | 64-77-7 | [2] |
| Molecular Formula | C12H18N2O3S | [3] |
| Molecular Weight | 270.3 g/mol | [3] |
| Melting Point | 126-132°C | [4] |
| Solubility | Practically insoluble in water; soluble in acetone, alcohol, and dilute solutions of alkali hydroxides.[1] | [1][2] |
| UV λmax | 229 nm, 231 nm | [3][5] |
Tolbutamide's insolubility in water and solubility in organic solvents and alkaline solutions are critical considerations for sample preparation.[1][2] Its distinct UV absorbance maximum provides a basis for spectrophotometric and chromatographic detection.[3][5]
Analytical Methodologies for Tolbutamide Quantification
Several analytical techniques can be employed for the quantitative analysis of tolbutamide. The choice of method often depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and throughput, as well as the available instrumentation.
A logical workflow for the quantitative analysis of tolbutamide in a pharmaceutical formulation typically involves sample preparation followed by instrumental analysis.
Caption: General workflow for the quantitative analysis of tolbutamide in tablets.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the quantitative analysis of tolbutamide due to its high specificity, sensitivity, and accuracy.[5][6] This technique separates tolbutamide from its potential degradation products and formulation excipients, ensuring a precise measurement of the active ingredient.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. Tolbutamide, being a relatively nonpolar molecule, is retained on the stationary phase and then eluted by the mobile phase. Detection is typically performed using a UV detector at the wavelength of maximum absorbance.
Protocol: RP-HPLC Method for Tolbutamide Tablets
This protocol is adapted from a validated method and is suitable for routine quality control.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Zodiac C18 column (250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60 v/v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Tolbutamide Reference Standard (RS) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 20-120 µg/mL.[5][6] This range has been shown to exhibit good linearity.[5][6]
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tolbutamide tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of tolbutamide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the tolbutamide.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
-
3. System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters as per ICH guidelines.[8][9]
-
Tailing Factor: Should not be more than 2.0 for the tolbutamide peak.
-
Theoretical Plates: Should be not less than 2000 for the tolbutamide peak.
-
Relative Standard Deviation (RSD): Inject the 60 ppm standard solution six times. The %RSD for the peak areas should be not more than 2.0%.[5]
4. Analysis and Calculation:
-
Inject the blank (mobile phase), standard solutions, and sample solution into the chromatograph.
-
Record the peak areas for the tolbutamide peak.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of tolbutamide in the sample solution from the calibration curve.
-
Calculate the amount of tolbutamide per tablet using the following formula:
Amount (mg/tablet) = (C x D x A) / W
Where:
-
C = Concentration of tolbutamide in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor
-
A = Average tablet weight (mg)
-
W = Weight of tablet powder taken for analysis (mg)
-
Method Validation Summary (as per ICH guidelines[8][9][10]):
| Parameter | Specification | Typical Result | Reference |
| Linearity Range | 20-120 µg/mL | r² ≥ 0.999 | [5][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% | [8] |
| Precision (% RSD) | ≤ 2.0% | < 1.5% | [5][8] |
| Specificity | No interference from excipients | Confirmed | [8] |
| Robustness | Insensitive to small variations | Confirmed | [8] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of tolbutamide compared to HPLC. However, it is less specific and more susceptible to interference from excipients that may absorb at the same wavelength.
Principle: This method is based on the measurement of the absorbance of a tolbutamide solution at its wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Protocol: UV Spectrophotometric Method for Tolbutamide Tablets
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: 0.1 M Sodium Hydroxide or Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tolbutamide RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 1-12 µg/mL by diluting the stock solution with the solvent.[11]
-
Sample Preparation:
-
Follow the same procedure as for HPLC sample preparation to obtain a stock solution with a theoretical concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 1 mL of the filtered solution to 100 mL with the solvent to get a final theoretical concentration of 10 µg/mL.
-
3. Determination of λmax:
-
Scan the 5 µg/mL standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for tolbutamide is around 248 nm.[11]
4. Analysis and Calculation:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentration.
-
Determine the concentration of tolbutamide in the sample solution from the calibration curve.
-
Calculate the amount of tolbutamide per tablet using the formula provided in the HPLC section.
A variation of this method involves the use of basic dyes like Brilliant Cresyl Blue or Safranin T to form a colored complex with tolbutamide, which can then be extracted and measured, potentially increasing sensitivity and reducing interference.[12][13][14]
Titrimetry
Titrimetric analysis is a classical and cost-effective method for the assay of tolbutamide. It is an official method in some pharmacopeias.[1][4][15]
Principle: This method is based on an acid-base titration. Tolbutamide, being a weak acid due to the sulfonylurea group, can be titrated with a strong base, such as sodium hydroxide, in a non-aqueous or hydroalcoholic medium. The endpoint is determined using a suitable indicator.
Caption: Principle of acid-base titration for tolbutamide assay.
Protocol: Titrimetric Assay of Tolbutamide
1. Reagents and Apparatus:
-
0.1 M Sodium Hydroxide (NaOH) VS: Standardized volumetric solution.
-
Neutralized Ethanol: To 250 mL of ethanol, add a few drops of phenolphthalein TS and titrate with 0.1 M NaOH to a faint pink endpoint.
-
Phenolphthalein Indicator Solution (TS): 1% w/v in ethanol.
-
Burette, Pipettes, and Conical Flasks.
2. Procedure:
-
Accurately weigh about 0.5 g of the powdered tolbutamide tablets.[4][15]
-
Transfer the sample to a 250 mL conical flask.
-
Add 30 mL of neutralized ethanol and warm gently to dissolve the tolbutamide.[4]
-
Add 20 mL of water.[4]
-
Add 3 drops of phenolphthalein indicator solution.
-
Titrate with 0.1 M NaOH VS until a permanent faint pink color is produced.
-
Perform a blank titration using the same quantities of reagents but omitting the sample.
-
Record the volume of 0.1 M NaOH consumed.
3. Calculation:
Each mL of 0.1 M sodium hydroxide VS is equivalent to 27.035 mg of C12H18N2O3S.[15]
Percentage of Tolbutamide = [(V_S - V_B) x M x 27.035] / W x 100
Where:
-
V_S = Volume of NaOH consumed by the sample (mL)
-
V_B = Volume of NaOH consumed by the blank (mL)
-
M = Molarity of the NaOH solution
-
W = Weight of the tolbutamide sample taken (mg)
Conclusion
The quantitative analysis of tolbutamide in pharmaceutical formulations can be effectively performed using HPLC, UV-Visible spectrophotometry, or titrimetry. The choice of method should be based on the specific requirements of the analysis and the available resources. For routine quality control, RP-HPLC is the preferred method due to its high specificity and accuracy. UV-Visible spectrophotometry provides a rapid and simple alternative, while titrimetry remains a reliable and cost-effective pharmacopeial method. All methods must be properly validated according to ICH guidelines to ensure the reliability of the results.[8][9][10]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. TOLBUTAMIDE CAS#: 64-77-7 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. tsijournals.com [tsijournals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric determination of tolbutamide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] Spectrophotometric determination of tolbutamide in tablets. | Semantic Scholar [semanticscholar.org]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Troubleshooting & Optimization
troubleshooting hydroxytolbutamide detection in HPLC analysis
Welcome to the technical support center for the HPLC analysis of hydroxytolbutamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound HPLC analysis.
Q1: What is the most common cause of peak tailing for this compound?
Peak tailing for this compound, a common issue in reversed-phase HPLC, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with exposed silanol groups on the silica-based column packing are a primary contributor, especially for compounds with basic functional groups.[1][3]
Q2: My this compound retention time is shifting to earlier times with each injection. What should I check first?
A progressive shift to earlier retention times often points to a change in the mobile phase composition or inadequate column equilibration.[4][5][6] Verify that your mobile phase is properly mixed and degassed, and ensure the column is equilibrated with a sufficient volume of mobile phase (at least 10-20 column volumes) before starting your analytical run.[4][7]
Q3: Why is my baseline noisy during the analysis of this compound?
A noisy baseline can stem from several sources, including the mobile phase, detector, or pump.[7][8][9] Common causes include contaminated or poorly degassed mobile phase, a deteriorating detector lamp, or pulsations from the pump.[7][9][10]
Q4: How can I improve the sensitivity of my this compound assay?
To enhance sensitivity, focus on increasing the signal-to-noise ratio. This can be achieved by optimizing the detector wavelength, reducing baseline noise, and ensuring efficient chromatographic separation to obtain sharp, narrow peaks.[11][12] Employing solid-phase extraction (SPE) for sample clean-up can also concentrate the analyte and remove interfering matrix components.[4][13]
Q5: What type of HPLC column is best suited for this compound analysis?
A C18 reversed-phase column is commonly used for the analysis of this compound and its parent compound, tolbutamide.[14][15][16][17] To minimize peak tailing, it is advisable to use a modern, high-purity silica column with end-capping.[1][3]
Troubleshooting Guides
This section provides in-depth, systematic approaches to resolving specific issues you may encounter during your HPLC analysis of this compound.
Guide 1: Diagnosing and Resolving Peak Asymmetry (Tailing and Fronting)
Peak asymmetry compromises accurate integration and quantification.[3] Tailing peaks are the most common form of asymmetry in the analysis of polar compounds like this compound.[2]
Symptom: The this compound peak exhibits a tailing or fronting shape.
Causality and Diagnosis:
Peak tailing primarily arises from unwanted secondary interactions between this compound and the stationary phase, particularly with acidic silanol groups.[1][2][3] Peak fronting is less common but can occur due to issues like column overload or sample solvent incompatibility.[18][19][20]
Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting workflow for peak asymmetry.
Experimental Protocols for Resolution:
-
Mobile Phase pH Adjustment: this compound is a weakly acidic compound. To minimize interactions with silanol groups, the mobile phase pH should be adjusted to suppress the ionization of these groups. A common approach is to use a mobile phase with a pH around 3.0.[1] This can be achieved using a buffer such as phosphate or acetate.
-
Column Selection: Utilize a high-purity, end-capped C18 column. End-capping chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interaction with the analyte.[1][3]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.[21] Injecting a sample in a stronger solvent can lead to peak distortion.
Guide 2: Managing Retention Time Drift and Jumps
Consistent retention times are critical for analyte identification and method reproducibility.[22]
Symptom: The retention time for this compound is either drifting over a series of injections or has suddenly jumped.
Causality and Diagnosis:
Retention time drift is often a gradual process caused by changes in the mobile phase, temperature, or column chemistry.[4][6][23] Sudden jumps are typically due to an abrupt change in the system, such as a leak, a change in mobile phase composition, or a hardware malfunction.[23]
Troubleshooting Workflow for Retention Time Variability
Caption: Troubleshooting workflow for retention time variability.
Experimental Protocols for Resolution:
-
Mobile Phase Preparation: The composition of the mobile phase must be precise. An error of just 1% in the organic solvent concentration can lead to a significant change in retention time, potentially between 5% and 15%.[4] It is recommended to prepare the mobile phase gravimetrically for better accuracy.[4]
-
System Check:
-
Leak Test: Systematically check all fittings for any signs of leaks, starting from the pump and ending at the detector waste line.
-
Pump Performance: Monitor the system pressure. A fluctuating pressure reading can indicate a problem with the pump's check valves or the presence of air in the system.[8]
-
Guide 3: Improving Assay Sensitivity
Low sensitivity can hinder the accurate quantification of this compound, especially at low concentrations.
Symptom: The this compound peak is too small, or the signal-to-noise ratio is poor.
Causality and Diagnosis:
Low sensitivity can be due to a variety of factors, including suboptimal detector settings, a noisy baseline, or a low concentration of the analyte reaching the detector.[8][11]
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity.
Experimental Protocols for Resolution:
-
Detector Optimization: Ensure the UV detector is set to the absorbance maximum of this compound. A literature search or a scan using a diode array detector can determine the optimal wavelength. For example, methods for the parent drug tolbutamide often use wavelengths around 230 nm or 258 nm.[15][16][24]
-
Sample Preparation: For complex matrices like plasma or urine, a robust sample preparation method is crucial. Solid-phase extraction (SPE) is a powerful technique to remove interferences and concentrate the analyte.[4] A reversed-phase SPE cartridge (e.g., C18) can be effective for this compound.[4]
-
Column Dimensions: Reducing the internal diameter of the HPLC column can increase sensitivity by reducing peak dilution.[12] For example, switching from a 4.6 mm ID column to a 2.1 mm ID column can significantly enhance the signal. However, this will require adjustments to the flow rate and injection volume.[12]
Data and Method Parameters
The following table summarizes typical starting parameters for this compound analysis based on published methods for the parent compound, tolbutamide. These should be optimized for your specific application.
| Parameter | Typical Value | Rationale and Considerations |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard choice for reversed-phase separation of moderately polar compounds.[15][16] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Acetate Buffer (pH ~3-5) | The organic modifier and its ratio to the aqueous phase will control retention. Acidic modifier improves peak shape.[14][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust for different column dimensions. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but may affect column longevity.[15] |
| Detection | UV at ~230 nm | Wavelength should be optimized for this compound's maximum absorbance.[24] |
| Injection Vol. | 10-20 µL | Should be optimized to avoid column overload. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpps.com [wjpps.com]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 20. acdlabs.com [acdlabs.com]
- 21. HPLC故障排除指南 [sigmaaldrich.com]
- 22. youtube.com [youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxytolbutamide Recovery from Biological Matrices
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of hydroxytolbutamide from biological matrices. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your experimental outcomes.
I. Understanding the Analyte: this compound
This compound is the primary metabolite of tolbutamide, an oral anti-diabetic drug.[1] It is formed in the liver primarily by the cytochrome P450 enzymes CYP2C9 in humans.[1][2] Accurate quantification of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic and metabolic studies.[3][4]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H18N2O4S | [5] |
| Molecular Weight | 286.35 g/mol | [6] |
| pKa (Strongest Acidic) | 4.33 | |
| logP | 1.13 | [7] |
| Water Solubility | 0.68 g/L | [7] |
Understanding these properties is fundamental to developing effective extraction strategies. The acidic pKa suggests that the charge state of this compound can be manipulated by adjusting the pH, a key principle in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Its moderate lipophilicity (logP) and water solubility guide the selection of appropriate organic solvents for extraction.
II. Troubleshooting Guide: Low Recovery of this compound
Low and inconsistent recovery are the most common hurdles in the quantitative analysis of this compound. This section provides a problem-and-solution framework to diagnose and resolve these issues.
Issue 1: Poor Recovery in Liquid-Liquid Extraction (LLE)
Q: I am experiencing low recovery of this compound from plasma/urine using LLE. What are the likely causes and how can I improve it?
A: Low recovery in LLE typically stems from suboptimal pH adjustment, inappropriate solvent selection, or inefficient phase separation. Let's break down the troubleshooting process:
1. Verify and Optimize pH:
-
The "Why": The extraction efficiency of ionizable compounds like this compound (pKa ~4.33) is highly dependent on the pH of the aqueous sample.[7] To ensure the analyte is in its neutral, more organic-soluble form, the pH of the biological matrix should be adjusted to at least 2 pH units below its pKa.
-
The "How":
-
Protocol: Acidify your plasma or urine sample to a pH of approximately 2.0-2.5 using a suitable acid (e.g., 0.1M HCl or phosphoric acid).
-
Verification: Always measure the pH of a representative sample after acidification to confirm it is within the target range.
-
2. Re-evaluate Your Extraction Solvent:
-
The "Why": The choice of organic solvent is critical for partitioning the analyte from the aqueous matrix. The ideal solvent should have a high affinity for this compound while being immiscible with water.
-
The "How":
-
Recommended Solvents: Several studies have reported successful LLE of this compound using solvents like diethyl ether and tertiary-butyl methyl ether.[3][8][9][10] Ethyl acetate has also been used effectively for the parent drug, tolbutamide, and its metabolites.[11]
-
Troubleshooting: If you are using a less effective solvent, consider switching to one of the above. If you are already using a recommended solvent, try increasing the volume of the organic solvent to improve partitioning.
-
3. Ensure Efficient Mixing and Phase Separation:
-
The "Why": Inadequate mixing leads to incomplete extraction, while poor phase separation can result in the loss of the organic layer or contamination with the aqueous phase.
-
The "How":
-
Mixing: Vortex the sample and extraction solvent for at least 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at a sufficient speed and for an adequate duration (e.g., 3000-4000 rpm for 5-10 minutes) to achieve a clear separation between the aqueous and organic layers.
-
4. Minimize Analyte Degradation:
-
The "Why": The stability of analytes in biological matrices can be affected by factors like temperature, light, and enzymatic activity.[12][13]
-
The "How":
-
Sample Handling: Process samples promptly or store them at appropriate low temperatures (-20°C or -80°C) to minimize degradation.
-
Extraction Conditions: Perform the extraction at room temperature and avoid prolonged exposure to harsh acidic conditions if stability is a concern.
-
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Q: My this compound recovery using a reversed-phase SPE cartridge is low and variable. How can I troubleshoot this?
A: Low and inconsistent recovery in SPE can be attributed to several factors, including improper conditioning, incorrect sample pH, inappropriate wash and elution solvents, or issues with the sorbent itself.[14][15][16]
Logical Troubleshooting Workflow for SPE:
References
- 1. 4-Hydroxytolbutamide | this compound | Metabolite| TargetMol [targetmol.com]
- 2. 4-Hydroxytolbutamide | 5719-85-7 [chemicalbook.com]
- 3. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 4-Hydroxy tolbutamide (FDB023913) - FooDB [foodb.ca]
- 8. latamjpharm.org [latamjpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of tolbutamide hydroxylation in rat liver microsomes by high-performance liquid chromatography: effect of psychoactive drugs on in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. specartridge.com [specartridge.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Hydroxytolbutamide Mass Spectrometry Analysis
Welcome to the technical support center for hydroxytolbutamide mass spectrometry. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your bioanalytical assays. Our focus is on providing not just solutions, but a deeper understanding of the underlying scientific principles to empower your research.
Troubleshooting Guide: Navigating Common Interferences
This section is designed to help you diagnose and resolve common issues encountered during the mass spectrometric analysis of this compound. We will explore the root causes of these problems and provide actionable, step-by-step protocols to get your experiments back on track.
Issue 1: Unexpected Peaks or Poor Selectivity in Your Chromatogram
Symptoms:
-
You observe one or more unexpected peaks in the multiple reaction monitoring (MRM) channel for this compound.
-
The peak for this compound is broad, shows shouldering, or is not baseline-resolved from a neighboring peak.
-
You see a signal in your blank matrix samples.
Potential Causes and Solutions:
A. Isobaric or Isomeric Interference
-
Expertise & Experience: Isobaric interferences, which are compounds with the same nominal mass as your analyte, are a common challenge in mass spectrometry.[1][2] In the case of this compound, this can arise from other metabolites of tolbutamide or structurally similar compounds that produce fragment ions with the same mass-to-charge ratio (m/z). A common interferent is the parent drug, tolbutamide, especially if in-source fragmentation occurs. Additionally, further oxidation of this compound can lead to the formation of carboxytolbutamide, which, while not isobaric, can present analytical challenges.[3][4] Another potential, though less common, interferent could be carbutamide, a structurally similar sulfonylurea drug.[5][6][7][8]
-
Troubleshooting Protocol:
-
Review Fragmentation Spectra: Carefully examine the full scan and product ion spectra of both this compound and the suspected interfering peak. While they may share the same precursor and product ion masses used for quantification, their full fragmentation patterns might differ.[9][10][11][12][13]
-
Optimize Chromatographic Separation: This is the most effective way to resolve isobaric interferences.[1][2][14]
-
Method: Modify your HPLC/UHPLC gradient to increase the separation between this compound and the interfering peak. Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile) and different analytical columns (e.g., C18, biphenyl).[15][16] A longer, shallower gradient can often improve resolution.
-
-
Select More Specific MRM Transitions: If chromatographic separation is not fully achievable, investigate alternative MRM transitions for this compound that are not shared by the interfering compound. This may involve selecting a less abundant but more specific fragment ion.
-
-
Trustworthiness (Self-Validating System): To confirm you have resolved an isobaric interference, prepare a sample spiked with both this compound and a standard of the suspected interfering compound (if available). Your optimized method should show baseline separation of the two compounds, with each appearing only in its respective chromatogram.
B. Matrix Effects
-
Expertise & Experience: Components of the biological matrix (e.g., phospholipids, salts, endogenous metabolites) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate and imprecise results.[17][18] This can sometimes manifest as broad or distorted peaks.
-
Troubleshooting Protocol:
-
Assess Matrix Effects: A post-extraction addition experiment is the standard method for evaluating matrix effects.
-
Method:
-
Prepare a neat solution of this compound in your final mobile phase.
-
Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method.
-
Spike the extracted blank matrix with this compound at the same concentration as the neat solution.
-
Compare the peak area of the post-extraction spiked sample to the neat solution. A significant difference indicates the presence of matrix effects.
-
-
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Liquid-Liquid Extraction (LLE): This is often more effective at removing phospholipids than simple protein precipitation.[19]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts.[18] Experiment with different sorbents (e.g., C18, mixed-mode) and wash steps to optimize the removal of interferences while retaining this compound.
-
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions where matrix effects are most pronounced.
-
-
Trustworthiness (Self-Validating System): A validated method with acceptable matrix effect values (typically within ±15%) across different lots of blank matrix demonstrates the robustness of your sample preparation and chromatographic method.
C. Contamination
-
Expertise & Experience: Contamination can come from various sources, including solvents, collection tubes, and carryover from previous injections.[20]
-
Troubleshooting Protocol:
-
Systematic Blank Injections: Inject a series of blanks to pinpoint the source of contamination.
-
Method:
-
Inject a mobile phase blank. If the peak is present, the contamination may be in your mobile phase or the instrument itself.
-
Inject a blank that has gone through the entire sample preparation process. If the peak appears here, the contamination is likely from your extraction solvents or tubes.
-
-
-
Address Carryover: If a high concentration sample is followed by a blank that shows a peak, you are experiencing carryover.
-
Method: Optimize the needle wash on your autosampler. Use a stronger wash solvent and increase the wash volume and/or duration.
-
-
Instrument Cleaning: If the source of contamination is the instrument, follow the manufacturer's guidelines for cleaning the ion source and other relevant components.[21][22][23]
-
-
Trustworthiness (Self-Validating System): A clean blank injection following a high concentration standard, with no detectable peak for this compound, confirms that your contamination issue has been resolved.
Issue 2: Poor Sensitivity or Inconsistent Quantitative Results
Symptoms:
-
The signal-to-noise ratio for this compound is low.
-
You observe high variability (%CV) in your quality control samples.
-
The assay fails to meet the required lower limit of quantitation (LLOQ).
Potential Causes and Solutions:
A. Suboptimal Ionization
-
Expertise & Experience: The choice of ionization mode and source parameters can significantly impact the signal intensity of this compound. Electrospray ionization (ESI) in positive mode is commonly used for this compound.[19][24]
-
Troubleshooting Protocol:
-
Systematic Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer and systematically optimize the following parameters:
-
Capillary voltage
-
Source temperature
-
Gas flows (nebulizing and drying gas)
-
-
Mobile Phase Modifiers: The pH and composition of your mobile phase can affect ionization efficiency. For positive mode ESI, adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can enhance protonation and improve the signal.[25]
-
-
Trustworthiness (Self-Validating System): A stable and robust signal during direct infusion, with optimized parameters that translate to improved signal intensity in your LC-MS/MS runs, validates your ionization conditions.
B. Inefficient Fragmentation
-
Expertise & Experience: The collision energy used to fragment the precursor ion directly impacts the abundance of the product ions.
-
Troubleshooting Protocol:
-
Collision Energy Optimization: While infusing a this compound standard, perform a collision energy ramp to determine the optimal setting that produces the most abundant and stable product ion(s) for your MRM transitions.
-
-
Trustworthiness (Self-Validating System): The selection of a collision energy at the peak of the energy ramp curve ensures that you are maximizing the production of your target fragment ions, leading to the best possible sensitivity.
C. Unaddressed Matrix Effects
-
Expertise & Experience: As discussed in Issue 1, ion suppression due to matrix effects is a primary cause of poor sensitivity and high variability.[17]
-
Troubleshooting Protocol:
-
Implement Solutions from Issue 1B: If you have not already done so, perform a matrix effect assessment and optimize your sample preparation and chromatography to minimize these effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and other sources of variability. A SIL-IS for this compound will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations in sample processing and matrix-induced ion suppression/enhancement. While a deuterated version of the metabolite itself is ideal, in some cases, a labeled version of the parent drug or a related compound might be used.[25]
-
-
Trustworthiness (Self-Validating System): The use of a SIL-IS that results in a consistent analyte-to-internal standard peak area ratio across different matrix lots and at different concentrations is the gold standard for a robust and reliable quantitative assay.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound?
A1: this compound has a nominal mass of 286 g/mol . In positive mode ESI, the protonated molecule [M+H]⁺ at m/z 287.1 is typically used as the precursor ion. Common product ions result from the fragmentation of the sulfonylurea structure. While specific transitions should always be optimized on your instrument, a commonly reported transition is m/z 287.1 → 188.1.[9]
Q2: Can the parent drug, tolbutamide, interfere with this compound analysis?
A2: Yes, tolbutamide (nominal mass 270 g/mol ) can potentially interfere through a phenomenon called in-source fragmentation, where it fragments into an ion with the same m/z as the this compound precursor ion.[1] However, with modern ESI sources, this is less common. A more significant issue is the potential for isobaric interference if the tolbutamide sample contains impurities. The primary way to mitigate this is through good chromatographic separation.
Q3: How can I differentiate between this compound and other potential metabolites like carboxytolbutamide?
A3: Carboxytolbutamide has a different mass (nominal mass 300 g/mol ) and will therefore have a different precursor ion (m/z 301.1 for [M+H]⁺). This makes it easily distinguishable in the mass spectrometer. However, it is important to ensure that your chromatography separates these metabolites to avoid any potential impact on ionization efficiency.[3][4]
Q4: What type of analytical column is best suited for this compound analysis?
A4: A reversed-phase C18 column is the most common choice and generally provides good retention and peak shape for this compound and related compounds.[19][24][26] For challenging separations involving isobaric interferences, a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase, may provide better resolution.[15]
Q5: What are the key validation parameters to assess for a robust this compound assay?
A5: According to regulatory guidelines, key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference at the retention time of the analyte.
-
Linearity, Range, LLOQ: Defining the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Both within-run and between-run.
-
Matrix Effect: Assessed in multiple lots of the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Including freeze-thaw, bench-top, and long-term storage stability.[26]
Visualizing Experimental Workflows
Clear and logical workflows are essential for effective troubleshooting. The following diagrams illustrate key decision-making processes for resolving common interferences.
Diagram 1: Troubleshooting Isobaric Interferences
References
- 1. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of antidiabetic sulfonylureas in serum by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with carbutamide and tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LONG-TERM OBSERVATIONS ON ORAL HYPOGLYCEMIC AGENTS IN DIABETES; THE EFFECT OF CARBUTAMIDE AND TOLBUTAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. data.biotage.co.jp [data.biotage.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. massspec.unm.edu [massspec.unm.edu]
- 21. gmi-inc.com [gmi-inc.com]
- 22. gentechscientific.com [gentechscientific.com]
- 23. cgspace.cgiar.org [cgspace.cgiar.org]
- 24. researchgate.net [researchgate.net]
- 25. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
stability of hydroxytolbutamide under different storage conditions
Technical Support Center: Stability of Hydroxytolbutamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information regarding the stability of this compound under various experimental and storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your samples and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What is this compound and why is its stability a concern?
Q2: What are the primary environmental factors that can affect the stability of this compound?
A2: The stability of this compound, like many pharmaceutical compounds, is primarily influenced by four key factors:
-
pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[8][9]
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidative degradation products.[7][10]
Understanding and controlling these factors are essential for maintaining sample integrity.
Q3: How should I store this compound in its solid (powder) form?
A3: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[6][11] Manufacturer safety data sheets (SDS) often recommend storage at -20°C for maximal stability, which can be maintained for years under these conditions.[6][12]
Q4: What about the stability of this compound in solution?
A4: The stability in solution is significantly more complex than in the solid state. Stock solutions, particularly in organic solvents like DMSO, should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[12][13] The stability in aqueous solutions is highly dependent on the pH of the medium. It is crucial to use buffered solutions to maintain a stable pH.[4]
Section 2: Troubleshooting Guide: Common Stability-Related Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.
Q5: I see unexpected peaks in my HPLC/LC-MS chromatogram when analyzing older samples. What could be the cause?
A5: The appearance of new peaks is a classic sign of degradation.
-
Potential Cause 1: Hydrolysis. If your samples are in an aqueous matrix, they may have undergone hydrolysis, especially if the pH was not controlled or drifted into an acidic or alkaline range. The amide and sulfonamide functional groups in the this compound structure are susceptible to hydrolysis.[4]
-
Troubleshooting: Re-prepare a fresh sample and analyze it immediately to confirm the retention time of the intact compound. Review the pH of your sample matrix and storage buffer. If possible, analyze the mass of the new peaks by LC-MS to help identify the degradation products. For future samples, ensure they are stored in a buffer with a stable pH, ideally in the neutral range, and at low temperatures.
-
Potential Cause 2: Photodegradation. If samples were left exposed to ambient or UV light, photolytic degradation could have occurred.
-
Troubleshooting: Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[9] Compare the chromatograms of light-exposed samples with those of a "dark control" sample that was handled identically but shielded from light.[9]
Q6: The measured concentration of my this compound calibrators and QCs is decreasing over time. Why is this happening?
A6: A consistent decrease in concentration points to a systemic stability issue.
-
Potential Cause: Thermal Degradation. Even at refrigerated temperatures (2-8°C), slow degradation can occur over extended periods. For long-term storage, -20°C or -80°C is necessary.[6][12] The rate of degradation is often temperature-dependent and can sometimes be modeled using first-order kinetics to predict shelf-life.[14][15]
-
Troubleshooting: Evaluate your storage conditions. Are the freezers properly calibrated and maintaining the set temperature? Conduct a short-term stability study by leaving an aliquot of your stock solution at room temperature, 4°C, and -20°C for a defined period (e.g., 24 hours) and compare the concentrations. This will quickly reveal temperature sensitivity. The general recommendation for stock solutions in solvent is storage at -80°C for up to six months.[13]
Q7: My results are inconsistent across different batches of experiments. Could this be a stability problem?
A7: Inconsistent results can often be traced back to variability in sample handling and storage.
-
Potential Cause: Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions or samples can lead to degradation. Each cycle can introduce water condensation and potentially concentrate solutes, accelerating degradation.
-
Troubleshooting: Aliquot your stock solutions and samples into single-use volumes. This prevents the need for repeated freeze-thaw cycles of the bulk material. When you need to use a sample, thaw one aliquot and discard any unused portion. Most analytical methods validate for a certain number of freeze-thaw cycles to determine the acceptable limit.[16]
Section 3: Protocols for Stability Assessment
To formally assess the stability of this compound in your specific experimental matrix, a forced degradation study is the recommended approach. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[7][17]
Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline and should be adapted based on the specific nature of your drug substance and the analytical techniques available.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber (ICH Q1B compliant)[8]
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for the same time points.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and monitor at the specified time points.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound powder in an oven at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw a sample, dissolve it in the solvent to the working concentration, and analyze.
-
-
Photostability:
-
Expose the stock solution (in a transparent container) to light conditions as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
Simultaneously, prepare a "dark control" sample by wrapping an identical container in aluminum foil and placing it in the same chamber.
-
Analyze both the exposed and dark control samples.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or LC-MS method.[20] The method must be able to separate the intact this compound from all generated degradation products.[21]
-
Calculate the percentage of degradation and assess the "mass balance," which ensures that the decrease in the main peak corresponds to an increase in degradation product peaks.
-
Data Summary Table
The results of a forced degradation study can be summarized as follows:
| Stress Condition | Duration/Temp | % Degradation of this compound | No. of Degradation Products | Comments |
| Control (Unstressed) | N/A | 0% | 0 | Sharp, single peak observed. |
| Acid Hydrolysis (0.1M HCl) | 24h @ 60°C | ~15% | 2 | Major degradation product at RRT 0.8. |
| Base Hydrolysis (0.1M NaOH) | 8h @ 60°C | ~20% | 1 | Significant degradation observed. |
| Oxidation (3% H₂O₂) | 24h @ RT | ~10% | 3 | Multiple minor degradation peaks. |
| Thermal (Solid) | 48h @ 80°C | < 5% | 1 | Relatively stable in solid form. |
| Photolytic | ICH Q1B | ~8% | 2 | Degradation observed vs. dark control. |
| RRT = Relative Retention Time |
Visualizations
Factors Affecting this compound Stability
Caption: Key environmental factors influencing this compound stability.
Forced Degradation Experimental Workflow
Caption: Workflow for a typical forced degradation study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. q1scientific.com [q1scientific.com]
- 10. biomedres.us [biomedres.us]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Navigating the Matrix: A Technical Support Guide for Hydroxytolbutamide LC-MS/MS Analysis
Welcome to the technical support center dedicated to overcoming challenges in the LC-MS/MS analysis of hydroxytolbutamide. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in bioanalysis. Here, we will dissect the common yet intricate problem of matrix effects, offering field-proven insights and actionable troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical methods.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, particularly with samples like plasma or urine, this matrix is a complex mixture of proteins, salts, lipids (including phospholipids), and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the analyte signal, leading to inaccurate and unreliable quantitative results.[1][2][4]
Phospholipids are particularly notorious for causing ion suppression in ESI-MS.[5] They are a major component of cell membranes and often co-extract with analytes during common sample preparation techniques like protein precipitation.[5]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during your this compound analysis.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptom: You observe significant variability in peak areas for your quality control (QC) samples across different batches or even within the same batch. The accuracy of your calibrators and QCs is outside the acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).
Probable Cause: This is a classic sign of uncontrolled matrix effects. The degree of ion suppression or enhancement is likely varying from sample to sample.
Solutions:
-
Optimize Sample Preparation: This is often the most effective strategy to combat matrix effects.[6]
-
Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids, a primary cause of matrix effects.[5][7] If you are using PPT, consider a phospholipid removal plate or cartridge which combines protein precipitation with a specific sorbent to capture phospholipids.[5][8]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[6] For this compound, an acidic analyte, adjusting the pH of the aqueous sample to be two pH units lower than its pKa will ensure it is uncharged and can be efficiently extracted into an organic solvent.[6] A double LLE, where an initial extraction with a non-polar solvent like hexane removes hydrophobic interferences before extracting the analyte with a more polar solvent, can further improve cleanup.[6]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and can effectively remove interfering matrix components.[9][10] Reversed-phase SPE is a common choice for analytes like this compound.[9] There are also specialized SPE sorbents designed for phospholipid removal.[8][9]
-
-
Chromatographic Separation:
-
Increase Chromatographic Resolution: Aim to chromatographically separate this compound from the regions where matrix components elute.[11][12] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a column with a different selectivity. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with their higher resolution, can be particularly effective at separating the analyte from interfering matrix components.[12]
-
Divert Valve: Use a divert valve to direct the initial part of the chromatographic run, which often contains highly polar and unretained matrix components, to waste instead of the mass spectrometer.[13]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[14][15] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement.[15][16] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized.[15]
-
Critical Consideration: It is crucial that the SIL-IS co-elutes with the analyte for effective compensation.[14] The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and a deuterium-labeled IS, potentially leading to differential matrix effects.[14]
-
Issue 2: Signal Suppression Observed During Method Development
Symptom: When performing a post-column infusion experiment, you see a significant drop in the baseline signal of this compound when a blank matrix sample is injected.
Probable Cause: Co-eluting matrix components are suppressing the ionization of your analyte.
Solutions:
-
Identify the Suppression Zone: The post-column infusion experiment is an excellent qualitative tool to identify the retention time windows where ion suppression occurs.[2][11]
-
Adjust Chromatography: Modify your chromatographic method to move the elution of this compound away from these suppression zones.[17] This could involve:
-
Altering the gradient profile.
-
Changing the organic solvent (e.g., from acetonitrile to methanol, or vice-versa).
-
Adjusting the pH of the mobile phase.[12]
-
-
Improve Sample Cleanup: If chromatographic changes are insufficient, a more rigorous sample preparation method is necessary to remove the interfering components. Refer to the sample preparation options in "Issue 1".
Issue 3: Inconsistent Peak Shapes for this compound
Symptom: The peak shape for this compound is broad, tailing, or splitting, and this varies between samples.
Probable Cause: While this can be a chromatographic issue, severe matrix effects can also impact peak shape.[3] Co-eluting matrix components can interact with the analyte on the column or alter the local mobile phase conditions as the analyte passes through.[3] Additionally, interactions with metal surfaces in the HPLC system, particularly for compounds that can chelate metals, can lead to poor peak shape and signal suppression.[18]
Solutions:
-
Rule out Standard Chromatographic Issues: First, ensure that the peak shape is good when injecting a standard in a neat solution. If not, address standard chromatographic troubleshooting (e.g., column degradation, mobile phase mismatch, etc.).
-
Enhance Sample Cleanup: A cleaner sample is less likely to cause peak shape distortions.
-
Consider a Metal-Free System: For chelating compounds, using a metal-free HPLC column and system components can significantly improve peak shape and recovery.[18]
FAQs: Frequently Asked Questions
Q1: What is the best sample preparation technique to reduce matrix effects for this compound?
There is no single "best" technique, as the optimal choice depends on the required sensitivity, sample throughput, and the specific matrix. However, a general hierarchy of effectiveness for removing matrix components is:
Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) [6][10]
For routine, high-throughput analysis, phospholipid removal plates offer a good balance of speed and cleanup efficiency.[5][8] For methods requiring the highest sensitivity and cleanliness, a well-developed SPE method is often the most robust solution.[9][19]
Q2: Can I just dilute my sample to reduce matrix effects?
Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11][13][20] However, this approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.[13]
Q3: My SIL-IS doesn't perfectly co-elute with this compound. Is it still useful?
While perfect co-elution is ideal, a SIL-IS that elutes very close to the analyte can still provide good compensation for matrix effects.[14] However, if there is a noticeable separation, they may be affected differently by a narrow region of ion suppression. In such cases, it is important to carefully validate the method to ensure that the analyte-to-IS ratio remains consistent across different sources of matrix.
Q4: How do I quantitatively assess the matrix effect?
The matrix effect can be quantitatively assessed by calculating the "matrix factor." This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[4][21]
-
Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
A value of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
Q5: Are there any MS source-related parameters I can adjust to minimize matrix effects?
While less common than sample preparation and chromatography, some MS parameters can be optimized. For example, changing the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for some analytes, as APCI is generally considered more robust.[3] Additionally, optimizing source parameters like temperature and gas flows can sometimes help, but these are generally not the primary solution.
Data & Diagrams
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Cleanliness | Throughput | Potential for Phospholipid Removal |
| Protein Precipitation (PPT) | Low | High | Low |
| Phospholipid Removal Plates | Medium-High | High | High[5][8] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High (with appropriate sorbent)[9] |
Experimental Workflow for Matrix Effect Assessment and Mitigation
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 20. welch-us.com [welch-us.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Low-Level Detection of Hydroxytolbutamide
Welcome to the technical support center for the bioanalysis of hydroxytolbutamide. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered during the development and execution of methods for the low-level detection of this critical metabolite. This resource is designed to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the bioanalysis of this compound.
Question: What is this compound and why is its low-level detection important?
Answer: this compound is the primary active metabolite of tolbutamide, an oral hypoglycemic drug.[1] The formation of this compound is mediated by the cytochrome P450 enzyme CYP2C9.[2][3] Therefore, accurately quantifying its levels, particularly at low concentrations, is crucial in pharmacokinetic studies and for assessing CYP2C9 activity in vivo.[1][4] This is essential during drug development to evaluate potential drug-drug interactions.[5]
Question: What are the most common analytical techniques for quantifying this compound in biological matrices?
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound.[6][7] This technique offers high sensitivity and selectivity, which are necessary for detecting the typically low concentrations found in biological samples like plasma and serum.[7][8] Methods using electrospray ionization (ESI) in positive ion mode are frequently reported.[9][10]
Question: What are the typical mass transitions for this compound in an LC-MS/MS analysis?
Answer: While specific transitions should always be optimized in your own laboratory, published methods provide a good starting point. This compound has a molecular weight of approximately 286.35 g/mol .[11] A common approach involves monitoring the transition from the protonated molecule [M+H]⁺ to a specific product ion. The fragmentation pattern can be predicted based on its chemical structure, which includes a sulfonylurea core.[12][13]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Collision Energy |
| This compound | 287.1 | 188.1 | ESI Positive | Instrument Dependent |
| Tolbutamide (Parent) | 271.1 | 172.0, 155.1 | ESI Positive | Instrument Dependent |
| Carbamazepine (IS) | 237.1 | 194.1 | ESI Positive | Instrument Dependent |
| Tolbutamide-d9 (IS) | 280.0 | 172.0 | ESI Positive | Instrument Dependent |
| Note: The values in this table are derived from common practice in published literature and should be empirically optimized on your specific instrument. The fragmentation of the precursor ion m/z 287 for this compound often involves cleavage of the sulfonylurea bond.[12] |
Part 2: Troubleshooting Guides
This section is designed in a problem-and-solution format to directly address experimental challenges.
Guide 1: Poor Sensitivity & High Lower Limit of Quantification (LLOQ)
Problem: "I am struggling to achieve the required LLOQ for this compound. The signal-to-noise ratio is too low."
Achieving a low LLOQ is a common challenge, especially when dealing with trace amounts of metabolites.[7][14] This issue can stem from multiple stages of the analytical workflow. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low analytical sensitivity.
Causality & In-Depth Solutions:
-
Mass Spectrometer Performance: The foundation of sensitivity lies in the instrument's ability to efficiently ionize and detect the target molecule.[7]
-
Tuning and Optimization: Direct infusion of a pure this compound standard allows for empirical optimization of parameters like capillary voltage, source temperature, nebulizer gas flow, and collision energy. This ensures the instrument is maximally sensitive to your specific analyte. ESI is generally more sensitive than APCI for this compound class but is also more susceptible to matrix effects.[9][15]
-
-
Sample Preparation Efficiency: The goal of sample prep is to isolate the analyte from interfering matrix components and concentrate it.[16]
-
Extraction Recovery: A low recovery means a significant portion of the analyte is lost before it ever reaches the instrument. Liquid-liquid extraction (LLE) with solvents like ethyl acetate is common, but solid-phase extraction (SPE) can offer higher selectivity and cleaner extracts, which can improve sensitivity by reducing matrix suppression.[6][9][16]
-
Sample Concentration: The final volume in which the dried extract is reconstituted is critical. Reconstituting in a smaller volume increases the analyte concentration, directly boosting the signal. However, be cautious of solubility limits and potential matrix effects from concentrating endogenous interferences.
-
-
Chromatographic Performance: The shape of the chromatographic peak directly impacts its height and, therefore, the signal-to-noise ratio.
Guide 2: Poor Peak Shape & Chromatography
Problem: "My this compound peak is tailing/fronting/splitting. How can I achieve a symmetrical Gaussian peak?"
Poor peak shape compromises both quantification accuracy and resolution from nearby peaks.[20] It is often a sign of undesirable chemical interactions or physical problems within the LC system.[21][22]
Question: What causes peak tailing for this compound and how can I fix it?
Answer: Peak tailing, where the back of the peak is elongated, is the most common peak shape issue.[18]
-
Chemical Causes:
-
Secondary Silanol Interactions: The most likely cause is the interaction between the slightly basic amine groups in the this compound structure and acidic residual silanol groups on the surface of the C18 silica packing. This secondary interaction causes some molecules to be retained longer, resulting in tailing.
-
Solution 1: Adjust Mobile Phase pH: Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase is standard practice.[6][9] The acid protonates the silanol groups, minimizing their interaction with the analyte.
-
Solution 2: Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol groups. If you are using an older column, upgrading can significantly improve peak shape.
-
-
-
Physical Causes:
-
Column Contamination/Void: A partially blocked column frit or a void at the head of the column can distort the sample path, leading to tailing for all peaks.[20][23]
-
Solution: First, try backflushing the column. If this doesn't work, replacing the guard column or the analytical column is often necessary.[19]
-
-
Question: My peaks are splitting or fronting. What should I investigate?
Answer: Peak splitting or fronting are less common but indicate significant problems.
-
Peak Splitting:
-
Cause: This is often due to a severe disruption at the head of the column, such as a clogged frit or a significant void.[22][24] It can also occur if the sample solvent is much stronger than the mobile phase, causing the analyte to race ahead in two different bands.
-
Solution: Always try to dissolve your final extract in a solvent that is as close in composition to the initial mobile phase as possible.[25] If the issue persists, the column likely needs replacement.[22]
-
-
Peak Fronting:
-
Cause: This is typically a sign of column overload.[21] If you inject too much analyte mass onto the column, the stationary phase becomes saturated, and the peak shape is distorted.
-
Solution: Dilute your sample or reduce the injection volume. While this may seem counterintuitive when aiming for low-level detection, injecting a smaller volume can sometimes improve peak shape so much that the signal-to-noise ratio actually improves.
-
Guide 3: High Variability & Poor Reproducibility (Matrix Effects)
Problem: "My QC samples show high variability (%CV > 15%), and my accuracy is poor. I suspect matrix effects."
Matrix effects are a primary drawback of ESI-MS/MS, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[8][26]
Caption: Workflow for diagnosing and mitigating matrix effects.
Causality & In-Depth Solutions:
-
Diagnosing Matrix Effects: You must first confirm that matrix effects are the root cause.
-
Post-Extraction Spike Experiment: This is the definitive test. Compare the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte spiked into pure solvent.[8][26]
-
Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Aqueous Solution).[8] An MF significantly different from 1 indicates a matrix effect.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components. Protein precipitation is a fast but "dirty" method. LLE is better, but a well-developed Solid-Phase Extraction (SPE) protocol provides the cleanest extracts, significantly reducing matrix effects.[16]
-
Modify Chromatography: If you cannot remove the interference, separate it chromatographically. Adjust the mobile phase gradient to shift the retention time of this compound away from the "suppression zone" where phospholipids often elute.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most robust solution. A SIL-IS like tolbutamide-d9 is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[5] By using the peak area ratio (analyte/IS), the matrix effect is effectively canceled out, leading to highly accurate and precise data.[5]
-
Guide 4: Analyte Instability
Problem: "My results are inconsistent, especially for samples that have been stored for a while. Could the this compound be degrading?"
Analyte stability in biological matrices is a critical and sometimes overlooked aspect of bioanalysis.[27][28] Degradation can occur during sample collection, processing, and storage.[29]
Question: What factors can cause this compound to degrade in plasma/serum?
Answer: The primary stability concerns for many drug metabolites in biological matrices are enzymatic degradation, pH-mediated hydrolysis, and temperature.[28][29]
-
Enzymatic Degradation: Plasma contains active enzymes that can continue to metabolize drugs and their metabolites even after collection.
-
Solution: Immediately cool samples after collection and process them to plasma/serum as quickly as possible. For long-term storage, freezing at -70°C or lower is essential to halt enzymatic activity.[29]
-
-
pH and Temperature: The chemical stability of a molecule can be pH and temperature-dependent.[28]
-
Solution: Conduct formal stability assessments as part of your method validation. This includes:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles to ensure the analyte is stable.
-
Bench-Top Stability: Leave QC samples at room temperature for a period that mimics your expected sample handling time to check for degradation.
-
Long-Term Stability: Store QC samples at your intended storage temperature (-70°C) and test them at various time points (e.g., 1, 3, 6 months) to establish the maximum allowable storage duration.
-
-
-
Anticoagulants: While less common, some anticoagulants can interfere with analysis.[15]
-
Solution: Be consistent with the anticoagulant used for all study samples, standards, and QCs. K2-EDTA or sodium heparin are generally safe choices, but it's wise to avoid lithium heparin as it has been reported to cause matrix effects in some cases.[15]
-
Part 3: Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a robust starting point for extracting this compound from plasma.
-
Preparation:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
Label a new set of 1.5 mL polypropylene microcentrifuge tubes.
-
-
Sample Aliquoting:
-
Pipette 100 µL of plasma (sample, standard, or QC) into the corresponding labeled tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., Carbamazepine or Tolbutamide-d9 in 50% methanol).
-
-
Protein Precipitation & pH Adjustment:
-
Add 25 µL of 1M HCl to each tube to acidify the sample. This improves extraction efficiency for this compound.
-
Vortex briefly (5-10 seconds).
-
-
Extraction:
-
Add 600 µL of ethyl acetate to each tube.[9]
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will result in a clear upper organic layer, a precipitated protein disk, and a lower aqueous layer.
-
-
Supernatant Transfer:
-
Carefully transfer 500 µL of the upper organic layer (ethyl acetate) to a new set of labeled tubes, being careful not to disturb the protein pellet.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Final Centrifugation & Analysis:
-
Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a mixed-mode SPE cartridge for a cleaner extract, which is beneficial for reducing matrix effects.
-
Cartridge Conditioning:
-
Place a mixed-mode cation exchange SPE plate or individual cartridges (e.g., Oasis MCX) on a vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Pre-treatment:
-
In a separate tube, dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water.
-
Add 10 µL of Internal Standard (IS) working solution.
-
Vortex to mix.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Add 1 mL of 0.1M HCl. Pull through completely under vacuum.
-
Wash 2 (Non-polar Interference Removal): Add 1 mL of methanol. Pull through completely and then apply high vacuum for 2-5 minutes to dry the sorbent.
-
-
Elution:
-
Place a clean collection plate or tubes inside the manifold.
-
Elute the this compound and IS by adding 500 µL of 5% ammonium hydroxide in methanol.
-
Allow the solvent to soak for 30 seconds before pulling it through slowly under a gentle vacuum.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase, vortex, and centrifuge as described in the LLE protocol.
-
-
Analysis:
-
Transfer the final supernatant to an HPLC vial for injection.
-
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 8. eijppr.com [eijppr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bib.irb.hr:8443 [bib.irb.hr:8443]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. uhplcs.com [uhplcs.com]
- 22. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. silicycle.com [silicycle.com]
- 24. simbecorion.com [simbecorion.com]
- 25. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 26. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 28. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Hydroxytolbutamide Chromatographic Separation
Welcome to the technical support center for the chromatographic analysis of hydroxytolbutamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC). Here, we will address specific experimental challenges through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established chromatographic principles.
Understanding the Analyte: this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound and its parent compound, tolbutamide. These properties govern their behavior in a chromatographic system. This compound is the primary metabolite of tolbutamide, an oral antidiabetic drug. The key difference is the hydroxylation of the methyl group on the phenyl ring, which increases its polarity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Predicted logP |
| Tolbutamide | C₁₂H₁₈N₂O₃S | 270.35 | ~5.2-5.3[1][2] | 2.3 |
| 4-Hydroxytolbutamide | C₁₂H₁₈N₂O₄S | 286.35 | ~4.3[3] | 1.13 |
As sulfonamides, both compounds are weakly acidic. Their pKa values indicate that their ionization state is highly dependent on the mobile phase pH.[4][5] This pH-dependent ionization is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[4][6]
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of this compound, providing systematic solutions based on scientific principles.
Issue 1: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing is a common issue, especially for ionizable compounds, and it can compromise both resolution and accurate quantification.[7] The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase composition.
Probable Causes & Systematic Solutions:
-
Secondary Silanol Interactions: The most frequent cause of tailing for acidic compounds like this compound is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[8] At mid-range pH values (e.g., pH 4-7), some silanols become ionized (SiO⁻), creating active sites that can strongly interact with analytes.
-
Solution 1: Lower the Mobile Phase pH. By reducing the mobile phase pH to 2.5-3.5, you can suppress the ionization of both the silanol groups and the this compound (since the pH will be well below its pKa of ~4.3).[7][9] This "ion suppression" minimizes secondary interactions, leading to more symmetrical peaks.[4] A common choice is adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[10][11][12]
-
Solution 2: Use a Highly Deactivated Column. Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a column specifically designed for good peak shape with acidic or basic compounds can significantly mitigate tailing.[7]
-
-
Inappropriate Mobile Phase Buffer: An unbuffered or poorly buffered mobile phase can lead to pH instability, especially if the sample diluent has a different pH.[13] If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms can exist simultaneously, potentially causing peak distortion.[4][13]
-
Solution: Use a buffer with a pKa within ±1 unit of your target mobile phase pH. For a target pH of 3.0, a phosphate buffer is an excellent choice. Ensure the buffer concentration (typically 10-25 mM) is sufficient to maintain a stable pH without causing precipitation when the organic modifier is added.[7] Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[5][13]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[7]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was a contributing factor. Consider using a column with a larger internal diameter or a higher stationary phase capacity if sample dilution is not feasible.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can create alternative flow paths, causing peak tailing.[7][13]
Issue 2: How can I improve the resolution between this compound and its parent drug, tolbutamide?
Answer:
Achieving adequate resolution is critical, especially in pharmacokinetic or metabolism studies. Since this compound is more polar than tolbutamide, it will elute earlier in a reversed-phase system. The key to improving resolution is to manipulate the selectivity (α) of your chromatographic system.
Probable Causes & Systematic Solutions:
-
Suboptimal Mobile Phase pH: As shown in the table above, the pKa values for tolbutamide and this compound are different. Exploiting this difference is the most effective way to alter selectivity.[4][14]
-
Solution: Systematic pH Screening. Perform experiments where you vary the mobile phase pH while keeping the organic solvent percentage constant. A good range to screen would be from pH 3.0 to pH 6.0. You will likely observe that as the pH increases towards and beyond the pKa of this compound (~4.3) and then tolbutamide (~5.2), their retention times will decrease at different rates, which can open up the separation window.[6]
-
-
Incorrect Organic Modifier or Percentage: The choice and concentration of the organic solvent (typically acetonitrile or methanol) directly impact retention and can also influence selectivity.[10][15]
-
Solution 1: Adjust the Organic Content. A 10% decrease in the organic modifier concentration can be expected to increase retention by 2-3 fold, which may improve resolution if the peaks are eluting too close to the void volume.[10]
-
Solution 2: Switch the Organic Modifier. Acetonitrile and methanol have different solvent properties.[10][15] If you are using acetonitrile, try switching to methanol (or vice versa). This can alter the interaction dynamics between the analytes and the stationary phase, often leading to significant changes in selectivity.[15]
-
-
Insufficient Column Efficiency: A column with a low plate count (N) will produce broader peaks, making them harder to resolve.
-
Solution: Ensure your column is in good condition. If necessary, switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer length to increase efficiency. Solid-core particle columns can also provide higher efficiency at lower backpressures.[16]
-
Issue 3: My retention times are drifting from one injection to the next. What is the cause?
Answer:
Irreproducible retention times are a serious problem that points to an unstable chromatographic system. The root cause is often related to the mobile phase preparation or the HPLC hardware.
Probable Causes & Systematic Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially true when using mobile phases with buffers or ion-pairing reagents.
-
Solution: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. Monitor the baseline and system pressure; they should be stable before you proceed.
-
-
Poorly Prepared Mobile Phase: If the mobile phase is not properly buffered, small changes can lead to significant pH shifts and, consequently, retention time drift for ionizable compounds.[13] Additionally, if the mobile phase is not well-mixed or degassed, it can cause issues.
-
System Leaks or Pump Issues: A leak anywhere in the system will cause a drop in pressure and flow rate, leading to longer retention times.[17] Inconsistent pump performance can also cause fluctuating flow rates.
-
Solution: Check the system pressure. If it is lower than usual or fluctuating, perform a systematic leak check starting from the pump and moving towards the detector.[17] Check all fittings and seals. If the pump is suspected, perform a flow rate accuracy test.
-
Mobile Phase Optimization Workflow
A systematic approach is key to efficient method development. The following workflow provides a logical sequence for optimizing the mobile phase for this compound separation.
Caption: A systematic workflow for mobile phase optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating this compound and tolbutamide?
A good starting point for method development would be an isocratic mobile phase consisting of acetonitrile (ACN) and an acidic aqueous solution on a C18 column. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Composition: 60:40 (A:B)
-
Flow Rate: 1.0 mL/min This starting condition uses an acidic pH to suppress ionization, which generally provides good peak shapes.[5][9] The organic percentage can then be adjusted to achieve an optimal retention factor (k') between 2 and 10.[10]
Q2: How critical is the mobile phase pH, and why?
The mobile phase pH is arguably the most critical parameter for this separation.[4][13] Because this compound is a weak acid, its ionization state—and therefore its polarity and retention time—is directly controlled by the pH.[15][18]
-
At pH << pKa (e.g., pH < 3): The compound is primarily in its neutral, non-ionized form. It is more hydrophobic and will be more strongly retained on a reversed-phase column.[4][9]
-
At pH >> pKa (e.g., pH > 6): The compound is primarily in its ionized (anionic) form. It is more polar and will be less retained, eluting earlier.[4] Careful control of pH is essential for achieving reproducible retention and can be used to fine-tune the selectivity between this compound and other analytes.[5][6]
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers. The choice can impact selectivity. ACN is generally a stronger eluting solvent than MeOH and often provides higher column efficiencies (sharper peaks). However, some separations show better selectivity in methanol.[10] If you are struggling to achieve resolution with one, it is a standard method development practice to try the other.[15][16]
Q4: Do I need to use a buffer in my mobile phase?
Yes, using a buffer is highly recommended for a robust and reproducible method.[7][13] A buffer resists small changes in pH, which can arise from atmospheric CO₂, the sample matrix, or the HPLC system itself. For separating an ionizable compound like this compound, stable pH control is essential for stable retention times.[5][13]
References
- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Showing Compound 4-Hydroxy tolbutamide (FDB023913) - FooDB [foodb.ca]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. mac-mod.com [mac-mod.com]
- 17. realab.ua [realab.ua]
- 18. moravek.com [moravek.com]
addressing poor peak shape in hydroxytolbutamide chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to hydroxytolbutamide analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering suboptimal peak shapes in their HPLC or UHPLC methods. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the specific physicochemical properties of this compound.
Initial Diagnosis: What Does Your Peak Look Like?
Anomalies in peak shape are the first indicators of underlying issues in your chromatographic method or system. The shape of the peak itself is a powerful diagnostic tool. Use the flowchart below to navigate to the most relevant troubleshooting section.
Caption: Initial troubleshooting flowchart for peak shape analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape problem and often points to unwanted secondary interactions between the analyte and the stationary phase.[1][2]
Core Scientific Reason: Secondary Silanol Interactions
This compound is an acidic compound with a pKa around 4.3.[3] It possesses several polar functional groups (a primary alcohol, a sulfonamide, and a urea moiety) that can engage in hydrogen bonding and ionic interactions.[3][4] In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction.[2] However, silica-based columns have residual acidic silanol groups (Si-OH) on their surface.[5] If the mobile phase pH is above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[6] The acidic proton on the sulfonamide group of this compound can interact strongly with these ionized silanols, creating a secondary, highly polar retention mechanism that slows down a fraction of the analyte molecules, resulting in a tail.[2][7]
Caption: Cause of peak tailing for this compound.
Troubleshooting Protocol:
-
Adjust Mobile Phase pH (Ion Suppression): This is the most effective solution. To ensure this compound is in its neutral, non-ionized state, the mobile phase pH should be set at least 1.5-2 units below its pKa.[8][9]
-
Action: Prepare your aqueous mobile phase with a buffer to control the pH at 2.5 - 3.0 . Use modifiers like formic acid or a phosphate buffer. This protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing them, and ensures this compound is also fully protonated and neutral, thus eliminating the strong secondary ionic interaction.[10][11]
-
-
Evaluate Your Column Choice: Not all C18 columns are the same.
-
Action: Use a modern, high-purity, end-capped column. "End-capping" uses a small silane molecule (like trimethylchlorosilane) to block a majority of the residual silanols, reducing the sites available for secondary interactions.[2] Columns with polar-embedded phases can also provide shielding against silanol activity.[1] If tailing persists even at low pH, your column may be aging and losing its bonded phase or end-capping.
-
-
Check for Mass Overload: Injecting too much analyte can saturate the active silanol sites, leading to a characteristic "right triangle" peak shape.[12]
-
Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak dispersion that manifests as tailing, especially for early-eluting peaks.[1][15]
-
Action: Use tubing with a small internal diameter (e.g., 0.005" or ~125 µm) and ensure all fittings are properly swaged and seated to eliminate dead volume.
-
| Troubleshooting Step | Scientific Rationale | Expected Outcome |
| Lower Mobile Phase pH to 2.5-3.0 | Suppresses ionization of both this compound and surface silanols, minimizing secondary ionic interactions.[6][10] | Sharper, more symmetrical peak. |
| Use a High-Purity, End-Capped Column | Reduces the number of available active silanol sites for interaction.[2] | Improved peak symmetry. |
| Inject a 10x Diluted Sample | Determines if the column's active sites are being saturated by too much analyte mass.[12][16] | If overload is the cause, the diluted sample will show a significantly better peak shape. |
| Optimize System Tubing and Connections | Reduces band broadening that occurs outside of the column.[15] | Improved peak shape for all peaks, especially those with low retention times. |
Q2: Why is my this compound peak fronting?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but typically points to two main issues: sample solvent effects or column overload.[17][18]
Core Scientific Reasons:
-
Sample Solvent Incompatibility: This occurs when the solvent your sample is dissolved in (the diluent) is significantly stronger (i.e., has a higher elution strength) than your mobile phase.[19][20] If this compound is dissolved in 100% methanol or acetonitrile and injected into a mobile phase with a high aqueous content (e.g., 90% water), the "plug" of strong solvent carries the analyte rapidly and unevenly down the start of the column before it has a chance to properly partition with the stationary phase.[21][22] This causes a portion of the molecules to travel ahead of the main band, resulting in fronting.[23]
-
Column Overload (Concentration/Volume): Injecting too high a concentration or too large a volume of your sample can lead to a situation where the local concentration of the analyte on the column exceeds its solubility in the stationary phase, causing a distorted, fronting peak.[16][17][18]
Troubleshooting Protocol:
-
Match Your Sample Solvent to the Mobile Phase: The ideal sample diluent is the mobile phase itself.[19]
-
Action: Re-dissolve your this compound sample in a solvent that is as weak as, or slightly weaker than, the initial mobile phase conditions. If your gradient starts at 10% acetonitrile, prepare your sample in 10% acetonitrile. If solubility is an issue, dissolve the sample in a small amount of strong solvent first, and then dilute it with the mobile phase or water.
-
-
Reduce Injection Volume/Concentration: This directly addresses the overload issue.
-
Inspect the Column for Physical Issues: While less common, fronting can sometimes indicate a physical problem with the column packing, such as a void or channel at the column inlet.[24][25] This distortion affects all peaks in the chromatogram.
-
Action: If all peaks are fronting and the above steps don't help, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column likely needs to be replaced.[25]
-
Q3: Why is my this compound peak broad or split?
Broad or split peaks can arise from a combination of chemical and physical issues, often indicating a loss of efficiency or a secondary, unresolved peak.
Core Scientific Reasons:
-
Mobile Phase pH is Too Close to the pKa: If your mobile phase pH is very close to the pKa of this compound (~4.3), the analyte will exist as an equilibrium of both its ionized and neutral forms.[10] These two forms have different retention behaviors, which can result in a broadened or split peak. For robust methods, the mobile phase pH should be at least 1.5 units away from the analyte's pKa.[8]
-
Column Contamination or Blockage: Particulate matter from samples or mobile phase can block the column inlet frit, causing poor sample distribution onto the column bed and resulting in distorted or split peaks for all analytes.[12]
-
Co-eluting Impurity: The shoulder or split may not be an artifact but a real, unresolved impurity.
-
Severe Solvent Mismatch: As with fronting, a significant mismatch between the sample solvent and the mobile phase can also cause peak splitting.[18]
Troubleshooting Protocol:
Caption: Systematic workflow for troubleshooting broad or split peaks.
-
Verify and Adjust Mobile Phase pH: Ensure your mobile phase pH is not within the critical zone of pKa ± 1.5 pH units.
-
Action: If your pH is between 3.5 and 5.0, adjust it to be below 3.0 or (if your column allows) above 6.0 to ensure the analyte is in a single ionic state.[8]
-
-
Perform Column Maintenance: To rule out physical blockage.
-
Action: Replace your guard column and in-line filter. If the problem persists, disconnect the column from the detector and back-flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, the column may be permanently damaged.[2]
-
-
Investigate for Co-elution:
-
Action: Alter the separation selectivity. Change the gradient slope, try a different organic modifier (e.g., switch from acetonitrile to methanol), or adjust the temperature. If the split peak resolves into two distinct peaks, it confirms a co-eluting impurity.
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Showing Compound 4-Hydroxy tolbutamide (FDB023913) - FooDB [foodb.ca]
- 4. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. acdlabs.com [acdlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. How to solve the “solvent effect”_ [uhplcslab.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. lcms.cz [lcms.cz]
- 24. support.waters.com [support.waters.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting and Optimizing Laboratory Experiments
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. My approach is rooted in years of hands-on experience, focusing not just on what to do, but why a particular step is critical for experimental success. Here, you will find a self-validating system of protocols and troubleshooting advice to enhance the reproducibility and reliability of your results.
I. Foundational Principles of Experimental Integrity
Before delving into specific techniques, it is paramount to establish a framework for robust experimental design. The quality of your data is fundamentally linked to the rigor of your experimental setup.[1]
Q: What are the essential components of a well-designed experiment?
A well-designed experiment incorporates several key elements to ensure the validity and reproducibility of the findings.[2][3] These include:
-
Clear Hypothesis: A focused research question or a testable hypothesis is the starting point of any experiment.[3]
-
Appropriate Controls: Both positive and negative controls are non-negotiable. Positive controls validate that the experimental setup is working as expected, while negative controls help identify false positives.[2]
-
Randomization and Blinding: To minimize bias, subjects or samples should be randomly assigned to control and experimental groups.[2][3][4] Blinding, where the person conducting the experiment is unaware of the group assignments, further reduces experimenter bias.[2][3]
-
Adequate Sample Size and Replication: The number of samples must be sufficient to provide statistically significant results.[1][2] Replication of experiments is crucial to ensure the consistency and reliability of the observations.[3]
-
Standardized Methods: All procedures, reagents, and equipment should be standardized to minimize variability.[2]
Q: How can I ensure my experimental results are reproducible?
Reproducibility is a cornerstone of scientific integrity. To achieve it, consider the following:
-
Detailed Documentation: Maintain a meticulous laboratory notebook, recording every detail of your protocol, including reagent lot numbers and instrument settings.[1]
-
Statistical Power Analysis: Before starting an experiment, perform a power analysis to determine the appropriate sample size needed to detect a meaningful effect.[2][5]
-
Control of Variables: Systematically identify and control all potential variables, varying only one at a time to isolate its effect.[1]
II. Molecular Biology Techniques
Polymerase Chain Reaction (PCR)
PCR is a powerful and ubiquitous technique, but its sensitivity makes it prone to issues.
FAQs: PCR Troubleshooting
Q: I'm not seeing any amplification product. What should I do?
This is a common issue with several potential causes. A systematic approach is key to identifying the problem.[6]
-
Verify Template DNA: First, confirm the presence, concentration, and purity of your DNA template using spectrophotometry or fluorometry.[6] Poor quality or low concentration of template DNA can lead to amplification failure.[6]
-
Check PCR Conditions:
-
Annealing Temperature: This is a critical parameter. If the annealing temperature is too high, the primers won't bind to the template. Conversely, if it's too low, it can lead to non-specific amplification.[6] It's often beneficial to perform a temperature gradient PCR to determine the optimal annealing temperature.[7][8]
-
Extension Time: Ensure the extension time is sufficient for the length of your target sequence. A general rule is one minute per kilobase (kb).[9]
-
-
Reagent Integrity:
-
Primers: Double-check your primer sequences and concentrations. Optimal primer length is typically 15-30 nucleotides with a GC content of 40-60%.[10]
-
dNTPs and Polymerase: Ensure that the dNTPs and DNA polymerase have not degraded due to improper storage.[6]
-
Magnesium Concentration: The concentration of MgCl₂ is crucial for polymerase activity. The optimal concentration is usually between 1.5-2.0 mM, but may require titration.[6][11]
-
Q: I'm seeing multiple non-specific bands or a smear on my gel. How can I fix this?
Non-specific amplification can obscure your results. Here are some strategies to improve specificity:
-
Increase Annealing Temperature: This is often the most effective way to reduce non-specific primer binding.[8]
-
Optimize Primer Design: Ensure your primers are specific to your target sequence and avoid regions with repetitive sequences.[12]
-
Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.[8]
-
"Hot Start" PCR: Using a "hot start" DNA polymerase, which is inactive until a high-temperature activation step, can prevent non-specific amplification during the initial setup.[12]
-
Additives: For templates with high GC content, additives like DMSO or glycerol can help to reduce secondary structures and improve specificity.[10]
Experimental Workflow: Optimizing PCR Annealing Temperature
This protocol outlines the use of a gradient thermal cycler to empirically determine the optimal annealing temperature for a new set of primers.
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. This ensures consistency across all reactions.
-
Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.
-
Add Template DNA: Add the template DNA to each tube.
-
Set Up Gradient PCR: Program the thermal cycler with a temperature gradient for the annealing step. A common range to test is 55°C to 65°C.[7]
-
Run PCR: Place the PCR tubes in the thermal cycler and start the program.
-
Analyze Results: Run the PCR products on an agarose gel to visualize the amplification. The optimal annealing temperature will be the one that yields a strong, specific band with minimal non-specific products.[7]
Western Blotting
Western blotting is a staple for protein analysis, but achieving clean, specific results can be challenging.
FAQs: Western Blot Troubleshooting
Q: I have weak or no signal on my Western blot. What are the likely causes?
A faint or absent signal can be frustrating. Consider these factors:
-
Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[13]
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies are critical. If the concentration is too low, the signal will be weak. It may be necessary to titrate the antibodies to find the optimal dilution.[14]
-
Target Protein Abundance: Ensure that your sample contains a sufficient amount of the target protein. You may need to load more protein per well.[14][15] Including a positive control lysate is highly recommended.[15]
-
Blocking Conditions: While blocking is necessary to prevent non-specific binding, over-blocking can mask the epitope of your target protein.[16]
-
Washing Steps: Insufficient washing can lead to high background, but excessive washing can strip the antibodies from the membrane, resulting in a weak signal.[14]
Q: My Western blot has high background and non-specific bands. How can I improve it?
High background can make it difficult to interpret your results. Here's how to clean up your blots:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk vs. BSA).[13][15]
-
Increase Washing: Increase the number and duration of the washing steps to remove unbound antibodies.[13] Adding a mild detergent like Tween-20 to the wash buffer is also helpful.[13]
-
Reduce Antibody Concentration: High antibody concentrations can lead to non-specific binding.[13]
-
Ensure Membrane Handling is Clean: Handle the membrane carefully with forceps to avoid contamination.[16]
Diagram: Western Blot Troubleshooting Logic
Caption: A decision tree for troubleshooting common Western blot issues.
III. Cell Culture
Maintaining healthy, contamination-free cell cultures is fundamental to many life science experiments.
FAQs: Cell Culture Troubleshooting
Q: I suspect my cell culture is contaminated. What are the signs and what should I do?
Contamination is a serious issue that can compromise your experiments. Early detection is key.[17]
-
Signs of Contamination:
-
Bacteria: A sudden drop in pH (media turns yellow), turbidity, and visible moving particles under the microscope.[17]
-
Yeast: The media may remain clear initially but become cloudy over time. You may see budding yeast cells under the microscope.[18]
-
Fungus (Mold): Visible filamentous hyphae, sometimes forming dense spore clusters. The media may become cloudy or fuzzy.[18]
-
Mycoplasma: This is a particularly insidious contaminant as it is not visible by light microscopy and does not cause obvious turbidity. Signs can be more subtle, such as changes in cell growth rates or morphology.[17]
-
-
What to Do:
-
Immediate Action: If contamination is suspected, immediately isolate the contaminated flask or plate to prevent it from spreading.
-
Bacterial and Fungal Contamination: For heavy contamination, it is best to discard the culture and thoroughly disinfect the incubator and biosafety cabinet.[18] For mild bacterial contamination, you can try washing the cells with PBS and treating them with a high concentration of antibiotics as a temporary measure, though this is not ideal.[18]
-
Mycoplasma Contamination: Specific testing is required to detect mycoplasma, such as PCR-based assays or fluorescence staining.[19] If a culture is positive, it should ideally be discarded.
-
Q: How can I prevent cell culture contamination?
Prevention is always better than cure. Strict aseptic technique is paramount.
-
Master Aseptic Technique: Always work in a certified biological safety cabinet, minimize movements, and keep all reagents and tools covered.[18]
-
Use Quality Reagents: Source your media, serum, and supplements from reputable suppliers.[18]
-
Regular Cleaning: Consistently disinfect your incubator, water pans, and work surfaces.[18]
-
Quarantine New Cells: When you receive a new cell line, culture it in a separate incubator to ensure it is free of contamination before introducing it to your general cell stocks.
IV. Protein Science
The expression and purification of functional proteins are central to many research and drug development efforts.
FAQs: Protein Expression and Purification Troubleshooting
Q: I'm getting very low or no expression of my recombinant protein. What can I do?
Low protein yield is a frequent challenge. Here are some factors to consider:
-
Expression System Compatibility: The chosen expression system (e.g., E. coli, yeast, mammalian cells) must be suitable for your protein of interest. For example, eukaryotic proteins may require a eukaryotic system for proper folding.[20]
-
Codon Usage: If you are expressing a protein in a different host organism, rare codons in your gene sequence can hinder translation.[21] Consider codon optimization of your gene sequence.
-
Culture Conditions: Optimizing culture conditions such as temperature, induction time, and media composition can significantly improve protein yield.[20] For example, lowering the expression temperature can sometimes enhance protein solubility and yield.[22]
-
Vector and Host Strain: The choice of expression vector and host strain can have a major impact on protein expression levels.[21]
Q: My protein is expressed, but it's insoluble (in inclusion bodies). How can I improve solubility?
Insoluble protein aggregates, or inclusion bodies, are a common problem, especially in bacterial expression systems.[20]
-
Optimize Expression Conditions:
-
Use Solubility-Enhancing Fusion Tags: Fusing your protein with a highly soluble protein tag can improve its solubility.[22]
-
Refolding Protocols: If your protein is in inclusion bodies, you can try to solubilize them with denaturants and then refold the protein into its active conformation, although this can be a complex process.[20]
Q: During purification, I have non-specific proteins co-eluting with my protein of interest. How can I increase purity?
Contaminating proteins can interfere with downstream applications.
-
Optimize Washing Steps: Increase the stringency of your wash buffers to remove non-specifically bound proteins. This can involve adding low concentrations of the elution agent to the wash buffer.[23]
-
Add Protease Inhibitors: Include protease inhibitors during cell lysis to prevent protein degradation.[24]
-
Consider Additional Purification Steps: If a single purification step is not sufficient, you may need to add a second, orthogonal purification step (e.g., ion exchange chromatography followed by size exclusion chromatography).[23]
V. Chromatography
High-performance liquid chromatography (HPLC) is a powerful analytical technique, but it is not without its challenges.
FAQs: HPLC Troubleshooting
Q: I'm observing pressure fluctuations in my HPLC system. What could be the cause?
Pressure instability can lead to inconsistent results.
-
Air Bubbles: Air bubbles in the pump or mobile phase are a common cause of pressure fluctuations. Degas your mobile phase and purge the pump.[25]
-
Pump Issues: Worn pump seals or malfunctioning check valves can also cause pressure problems.[26]
-
Leaks: Check all fittings for leaks. Even a small leak can cause the pressure to fluctuate.[27]
Q: My peak shapes are poor (e.g., tailing, fronting, or split peaks). How can I improve them?
Good peak shape is essential for accurate quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume.[25][28]
-
Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[25][26]
-
Column Void: A void at the head of the column can cause peak tailing or splitting. This may require replacing the column.[27]
-
Contamination: Contamination of the guard column or analytical column can also lead to poor peak shape.[25]
Q: My retention times are shifting. What's going on?
Consistent retention times are crucial for compound identification.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to retention time drift.[29]
-
Flow Rate Instability: Check for any issues with the pump that could be causing the flow rate to vary.[29]
-
Column Equilibration: Ensure the column is properly equilibrated before each run.[25][28]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven can help to maintain a stable temperature.[25][29]
Data Table: Common HPLC Problems and Solutions
| Problem | Potential Cause | Solution |
| Pressure Fluctuations | Air bubbles in the system | Degas the mobile phase and purge the pump.[25] |
| Worn pump seals or faulty check valves | Replace the pump seals or check valves.[26] | |
| Leaks in the system | Check and tighten all fittings.[27] | |
| Poor Peak Shape | Column overload | Reduce the injection volume.[25][28] |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase.[25][26] | |
| Column void | Replace the column.[27] | |
| Retention Time Shifts | Inconsistent mobile phase preparation | Prepare fresh mobile phase carefully.[29] |
| Unstable flow rate | Check the pump for leaks or other issues.[29] | |
| Insufficient column equilibration | Increase the equilibration time.[25][28] | |
| Temperature fluctuations | Use a column oven.[25][29] |
VI. Microscopy
Fluorescence microscopy is a powerful tool for visualizing cellular structures and processes, but obtaining high-quality images requires careful attention to detail.
FAQs: Fluorescence Microscopy Troubleshooting
Q: My fluorescence signal is very weak. How can I improve it?
A dim signal can make it difficult to see your structures of interest.
-
Objective Numerical Aperture (NA): Use an objective with the highest possible NA, as light collection efficiency is proportional to the fourth power of the NA.[30][31]
-
Light Source: Ensure your light source (e.g., mercury or xenon lamp) is properly aligned and has not exceeded its lifespan.[32]
-
Fluorophore Choice and Storage: Use bright, photostable fluorophores and store them properly to prevent degradation.[33]
-
Exposure Time: Increase the exposure time, but be mindful of photobleaching.[33]
-
Detector Settings: Optimize the gain or sensitivity settings of your camera.[34]
Q: I have a lot of background fluorescence in my images. How can I reduce it?
High background can obscure your signal and reduce image contrast.
-
Proper Washing: Thoroughly wash your samples to remove any unbound fluorescent probes.[33]
-
Autofluorescence: Some cells and tissues have endogenous fluorescence. You can try to reduce this by using specific blocking agents or by choosing fluorophores that emit in a spectral range where autofluorescence is minimal.
-
Mounting Media: Use a mounting medium that is optimized for fluorescence and contains an anti-fade reagent.
-
Clean Optics: Ensure that your microscope objectives and other optical components are clean. Dust and fingerprints can scatter light and increase background.[32][33]
Q: My images are blurry. How can I improve the resolution?
Sharp, well-resolved images are essential for accurate analysis.
-
Focusing: Take your time to carefully focus on the desired plane of interest.
-
Objective Correction Collar: If you are using a high-NA objective, make sure the correction collar is set to the correct coverslip thickness.[32]
-
Immersion Oil: Use the correct type of immersion oil and ensure there are no air bubbles between the objective and the coverslip.
-
Coverslip Thickness: Use high-quality coverslips of the correct thickness for your objectives.[32]
VII. Enzyme Kinetics
Studying enzyme kinetics provides valuable insights into enzyme function and is crucial for drug discovery.
FAQs: Enzyme Assay Optimization
Q: How do I determine the optimal conditions for my enzyme assay?
Optimizing an enzyme assay involves systematically varying several parameters to achieve the most robust and reproducible results.
-
Buffer and pH: The choice of buffer and its pH are critical, as enzyme activity is highly pH-dependent.[35] You should test a range of pH values to find the optimum for your enzyme.[35]
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate will affect the reaction rate. It's important to determine the Michaelis constant (Km) of your enzyme for its substrate to set up the assay under appropriate conditions.[36] Typically, a substrate concentration of 10- to 20-fold higher than the Km is used to ensure the reaction rate is not limited by substrate availability.[34]
-
Temperature: Enzyme activity is also temperature-dependent. Assays should be performed at a constant and controlled temperature.[35]
-
Design of Experiments (DoE): For complex assays with many variables, a Design of Experiments approach can be a more efficient way to identify the optimal conditions compared to the traditional one-factor-at-a-time method.[37][38]
Q: My enzyme assay results are not reproducible. What are the common sources of variability?
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Temperature Fluctuations: Even small changes in temperature can affect enzyme activity.[35]
-
Reagent Instability: Ensure that your enzyme and other reagents are stored properly and have not degraded.
-
Timing: For kinetic assays, precise timing of reagent addition and measurements is crucial.
VIII. Data Analysis and Interpretation
The final step in any experiment is the analysis and interpretation of the data.
FAQs: Statistical Analysis
Q: What are the key statistical concepts I should be aware of when analyzing my data?
-
Mean and Standard Deviation: The mean provides an estimate of the central tendency of your data, while the standard deviation quantifies the variability or spread of the data.[40][41]
-
Standard Error of the Mean (SEM): The SEM indicates how precisely the sample mean estimates the true population mean. It decreases as the sample size increases.[40]
-
Hypothesis Testing (e.g., t-test, ANOVA): These statistical tests are used to determine whether the differences observed between experimental groups are statistically significant.[42]
-
p-value: The p-value represents the probability of obtaining the observed results if there is no real effect. A small p-value (typically < 0.05) is generally considered to be statistically significant.
Q: How can I avoid common pitfalls in data analysis?
-
Appropriate Statistical Test: Ensure that you are using the correct statistical test for your experimental design and data type.
-
Assumptions of Statistical Tests: Be aware of the assumptions of the statistical tests you are using (e.g., normal distribution of data) and check if your data meet these assumptions.[42]
-
Outliers: Be cautious when dealing with outliers. It's important to have a pre-defined strategy for handling them.
-
Correlation vs. Causation: Remember that correlation does not imply causation. Just because two variables are correlated does not mean that one causes the other.
References
- 1. Experimental Design Considerations | webguru [webguru.sites.northeastern.edu]
- 2. fiveable.me [fiveable.me]
- 3. pubrica.com [pubrica.com]
- 4. research-rebels.com [research-rebels.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mybiosource.com [mybiosource.com]
- 7. PCR 实验优化和验证 [sigmaaldrich.cn]
- 8. bosterbio.com [bosterbio.com]
- 9. Optimizing your PCR [takarabio.com]
- 10. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 11. neb.com [neb.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 21. goldbio.com [goldbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 24. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 27. lcms.cz [lcms.cz]
- 28. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. labcompare.com [labcompare.com]
- 30. Fluorescence Microscopy Errors [evidentscientific.com]
- 31. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 32. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 33. keyence.com [keyence.com]
- 34. scientistlive.com [scientistlive.com]
- 35. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 36. researchgate.net [researchgate.net]
- 37. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. pubs.acs.org [pubs.acs.org]
- 40. feynman.bgsu.edu [feynman.bgsu.edu]
- 41. Basics of laboratory statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 42. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: Hit-to-Lead Optimization Strategies in Drug Discovery
Welcome to the Technical Support Center for Hit-to-Lead (H2L) Optimization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the iterative and challenging process of transforming a promising hit into a viable lead candidate. Here, we address common experimental hurdles with practical, in-depth troubleshooting guides and frequently asked questions. Our focus is on the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your research.
Navigating the Hit-to-Lead Landscape: An Overview
The journey from a "hit"—a compound showing desired biological activity in a primary screen—to a "lead" is a critical, multi-parameter optimization process.[1] It involves enhancing potency and selectivity while simultaneously improving pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and minimizing toxicity.[2] This phase is an iterative cycle of designing, synthesizing, and testing compounds to refine their overall profile.[3]
The following sections are structured to address specific challenges you may encounter in the key disciplines of H2L optimization.
Medicinal Chemistry: Refining Your Molecule
Medicinal chemistry is at the heart of H2L, employing synthetic strategies to modify a hit's chemical structure to enhance its properties.
Frequently Asked Questions (FAQs)
Q1: What is the Structure-Activity Relationship (SAR), and how do I establish it for my hit series?
A1: Structure-Activity Relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity.[4] Establishing a clear SAR is fundamental to understanding which parts of your molecule are essential for its activity and which can be modified to improve other properties.[5]
To build an SAR, you systematically synthesize and test analogs of your hit compound.[6] By making targeted modifications—such as altering functional groups, changing ring structures, or exploring different substitution patterns—you can observe the impact on potency, selectivity, and other key parameters.[7] This knowledge guides the rational design of more promising compounds.[8]
Q2: What are some common strategies for modifying a hit compound to improve its properties?
A2: Several established medicinal chemistry strategies are employed during H2L:
-
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties but may enhance the compound's biological activity or ADME profile.[9]
-
Scaffold Hopping: This technique involves replacing the core structure (scaffold) of the molecule while retaining the key pharmacophoric elements. This can lead to novel chemical series with improved properties or intellectual property space.
-
Functional Group Modification: Systematically altering or adding functional groups to probe interactions with the target and modulate physicochemical properties like solubility and lipophilicity.[4]
Troubleshooting Guide: Medicinal Chemistry
Problem: My hit compound has high potency but poor solubility.
-
Underlying Cause: Poor aqueous solubility is a common issue that can hinder reliable in vitro testing and translate to poor in vivo efficacy.[10] It often arises from high lipophilicity (hydrophobicity) and strong crystal lattice energy.[2]
-
Solutions & Experimental Workflow:
-
Introduce Polar Functional Groups: Strategically add polar groups (e.g., hydroxyl, amine, or amide) to the molecule to increase its hydrophilicity. Be mindful that this can sometimes reduce permeability, so a balance must be struck.
-
Reduce Lipophilicity (logP): Modify the structure to lower its logP value. This can involve replacing lipophilic aromatic rings with more polar heteroaromatic systems.[9]
-
Disrupt Crystal Packing: Introduce modifications that disrupt the planarity and symmetry of the molecule, which can lower the energy required to dissolve the solid compound.[11]
-
Salt Formation: For ionizable compounds (those with acidic or basic centers), forming a salt can significantly improve aqueous solubility and dissolution rate.[12]
-
Formulation Approaches: For early-stage testing, co-solvents (like DMSO or PEG) or excipients (like cyclodextrins) can be used to increase apparent solubility, but be cautious as these can interfere with assays.[10][11]
-
Problem: My compound is rapidly metabolized in vitro.
-
Underlying Cause: Metabolic instability, often due to oxidation by cytochrome P450 (CYP) enzymes in the liver, leads to rapid clearance and a short half-life in vivo.[13]
-
Solutions & Experimental Workflow:
-
Identify the "Soft Spots": The first step is to identify the site(s) on the molecule that are most susceptible to metabolism. This is typically done through metabolite identification studies using liver microsomes or hepatocytes.
-
Block the Metabolic Site: Once a "soft spot" is identified, you can make chemical modifications to block metabolism at that position. Common strategies include:
-
Introducing Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a fluorine or trifluoromethyl group) near the metabolic site can decrease the electron density and make it less susceptible to oxidation.
-
Deuterium Incorporation: Replacing a hydrogen atom at the metabolic site with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect.[14][15]
-
Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the metabolizing enzymes from accessing it.
-
-
Bioisosteric Replacement: Replace the metabolically labile group with a more stable bioisostere.[16]
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity can decrease the rate of metabolism.[14]
-
In Vitro Pharmacology: Assessing Potency and Selectivity
In vitro pharmacology assays are crucial for quantifying a compound's activity at its intended target and for assessing its specificity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a biochemical assay and a cell-based assay?
A1: A biochemical assay uses purified components (e.g., a purified enzyme and substrate) to measure the direct interaction of a compound with its target. These assays are excellent for determining potency (e.g., IC50 or Ki) and mechanism of action.[17] A cell-based assay uses living cells to measure the effect of a compound in a more physiologically relevant context. This type of assay can provide information on cell permeability, engagement with the target in a cellular environment, and downstream functional effects.
Q2: How do I assess the selectivity of my compound?
A2: Selectivity is a measure of a compound's ability to interact with its intended target over other, often related, targets.[18] To assess selectivity, you test your compound against a panel of other proteins, typically from the same family (e.g., a kinase panel or a GPCR panel). A highly selective compound will show potent activity against the desired target and significantly weaker (or no) activity against other targets in the panel.[4]
Troubleshooting Guide: In Vitro Pharmacology
Problem: I'm observing conflicting results between my biochemical and cell-based assays (e.g., potent in a biochemical assay but weak in a cell-based assay).
-
Underlying Cause: This is a common and informative issue. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).[19]
-
Compound Instability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.
-
Assay Artifacts: The compound may be interfering with the readout of the biochemical assay (e.g., through aggregation or fluorescence interference), leading to a falsely potent result.[20]
-
-
Solutions & Experimental Workflow:
-
Assess Cell Permeability: Use an assay like the Caco-2 permeability assay to directly measure the compound's ability to cross a cell monolayer.[19]
-
Investigate Active Efflux: The Caco-2 assay can also be run bidirectionally to determine if the compound is a substrate for efflux pumps.[19]
-
Evaluate Compound Stability: Test the stability of the compound in cell culture media over the time course of the assay.
-
Rule out Assay Artifacts: Perform counter-screens and orthogonal assays. For example, if the primary assay is fluorescence-based, use a luminescence- or absorbance-based orthogonal assay. Adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates and reveal false positives.[20]
-
Problem: My compound is showing off-target effects.
-
Underlying Cause: Off-target effects occur when a compound interacts with unintended biological targets, which can lead to undesired side effects or toxicity.[21]
-
Solutions & Experimental Workflow:
-
Broad Selectivity Profiling: Screen the compound against a broad panel of targets (e.g., a safety panel) to identify potential off-target interactions early.[22]
-
SAR-Guided Optimization: Once an off-target interaction is identified, use SAR to design analogs that retain potency at the desired target but have reduced activity at the off-target. This often involves exploiting structural differences between the target and off-target binding sites.
-
Computational Modeling: If crystal structures are available, molecular docking can be used to understand the binding modes at both the on-target and off-target proteins, guiding the design of more selective compounds.
-
ADME/Tox: Assessing "Drug-Like" Properties
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is critical to avoid costly failures in later stages of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key ADME properties to assess during the hit-to-lead stage?
A1: In the H2L phase, the focus is on a core set of in vitro ADME assays to get an early read on a compound's "drug-like" potential. These typically include:
-
Solubility: As discussed, this is a fundamental property.
-
Permeability: The ability to cross biological membranes, often assessed with Caco-2 or PAMPA assays.[19]
-
Metabolic Stability: Typically measured using liver microsomes or hepatocytes to predict in vivo clearance.[13][23]
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its free concentration and availability to act on the target.
-
CYP Inhibition: To assess the potential for drug-drug interactions.
Q2: What is oral bioavailability and how can I improve it?
A2: Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation. It is influenced by both solubility and permeability, as well as "first-pass" metabolism in the gut and liver.[18] Improving oral bioavailability often involves a multi-pronged approach:
-
Enhance Solubility: Using the strategies outlined in the medicinal chemistry section.[12]
-
Improve Permeability: This often involves optimizing the balance between polarity and lipophilicity. Sometimes, prodrug strategies are employed to mask polar groups and improve absorption.[18]
-
Increase Metabolic Stability: Reducing first-pass metabolism by blocking metabolic "soft spots" is crucial.[18]
Troubleshooting Guide: ADME/Tox
Problem: My compound has poor permeability in the Caco-2 assay.
-
Underlying Cause: Low permeability can be due to high polarity (too many hydrogen bond donors/acceptors), high molecular weight, or being a substrate for efflux transporters.[19]
-
Solutions & Experimental Workflow:
-
Analyze Physicochemical Properties: Evaluate the compound's molecular weight, polar surface area (PSA), and number of hydrogen bond donors and acceptors. If these are outside the typical "drug-like" range, prioritize analogs with more favorable properties.
-
Modulate Lipophilicity: Systematically modify the structure to find the optimal lipophilicity for permeability. This is often a balancing act, as increasing lipophilicity to improve permeability can sometimes decrease solubility or increase metabolic clearance.
-
Check for Efflux: Run a bi-directional Caco-2 assay to determine the efflux ratio. If it's high (>2), the compound is likely an efflux substrate.[19] In this case, structural modifications that reduce recognition by efflux transporters are needed. This can sometimes be achieved by masking or removing hydrogen bond donors.
-
Problem: I'm observing poor in vitro - in vivo correlation (IVIVC).
-
Underlying Cause: A lack of correlation between in vitro assay results and in vivo outcomes is a significant challenge.[24] This can arise from numerous factors not captured in simple in vitro models, such as complex metabolic pathways, transporter effects in tissues other than the gut, or formulation effects.[25][26]
-
Solutions & Experimental Workflow:
-
Comprehensive In Vitro Profiling: Ensure you have a complete picture from a suite of in vitro assays (solubility, permeability, metabolic stability in different species, plasma protein binding).
-
Refine In Vitro Models: If simple models are failing, consider more complex ones. For example, if microsomal stability is high but in vivo clearance is also high, metabolism may be occurring via non-CYP enzymes, which can be investigated using hepatocyte stability assays.
-
Investigate Transporter Interactions: Beyond intestinal efflux, transporters in the liver and kidneys can significantly impact a drug's distribution and clearance. Assays with cells overexpressing specific transporters can provide insights here.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Use PBPK models to integrate your in vitro data and physiological parameters to simulate and better understand the compound's in vivo behavior.[27]
-
Structural Biology: Visualizing the Interaction
Structural biology techniques like X-ray crystallography and NMR provide atomic-level insights into how a compound binds to its target, enabling structure-based drug design.
Troubleshooting Guide: Structural Biology
Problem: I am unable to obtain a co-crystal structure of my protein-ligand complex.
-
Underlying Cause: Obtaining a high-quality co-crystal can be challenging. Common issues include ligand insolubility, the protein-ligand complex being unstable, or the complex simply not crystallizing under the screened conditions.[28][29]
-
Solutions & Experimental Workflow:
-
Confirm Complex Formation: Before setting up crystallization screens, confirm that your ligand is actually binding to the protein in solution using a biophysical method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[30]
-
Optimize Ligand Concentration: For co-crystallization, the ligand concentration should typically be in molar excess (e.g., 3- to 10-fold) over the protein to ensure saturation.[31][32]
-
Address Ligand Solubility: If the ligand is poorly soluble in the crystallization buffer, you may need to dissolve it in a small amount of an organic solvent like DMSO before adding it to the protein solution. Be sure to test the protein's stability in the presence of that solvent.[32]
-
Vary Incubation Conditions: Experiment with different incubation times and temperatures for complex formation before setting up crystallization trials.[31]
-
Try Soaking Experiments: If you have crystals of the apo (unliganded) protein, you can try soaking them in a solution containing your ligand. This can sometimes be a more successful approach, especially if the ligand induces a conformational change that prevents co-crystallization.[30]
-
Visualizations and Protocols
Key Workflow: Iterative Optimization of Potency and ADME Properties
Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle in H2L.
Data Presentation: Target Properties for a Lead Candidate
| Property | Target Value | Rationale |
| Potency (IC₅₀/EC₅₀) | < 100 nM | Ensures sufficient on-target activity at therapeutic doses. |
| Selectivity | > 100-fold vs. related targets | Minimizes the risk of off-target effects and associated toxicity.[18] |
| Aqueous Solubility | > 50 µM | Crucial for reliable in vitro data and aids in formulation for in vivo studies.[10] |
| Caco-2 Permeability (Papp A→B) | > 10 x 10⁻⁶ cm/s | Indicates good potential for oral absorption.[19] |
| Microsomal Stability (t½) | > 30 min | Suggests a lower rate of metabolic clearance, leading to a longer in vivo half-life.[15] |
| Plasma Protein Binding | < 99% unbound | Ensures a sufficient fraction of the drug is free to engage the target. |
| CYP450 Inhibition (IC₅₀) | > 10 µM | Reduces the risk of drug-drug interactions. |
Experimental Protocols
Protocol: Microsomal Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver microsomal enzymes, primarily Cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)[23]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Ice-cold acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Prepare Microsomal Solution: Thaw liver microsomes and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein). Keep on ice.[13]
-
Prepare Compound Working Solution: Dilute the test compound stock solution in buffer to an intermediate concentration.
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the compound working solution at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the wells. The final concentration of the test compound is typically 1 µM.[13]
-
For the negative control (T=0 and chemical stability), add buffer instead of the NADPH system.[33]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[23]
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[23]
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining amount of the parent compound at each time point relative to the T=0 sample.
-
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[33]
Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 18-22 days[19]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound dosing solution (e.g., 10 µM in transport buffer)[34]
-
Lucifer yellow (a marker for monolayer integrity)[19]
-
Analytical standards for LC-MS/MS analysis
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²), indicating a confluent monolayer.[35]
-
Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and equilibrate for 15-30 minutes in an incubator.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound dosing solution (containing Lucifer yellow) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[34]
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
-
Basolateral to Apical (B→A) Permeability (for efflux assessment):
-
Perform the same procedure as above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.[19]
-
-
Analysis:
-
Analyze the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Measure the amount of Lucifer yellow that has permeated to assess monolayer integrity during the experiment. A high level of Lucifer yellow leakage indicates a compromised monolayer, and the data from that well should be discarded.[19]
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.[19]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests that the compound is subject to active efflux.[19]
-
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. [Lead compound optimization strategy (1)--changing metabolic pathways and optimizing metabolism stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. mttlab.eu [mttlab.eu]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Lead compound optimization strategy (1)--changing metabolic pathways and optimizing metabolism stability]. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. benchchem.com [benchchem.com]
- 21. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. youtube.com [youtube.com]
- 31. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 33. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 34. enamine.net [enamine.net]
- 35. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to the Metabolism of Tolbutamide to Hydroxytolbutamide Across Species
For researchers and professionals in drug development, understanding the species-specific metabolism of a compound is a cornerstone of preclinical assessment and successful clinical translation. This guide provides an in-depth comparative analysis of the metabolism of tolbutamide, a first-generation sulfonylurea drug, with a focus on its primary oxidative pathway: the conversion to hydroxytolbutamide. We will delve into the enzymatic players, kinetic differences, and experimental models, offering insights into the causal factors that drive the observed metabolic disparities across various species.
Introduction: The Significance of Tolbutamide Metabolism
Tolbutamide is predominantly cleared from the body through hepatic metabolism, with the hydroxylation of its p-tolyl methyl group to form this compound being the rate-limiting step.[1] This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2] The subsequent oxidation of this compound to carboxytolbutamide, which is then excreted in the urine, is a more rapid process.[3]
The rate and pathway of tolbutamide metabolism exhibit significant inter-species variability, which has profound implications for its pharmacokinetics, efficacy, and potential for drug-drug interactions. A thorough understanding of these differences is critical for selecting appropriate animal models in preclinical studies and for predicting human pharmacokinetic profiles.
The Key Metabolic Pathway: From Tolbutamide to its Metabolites
The principal metabolic transformation of tolbutamide involves a two-step oxidation process. This pathway is crucial for the detoxification and elimination of the drug.
Caption: The primary metabolic pathway of tolbutamide.
Comparative Enzymology: The Central Role of the CYP2C Subfamily
The hydroxylation of tolbutamide is predominantly mediated by orthologs of the CYP2C subfamily across various species. However, the specific isoforms and their catalytic efficiencies differ significantly, leading to the observed variations in metabolic rates.
-
Humans: In humans, CYP2C9 is the principal enzyme responsible for tolbutamide hydroxylation.[4][5] Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual differences in tolbutamide clearance, with some individuals being poor metabolizers.[6] While CYP2C19 has been shown to contribute to a lesser extent, CYP2C9 is the major player.[3]
-
Rats: The rat ortholog considered functionally equivalent to human CYP2C9 is CYP2C11.[7] Studies have shown that tolbutamide hydroxylation in rat liver microsomes is primarily catalyzed by this enzyme.[8] Gender differences have also been reported in rats, with male rats exhibiting a higher metabolic capacity for tolbutamide than females.[9]
-
Rabbits: In rabbits, the situation is more complex. While some studies suggest the involvement of a P450 form induced by rifampicin (P-450 form 3c, or CYP3A6), reconstitution experiments with purified rabbit cytochrome P450s indicate that CYP3A6 has the highest activity towards tolbutamide.[8]
-
Dogs: The metabolism of tolbutamide in dogs shows marked differences from humans. The major metabolites are p-tolylsulfonylurea and p-tolylsulfonamide, with this compound being a minor product.[10][11] This suggests that pathways other than methyl hydroxylation are dominant in this species. Recent research has identified several dog CYP2C enzymes, including CYP2C21, CYP2C41, and the novel CYP2C94, which are capable of metabolizing human CYP2C substrates, although their specific roles in tolbutamide metabolism require further elucidation.[12]
-
Mice: In conventional mice, this compound is the predominant metabolite found in urine.[3] However, the subsequent oxidation to carboxytolbutamide is limited.[3] Humanized-liver mice, on the other hand, show a metabolic profile more similar to humans, with 4-carboxytolbutamide being the most abundant urinary metabolite.[3] This highlights the utility of such models in predicting human metabolism.
Quantitative Comparison of Metabolic Kinetics
The kinetic parameters of tolbutamide hydroxylation, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide a quantitative measure of the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. These values are crucial for in vitro-in vivo extrapolation (IVIVE) and for understanding the potential for saturation of metabolic pathways.
| Species | Enzyme/System | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Human | Liver Microsomes | 74 - 120 | 0.273 - 0.45 | [10] |
| Recombinant CYP2C9 | ~260 | - | ||
| Rat | Liver Microsomes | 224.4 | 0.3599 | [8] |
| Liver Slices | 707 | - | ||
| Rabbit | Liver Microsomes | - | - | [8] |
| Dog | Liver Microsomes | - | - | [5] |
Experimental Methodologies: A Guide to In Vitro Assessment
The choice of in vitro experimental system is critical for obtaining meaningful and translatable data on drug metabolism. Each system offers unique advantages and limitations.
Caption: A generalized experimental workflow for assessing tolbutamide metabolism.
Liver Microsomes
-
Rationale: Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP450 enzymes are located. They are a cost-effective and high-throughput tool for initial screening of metabolic pathways and enzyme kinetics.
-
Protocol for Tolbutamide Hydroxylation Assay in Liver Microsomes:
-
Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-incubation: Pre-incubate the microsomal suspension with the reaction mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding tolbutamide (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically ≤1%) at various concentrations to determine enzyme kinetics.
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the formation of this compound using a validated LC-MS/MS or HPLC method.
-
Isolated Hepatocytes
-
Rationale: Isolated hepatocytes represent a more physiologically relevant in vitro model as they contain a full complement of drug-metabolizing enzymes and cofactors, as well as drug transporters. They can be used in suspension or as cultured monolayers.
-
Protocol for Tolbutamide Metabolism in Suspended Hepatocytes:
-
Preparation: Obtain fresh or cryopreserved hepatocytes and assess viability (e.g., via trypan blue exclusion).
-
Incubation Medium: Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) at a defined cell density.
-
Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath with a controlled atmosphere (e.g., 95% O2, 5% CO2).
-
Initiation: Add tolbutamide to the cell suspension.
-
Sampling: At various time points, withdraw aliquots of the cell suspension and immediately quench the metabolic activity (e.g., by adding cold acetonitrile).
-
Sample Processing: Separate the cells from the medium by centrifugation. Extract metabolites from both the cell pellet and the supernatant.
-
Analysis: Quantify tolbutamide, this compound, and other potential metabolites in the extracts.
-
Precision-Cut Liver Slices (PCLS)
-
Rationale: PCLS maintain the three-dimensional architecture of the liver, preserving cell-cell interactions and the natural organization of metabolic enzymes. This makes them a valuable tool for studying the metabolism of low-clearance compounds and for longer-term incubations.
-
Protocol for Tolbutamide Metabolism in PCLS:
-
Preparation: Prepare thin, uniform slices from fresh liver tissue using a Krumdieck or Brendel-type tissue slicer.
-
Incubation: Place the slices in individual wells of a culture plate containing oxygenated medium.
-
Initiation: Add tolbutamide to the incubation medium.
-
Incubation: Incubate the slices at 37°C with continuous oxygenation and gentle agitation.
-
Sampling: At designated time points, collect aliquots of the medium and/or the liver slices themselves.
-
Sample Processing: Homogenize the liver slices and extract metabolites from both the tissue homogenate and the medium.
-
Analysis: Analyze the extracts for the parent drug and its metabolites.
-
Discussion: Synthesizing the Evidence for Preclinical Decision-Making
The comparative metabolism of tolbutamide underscores the critical need for a multi-species approach in drug development. The significant differences in both the primary metabolic pathways and the kinetic parameters of hydroxylation highlight the limitations of relying on a single animal model to predict human pharmacokinetics.
-
Model Selection: For studying the primary hydroxylation pathway relevant to humans, the rat appears to be a more suitable model than the dog or rabbit, given the predominance of this compound formation. However, the kinetic differences (higher Km in rats) must be taken into account when extrapolating data. Humanized-liver mouse models show great promise in providing a more accurate prediction of human metabolic profiles.[3]
-
Drug-Drug Interaction Potential: The central role of CYP2C9 in human tolbutamide metabolism makes it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[10] In vitro studies using human liver microsomes are essential for identifying such potential interactions early in the drug development process.
-
Experimental System Choice: The selection of the in vitro system should be guided by the specific research question. Liver microsomes are ideal for high-throughput screening of CYP-mediated metabolism. Hepatocytes provide a more comprehensive picture by including phase II metabolism and transporter effects. PCLS are valuable for studying the metabolism of slowly metabolized compounds and for preserving the liver's architecture.
Conclusion
The metabolism of tolbutamide to this compound is a classic example of species-dependent drug metabolism, primarily driven by the diversity of the CYP2C subfamily of enzymes. A comprehensive understanding of these differences, supported by robust in vitro experimental data, is paramount for the successful development of new chemical entities. By carefully selecting appropriate animal models and in vitro systems, researchers can more accurately predict human pharmacokinetics, anticipate potential drug interactions, and ultimately, enhance the safety and efficacy of new therapeutics.
References
- 1. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolic elimination of tolbutamide in female rats: Comparison with male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mRNA and protein expression of dog liver cytochromes P450 in relation to the metabolism of human CYP2C substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tolbutamide hydroxylation by human, rabbit and rat liver microsomes and by purified forms of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolism of tolbutamide by isolated hepatocytes from rat, rabbit, dog, and squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Cytochrome P450 2C94 Functionally Metabolizes Diclofenac and Omeprazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolbutamide 4-hydroxylase activity of human liver microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatic microsomal tolbutamide hydroxylation in Japanese: in vitro evidence for rapid and slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of drug metabolism in rat liver slices. Rates of oxidation of ethoxycoumarin and tolbutamide, examples of high- and low-clearance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Hydroxytolbutamide Bioanalytical Assays
Abstract
In the landscape of multi-site clinical trials and collaborative drug development, the ability to generate consistent and reproducible bioanalytical data across different laboratories is not just an operational goal; it is a scientific and regulatory imperative. This guide provides an in-depth, experience-driven framework for the cross-validation of bioanalytical assays for hydroxytolbutamide, the primary active metabolite of the CYP2C9 probe substrate tolbutamide. We will dissect the critical technical considerations, compare prevalent analytical methodologies, and present a robust, self-validating protocol for ensuring inter-laboratory concordance. This document is intended for researchers, bioanalytical scientists, and quality assurance professionals tasked with the critical function of analytical method transfer and validation.
Introduction: The Critical Role of this compound and Cross-Validation
Tolbutamide is a widely used oral hypoglycemic agent and, more critically in research, a probe substrate for the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2] The rate of its conversion to the primary metabolite, 4-hydroxytolbutamide, serves as a direct measure of CYP2C9 activity, a key enzyme in the metabolism of numerous drugs.[2][3][4] Consequently, the accurate quantification of this compound in biological matrices (typically plasma or serum) is fundamental to drug-drug interaction studies, pharmacokinetic (PK) assessments, and pharmacogenetic research.[3][5]
When these studies span multiple research sites or involve transferring analytical workloads to contract research organizations (CROs), the need for cross-validation becomes paramount. A cross-validation exercise is a formal process that verifies that a bioanalytical method, already validated in a transferring (originating) laboratory, can be performed with equivalent accuracy and precision by a receiving laboratory.[6][7] Failure to conduct a rigorous cross-validation can lead to discordant data, jeopardizing study integrity, leading to costly delays, and potentially compromising regulatory submissions.[6]
This guide is structured to provide both the foundational knowledge and the practical steps required for a successful cross-validation campaign.
Comparing Analytical Methods for this compound Quantification
The choice of analytical technology is the bedrock of any bioanalytical assay. For this compound, two platforms dominate the field: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The selection depends on the required sensitivity, throughput, and the complexity of the study.
| Feature | HPLC-UV | LC-MS/MS | Causality and Field Insights |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | LC-MS/MS offers superior selectivity by monitoring specific parent-to-daughter ion transitions, virtually eliminating interferences that might co-elute and inflate results in a UV-based method.[8][9] |
| Sensitivity (LLOQ) | Typically in the low µg/mL to high ng/mL range (e.g., 10 ng/mL).[1] | Can achieve sub-ng/mL to low ng/mL levels (e.g., 5 ng/mL).[10] | For micro-sampling studies or those involving low doses, LC-MS/MS is often the only viable option due to its inherently higher sensitivity. |
| Selectivity | Moderate; susceptible to interference from matrix components or metabolites with similar UV absorbance and retention times. | Very High; specificity is derived from both chromatographic retention time and unique mass fragmentation patterns.[8] | In complex matrices or when multiple drugs are co-administered, the risk of interference is high. The specificity of MS/MS provides confidence that you are measuring only the target analyte.[11] |
| Throughput | Lower; longer run times may be needed for adequate separation. | Higher; chromatographic run times can often be shorter (<5 minutes) without sacrificing selectivity.[5] | The speed of LC-MS/MS is a significant advantage in large clinical trials, reducing analytical turnaround time and cost per sample. |
| Development Cost | Lower initial instrument and operational cost. | Higher initial instrument cost and requires more specialized expertise. | While the initial investment for LC-MS/MS is greater, the long-term gains in data quality, throughput, and reduced need for troubleshooting often justify the cost. |
Expert Recommendation: For pivotal clinical trials and regulatory submissions, LC-MS/MS is the gold standard for this compound quantification due to its superior sensitivity and selectivity.[5][8][9] This inherent specificity also makes the method more robust and easier to transfer between laboratories with dissimilar chromatographic systems.[12]
The Cross-Validation Protocol: A Step-by-Step Guide
A successful cross-validation is not merely a repeat of the original validation; it is a targeted comparison to establish equivalence.[7] The process should be governed by a pre-approved protocol that clearly defines the experiments, sample sets, and acceptance criteria.[6][13]
Workflow for Inter-Laboratory Assay Cross-Validation
Caption: Workflow for a typical inter-laboratory bioanalytical method cross-validation process.
Phase 1: Pre-Transfer Activities & Planning
-
Documentation Package: The originating lab must compile a comprehensive package including the final method validation report, a detailed Standard Operating Procedure (SOP), and all relevant development reports.[6] Clear documentation prevents ambiguity and misinterpretation.[14]
-
Define Critical Reagents: Identify reagents that could be a source of variability. It is best practice for the originating lab to provide the receiving lab with an aliquot of the same lot of the analytical reference standard and any critical internal standard (IS).
-
Cross-Validation Protocol: Jointly draft and approve a formal protocol. This document must detail the scope, responsibilities, experimental design, and pre-defined acceptance criteria.[13]
Phase 2: Method Familiarization and Partial Validation at Receiving Lab
Before comparing data, the receiving lab must demonstrate proficiency with the method. This is typically achieved through a partial validation focusing on the most critical parameters.
-
Objective: To confirm the receiving lab can meet the fundamental performance characteristics of the assay.
-
Experiments:
-
Accuracy and Precision: Analyze three batches of Quality Control (QC) samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Acceptance Criteria (per ICH M10/FDA Guidance): [15][16]
-
Within-run: For each batch, at least 2/3 of total QCs must be within ±15% of their nominal value. At least 50% must be acceptable at each level.
-
Between-run: The mean accuracy of all batches at each QC level must be within ±15% of nominal, and the precision (CV%) must not exceed 15%.
-
-
Phase 3: Cross-Validation with Spiked QCs and Incurred Samples
This is the core of the cross-validation, directly comparing the results from both laboratories.
-
Sample Selection:
-
Spiked QC Samples: A minimum of three batches of LQC, MQC, and HQC samples should be prepared by one laboratory and analyzed by both.
-
Incurred Samples (IS): Incurred samples are study samples from dosed subjects. They are the ultimate test of an assay's reproducibility, as they contain metabolites and other endogenous components not present in spiked QCs.[17] Select at least 20-30 incurred samples that span the observed concentration range.
-
-
Execution:
-
Both labs analyze the same set of QC and incurred samples.
-
The originating lab's data serves as the reference for the comparison.
-
-
Acceptance Criteria:
-
Spiked QCs: The mean concentration for each QC level determined by the receiving lab should be within ±15% of the mean concentration determined by the originating lab.
-
Incurred Sample Reanalysis (ISR): This is the most critical criterion. The percent difference between the values obtained by the two labs for each incurred sample is calculated.
-
Formula: (% Difference) = (Receiving Lab Value - Originating Lab Value) / Mean(Both Values) * 100
-
Acceptance: At least two-thirds (67%) of the analyzed incurred samples must have a percent difference within ±20% .[17][18] This criterion is a harmonized standard from regulatory bodies like the FDA and EMA.[18]
-
-
Logic for ISR Acceptance Criteria
Caption: Decision logic for meeting the Incurred Sample Reanalysis (ISR) acceptance criteria.
Troubleshooting and Field Insights
A failed cross-validation requires a thorough, documented investigation.[17] Do not simply re-run samples until they pass.
-
Common Causes of Failure:
-
Analyst Training: Was the method procedure followed precisely? Minor deviations in sample preparation (e.g., vortexing time, evaporation technique) can introduce significant bias.[12]
-
Instrument Differences: While modern instruments are robust, differences in instrument geometry, source design, or detector sensitivity can cause issues.[12][14] This is especially true if transferring from one vendor's mass spectrometer to another.
-
Reagent/Standard Integrity: Confirm the stability and purity of standards and solutions used at both sites.
-
Metabolite Instability: this compound may be susceptible to back-conversion or degradation under certain conditions. Ensure sample handling and storage protocols are identical and validated.[18]
-
-
Self-Validating System: The protocol described is inherently self-validating. A successful partial validation demonstrates the receiving lab's capability. Concordance of spiked QCs confirms basic method performance. Finally, passing the ISR criteria provides the ultimate confidence that the method is reproducible for real-world samples, which is the intended purpose of the assay.[17]
Conclusion
The cross-validation of a this compound bioanalytical assay is a rigorous but essential process for maintaining data integrity in multi-site studies. By leveraging a robust analytical platform like LC-MS/MS, adhering to a well-defined protocol, and focusing on the concordance of incurred samples, research organizations can ensure that data generated across different laboratories are equivalent and reliable. This structured approach, grounded in regulatory guidance and scientific best practices, provides the necessary confidence to combine data from multiple sites, accelerating drug development timelines and ensuring the highest standards of quality.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacogenetics of tolbutamide metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 13. One moment, please... [medfilesgroup.com]
- 14. jmolner.com [jmolner.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. e-b-f.eu [e-b-f.eu]
The In Vitro-In Vivo Correlation of Hydroxytolbutamide Formation: A Comparative Guide to Predictive Metabolism
For researchers, scientists, and professionals in drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of predictive toxicology and pharmacokinetic modeling.[1][2] A reliable IVIVC not only streamlines the drug development process but also provides a mechanistic understanding of a compound's fate in the body, ultimately leading to safer and more effective medicines.[3][4] This guide provides an in-depth comparison of common in vitro systems for predicting the in vivo formation of hydroxytolbutamide, the primary metabolite of the oral hypoglycemic agent tolbutamide.
Tolbutamide serves as an excellent model compound for IVIVC studies due to its well-characterized metabolic pathway, which is predominantly governed by a single enzyme, Cytochrome P450 2C9 (CYP2C9).[5][6] The formation of 4-hydroxytolbutamide is the rate-limiting step in its clearance, making it a sensitive probe for CYP2C9 activity.[7][8]
The Metabolic Pathway of Tolbutamide: A Singular enzymatic Journey
The biotransformation of tolbutamide is a two-step process initiated by the hydroxylation of the tolyl methyl group to form 4-hydroxytolbutamide.[5] This reaction is almost exclusively catalyzed by CYP2C9 in the liver.[5][6][9] Subsequently, cytosolic alcohol and aldehyde dehydrogenases rapidly oxidize this compound to the pharmacologically inactive carboxytolbutamide, which is then excreted. The initial hydroxylation step is therefore the primary determinant of tolbutamide's pharmacokinetic profile.
Caption: Metabolic pathway of tolbutamide.
Comparing In Vitro Systems for Predicting this compound Formation
The predictive power of an IVIVC is highly dependent on the choice of the in vitro system. Here, we compare two commonly used systems: Human Liver Microsomes (HLMs) and recombinant human CYP2C9 enzymes.
| In Vitro System | Advantages | Disadvantages |
| Human Liver Microsomes (HLMs) | - Physiologically relevant, containing a full complement of CYP enzymes and other membrane-bound proteins.[10] - Allows for the study of potential contributions from other enzymes. | - Significant inter-individual variability in enzyme expression and activity.[11] - Lot-to-lot variability can impact reproducibility. - Requires careful characterization of each HLM pool. |
| Recombinant Human CYP2C9 | - High purity and specific activity for the enzyme of interest.[10] - Eliminates confounding metabolic activities from other enzymes. - High reproducibility between experiments. | - Lacks the native lipid environment and other interacting proteins found in microsomes, which can affect enzyme kinetics. - May not fully recapitulate the metabolic profile if other enzymes contribute in vivo. |
Experimental Protocols for In Vitro this compound Formation
A meticulously executed in vitro experiment is fundamental to generating high-quality data for IVIVC. Below are detailed protocols for determining the kinetic parameters of this compound formation.
Protocol 1: Tolbutamide Hydroxylation in Human Liver Microsomes
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for this compound formation in pooled HLMs.
Materials:
-
Pooled Human Liver Microsomes (characterized for CYP2C9 activity)
-
Tolbutamide
-
4-hydroxytolbutamide standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or MS detection
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL), and a range of tolbutamide concentrations (e.g., 10-1000 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range for product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis: Analyze the formation of 4-hydroxytolbutamide using a validated HPLC method.[12][13]
-
Data Analysis: Plot the rate of this compound formation against the tolbutamide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for HLM incubation.
Protocol 2: Tolbutamide Hydroxylation using Recombinant CYP2C9
This protocol is similar to the HLM protocol, with the primary difference being the use of a recombinant enzyme system (e.g., baculovirus-insect cell expressed CYP2C9 co-expressed with cytochrome P450 reductase) instead of HLMs. The protein concentration of the recombinant enzyme will need to be optimized.
In Vitro-In Vivo Extrapolation (IVIVE): Bridging the Gap
The ultimate goal of in vitro metabolism studies is to predict in vivo pharmacokinetic parameters.[14][15] This is achieved through a process called in vitro-in vivo extrapolation (IVIVE). The intrinsic clearance (CLint) determined from in vitro experiments is scaled to predict the hepatic clearance (in vivo).
Key Equations for IVIVE:
-
Intrinsic Clearance (CLint): CLint = Vmax / Km
-
Scaling to Hepatic Clearance (CLh): This involves accounting for factors such as microsomal protein per gram of liver, liver weight, and blood flow. Various models, such as the well-stirred model, can be used for this scaling.
It is crucial to acknowledge the challenges in IVIVE, including the underprediction of in vivo clearance, which can arise from factors not captured in simple in vitro systems, such as transporter effects and contributions from extrahepatic metabolism.[16]
Comparative Data: In Vitro Kinetics vs. In Vivo Pharmacokinetics
The table below summarizes typical kinetic values obtained from in vitro studies and their correlation with observed in vivo pharmacokinetic parameters for tolbutamide.
| Parameter | In Vitro (Human Liver Microsomes) | In Vitro (Recombinant CYP2C9) | In Vivo (Healthy Volunteers, CYP2C91/1 genotype) |
| Km (µM) | 74 - 125[17][18] | ~260[19] | - |
| Vmax (nmol/min/mg protein) | 0.27 - 0.45[17][20] | Varies with expression system | - |
| Oral Clearance (L/h) | - | - | ~0.97[7] |
| Half-life (t1/2, hours) | - | - | ~7[5] |
Note: In vitro kinetic parameters can vary between studies due to differences in experimental conditions and HLM donors. The in vivo data presented are for individuals with the normal functioning CYP2C9*1/1 genotype. Individuals with variant alleles like CYP2C93 can have significantly lower oral clearance (e.g., ~0.15 L/h).[7]
The Impact of CYP2C9 Genetic Polymorphisms on IVIVC
A significant factor influencing the IVIVC of tolbutamide is the genetic polymorphism of the CYP2C9 enzyme.[21] Allelic variants such as CYP2C92 and CYP2C93 result in decreased enzyme activity, leading to slower metabolism of tolbutamide in vivo.[7][8] Consequently, individuals carrying these variants exhibit higher plasma concentrations and a longer half-life of the drug.[5] This underscores the importance of using HLMs from genotyped donors or considering the impact of genetic variants when building IVIVC models.
Conclusion and Future Perspectives
The IVIVC for this compound formation serves as a valuable model for understanding the principles of predictive drug metabolism. While both HLMs and recombinant enzymes provide crucial insights, HLMs offer a more physiologically relevant system, albeit with greater variability. For a robust IVIVC, it is imperative to use well-characterized in vitro systems and to consider the influence of genetic polymorphisms.
Future advancements in this field will likely involve the use of more complex in vitro models, such as 3D liver spheroids and microphysiological systems ("liver-on-a-chip"), which can better mimic the in vivo environment and improve the accuracy of IVIVC predictions.[22] Integrating data from these advanced models with physiologically based pharmacokinetic (PBPK) modeling will further enhance our ability to predict human drug metabolism and ensure the development of safer and more effective therapeutics.[3]
References
- 1. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. premier-research.com [premier-research.com]
- 4. wjarr.com [wjarr.com]
- 5. g-standaard.nl [g-standaard.nl]
- 6. youtube.com [youtube.com]
- 7. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. latamjpharm.org [latamjpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Prediction of in vivo drug metabolism in the human liver from in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal - Improved clearance prediction using ex vivo and new in silico tools to bridge the in vitro to in vivo extrapolation (IVIVE) gap [research.kuleuven.be]
- 17. Tolbutamide 4-hydroxylase activity of human liver microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro inhibition studies of tolbutamide hydroxylase activity of human liver microsomes by azoles, sulphonamides and quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatic microsomal tolbutamide hydroxylation in Japanese: in vitro evidence for rapid and slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Selecting the Optimal In Vitro System for Hydroxytolbutamide Formation Studies – Liver Microsomes vs. S9 Fractions
For researchers, scientists, and drug development professionals engaged in the critical evaluation of xenobiotic metabolism, the choice of the in vitro test system is a pivotal decision that profoundly influences the quality and translational relevance of the generated data. This guide provides an in-depth, objective comparison of two of the most commonly employed subcellular fractions from the liver—microsomes and the S9 fraction—for the specific application of studying the formation of hydroxytolbutamide, the primary metabolite of the oral hypoglycemic agent, tolbutamide. This analysis is grounded in established scientific principles and supported by experimental data to empower you to make an informed selection for your drug metabolism studies.
Understanding the Metabolic Landscape: Liver Microsomes and S9 Fractions
The liver is the principal organ of drug metabolism, and to study these processes in a controlled laboratory setting, we utilize subcellular fractions that enrich for specific enzymatic activities. The two most common preparations are liver microsomes and the S9 fraction. Their fundamental difference lies in their composition, which dictates their metabolic capabilities.
Liver Microsomes are vesicles formed from the endoplasmic reticulum upon homogenization of liver tissue. This fraction is highly enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are membrane-bound proteins.[1] For the study of tolbutamide, this is particularly relevant as its hydroxylation is primarily catalyzed by CYP2C9.[2][3]
The S9 Fraction is the supernatant obtained after a 9,000g centrifugation of the liver homogenate.[4][5] It is a more complex mixture, containing both the microsomal fraction (endoplasmic reticulum) and the cytosolic fraction.[4][5] Consequently, the S9 fraction contains a broader spectrum of enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases, sulfotransferases) enzymes.[6][7]
The choice between these two systems hinges on the specific scientific question being addressed. For focused investigations of CYP-mediated metabolism, such as the primary hydroxylation of tolbutamide, liver microsomes offer a concentrated source of the relevant enzymes.[1] However, if the goal is to investigate the potential for further conjugation of the newly formed this compound (a Phase II reaction), the S9 fraction provides a more comprehensive metabolic system.[6][7]
The Metabolic Pathway of Tolbutamide to this compound
The biotransformation of tolbutamide to its primary, inactive metabolite, this compound, is a critical step in its clearance from the body. This reaction is a hydroxylation of the methyl group on the tolyl moiety of the molecule, a classic Phase I oxidative reaction.
Caption: Metabolic conversion of tolbutamide to this compound by CYP2C9.
This enzymatic reaction is dependent on the presence of the cofactor NADPH, which provides the reducing equivalents for the catalytic cycle of CYP enzymes.[2]
Comparative Experimental Workflow
To objectively compare the formation of this compound in liver microsomes versus S9 fractions, a standardized experimental workflow is essential. The following diagram illustrates the key steps in such a comparative study.
Caption: Experimental workflow for comparing this compound formation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a comparative study of this compound formation.
Preparation of Liver Microsomes and S9 Fractions
A standardized protocol for the preparation of these subcellular fractions is crucial for reproducibility.
-
Tissue Homogenization: Fresh or frozen liver tissue is minced and homogenized in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).[8]
-
Initial Centrifugation: The homogenate is centrifuged at 9,000g for 20 minutes at 4°C.[4][5]
-
S9 Fraction Collection: The resulting supernatant is the S9 fraction , which can be used directly or further processed.[4][5]
-
Microsome Pelleting: The S9 fraction is then subjected to ultracentrifugation at 100,000g for 60 minutes at 4°C.[1]
-
Microsome Washing and Resuspension: The supernatant (cytosol) is discarded, and the microsomal pellet is washed and resuspended in a suitable buffer.[8]
-
Protein Concentration Determination: The protein concentration of both the microsome and S9 preparations is determined using a standard method, such as the Bradford or BCA assay, to allow for normalization of enzyme activity.
In Vitro Incubation for this compound Formation
The following protocol can be adapted for both liver microsomes and S9 fractions.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor solution.
-
For Liver Microsomes: Add an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).[2]
-
For S9 Fraction: Add the same NADPH-regenerating system. If subsequent Phase II metabolism is of interest, also include cofactors such as UDPGA (for glucuronidation).[6][7]
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear formation of the metabolite.[9]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000g for 10 minutes) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.[9][10]
Analytical Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites.
-
Chromatographic Separation: An aliquot of the supernatant is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is typically used to separate this compound from the parent drug and other matrix components.[9][10]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and an internal standard are monitored for accurate quantification.[10]
-
Quantification: A standard curve is generated using known concentrations of authentic this compound to allow for the accurate determination of the metabolite concentration in the experimental samples.
Data Comparison: What to Expect
The primary difference in the formation of this compound between liver microsomes and S9 fractions will be the reaction rate, largely due to the difference in the concentration of CYP2C9.
| Parameter | Liver Microsomes | S9 Fraction | Rationale for Difference |
| CYP Enzyme Concentration | Enriched | Diluted | Microsomes are a concentrated preparation of the endoplasmic reticulum where CYPs reside. The S9 fraction contains both microsomes and cytosol, leading to a dilution of microsomal enzymes. |
| Vmax (Maximum Velocity) | Higher | Lower | The higher concentration of CYP2C9 in microsomes leads to a greater maximal rate of this compound formation per mg of total protein.[2] |
| Km (Michaelis Constant) | Should be similar | Should be similar | The Km is an intrinsic property of the enzyme for its substrate and should not be significantly different between the two preparations, assuming the same enzyme isoform is responsible for the metabolism.[2][3] |
| Metabolic Scope | Primarily Phase I (Hydroxylation) | Phase I and Phase II (Hydroxylation and potential for subsequent conjugation) | The S9 fraction contains cytosolic enzymes responsible for Phase II reactions, which are absent in washed microsomes.[6][7] |
Note on Kinetic Data: Published studies on human liver microsomes have reported apparent Km and Vmax values for this compound formation. For instance, a mean apparent Km of 120 ± 41 µM and a Vmax of 0.273 ± 0.066 nmol/min/mg protein have been observed.[2] While direct comparative kinetic data for tolbutamide in S9 fractions is less commonly reported, the Vmax is expected to be lower due to the dilution of CYP2C9.
Conclusion and Recommendations
The choice between liver microsomes and S9 fractions for studying this compound formation is contingent on the research objectives.
-
For focused studies on the kinetics of CYP2C9-mediated tolbutamide hydroxylation and for screening potential inhibitors of this specific pathway, liver microsomes are the superior choice. Their enriched concentration of CYP enzymes provides a more robust and sensitive system for characterizing Phase I metabolism.
-
For a more comprehensive assessment of the overall metabolic fate of tolbutamide, including the potential for both Phase I hydroxylation and subsequent Phase II conjugation of the newly formed this compound, the S9 fraction is the more appropriate system. This fraction provides a broader enzymatic profile that more closely mimics the complete metabolic capabilities of the liver cell.
Ultimately, a thorough understanding of the strengths and limitations of each in vitro system, as outlined in this guide, is paramount for designing robust experiments and generating high-quality, translatable data in the field of drug metabolism.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic microsomal tolbutamide hydroxylation in Japanese: in vitro evidence for rapid and slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S9 fraction - Wikipedia [en.wikipedia.org]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Effects of Compounds on Tolbutamide Hydroxylase (CYP2C9) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the inhibitory effects of various compounds on tolbutamide hydroxylase, an activity primarily mediated by the cytochrome P450 enzyme CYP2C9. Understanding these interactions is critical for predicting and mitigating potential drug-drug interactions (DDIs), a key consideration in drug development and clinical practice.
The Significance of Tolbutamide Hydroxylase (CYP2C9) in Drug Metabolism
Tolbutamide, a first-generation sulfonylurea medication, is extensively metabolized in the liver to 4-hydroxytolbutamide. This reaction is almost exclusively catalyzed by CYP2C9, making tolbutamide a widely accepted probe substrate for assessing the in vitro and in vivo activity of this crucial enzyme.[1][2] CYP2C9 is responsible for the metabolism of a significant number of clinically important drugs, including S-warfarin, phenytoin, and numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] Consequently, inhibition of CYP2C9 can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in adverse effects. The U.S. Food and Drug Administration (FDA) recommends routine assessment of investigational drugs for their potential to interact with major CYP enzymes, including CYP2C9.[3][4][5][6]
The metabolic pathway of tolbutamide primarily involves its hydroxylation, a critical step for its clearance from the body.
References
- 1. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
A Senior Scientist's Guide to Bioanalytical Method Validation for CYP Inhibition Assays
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of a new chemical entity (NCE) on cytochrome P450 (CYP) enzymes is a cornerstone of preclinical drug development. In vitro CYP inhibition assays are critical for predicting potential drug-drug interactions (DDIs), a major cause of adverse drug reactions.[1][2] This guide provides an in-depth comparison of common bioanalytical methods for CYP inhibition assays, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for robust method validation.
The "Why": The Critical Role of CYP Inhibition Assays in Drug Safety
The majority of drugs on the market are metabolized by a small number of CYP enzymes, primarily from families 1, 2, and 3.[3] When a new drug inhibits one of these enzymes, it can slow the metabolism of co-administered drugs that are substrates for that enzyme. This can lead to an accumulation of the co-administered drug in the plasma, potentially causing toxicity.[4][5] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate in vitro DDI studies to assess this risk.[3][4]
The primary goal of a CYP inhibition assay is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a test compound that reduces the enzyme activity by 50%.[2][6] This value, along with other parameters like the inhibition constant (Ki) and the maximal rate of inactivation (kinact) for time-dependent inhibition, is used to predict the likelihood of clinically significant DDIs.[5][7]
A Comparative Analysis of Common Assay Platforms
The choice of analytical platform for a CYP inhibition assay is a critical decision that impacts throughput, sensitivity, and the type of information obtained. The three most common methods are fluorescent-based assays, luminescent-based assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assays.
| Parameter | Fluorescent Assays | Luminescent Assays | LC-MS/MS Assays |
| Principle | Measurement of a fluorescent product generated by CYP activity.[8] | Measurement of light produced from a luciferin-based substrate.[1] | Direct measurement of the metabolite of a probe substrate.[1][9] |
| Throughput | High | High | Medium to High |
| Cost | Low | Low to Medium | High |
| Enzyme Source | Primarily recombinant CYPs.[10][11][12] | Recombinant CYPs | Human liver microsomes (HLM), recombinant CYPs.[6][10] |
| Substrate Specificity | Can have lower specificity, with some substrates being metabolized by multiple CYPs.[11] | Generally high specificity. | High specificity, using well-characterized probe substrates.[9] |
| Interference | Potential for interference from fluorescent test compounds. | Less prone to interference than fluorescence. | Minimal interference due to the specificity of mass detection. |
| Data Quality | Can show weaker correlation with HLM-based LC-MS assays, especially for early discovery compounds.[10][13] | Good signal-to-noise ratio.[14] | Considered the "gold standard" for its direct and sensitive quantification.[13] |
Key Considerations for Platform Selection:
-
Fluorescent and luminescent assays are excellent for high-throughput screening in early drug discovery due to their speed and lower cost.[8] However, the use of recombinant enzymes and non-drug-like substrates can sometimes lead to results that do not fully translate to the more physiologically relevant human liver microsome (HLM) models.[10]
-
LC-MS/MS assays are considered the gold standard for their high specificity and sensitivity, and their ability to use well-established, clinically relevant probe substrates with HLMs.[6][13] This makes them the preferred method for regulatory submissions.[6] The use of a "cocktail" of substrates for different CYP isoforms can increase the throughput of LC-MS/MS assays.[14][15]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical workflows for conducting CYP inhibition assays using different platforms.
Caption: High-level workflows for fluorescent/luminescent and LC-MS/MS-based CYP inhibition assays.
A Step-by-Step Protocol for an LC-MS/MS-Based CYP Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of a test compound for CYP3A4 using human liver microsomes and midazolam as the probe substrate.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
Acetonitrile with an internal standard (e.g., deuterated 1'-hydroxymidazolam)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low, preferably below 0.5%, to avoid affecting enzyme activity.[16]
-
Prepare serial dilutions of the test compound to cover a range of concentrations for IC50 determination.
-
Prepare a working solution of midazolam in the assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.[6]
-
Prepare the HLM suspension in the assay buffer. The protein concentration should be low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding and inhibitor depletion.[16]
-
-
Incubation:
-
Add the HLM suspension, test compound dilutions (or vehicle control), and midazolam to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period to allow the test compound to interact with the enzyme.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a predetermined incubation time (e.g., 5-10 minutes, ensuring linear metabolite formation), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Validation of the Bioanalytical Method: Ensuring Data Integrity
A robust bioanalytical method validation is essential to ensure the reliability and reproducibility of your CYP inhibition data. The following parameters, adapted from FDA and EMA guidelines, should be assessed.[17][18][19]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix.[20] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Accuracy and Precision | To determine the closeness of the measured values to the true value and the degree of scatter.[21] | The mean value should be within ±15% of the nominal concentration, and the coefficient of variation (CV) should not exceed 15%. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte.[17] | At least 75% of the non-zero standards should meet the acceptance criteria for accuracy and precision. A correlation coefficient (r²) of ≥0.99 is generally expected. |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and internal standard.[20] | The CV of the peak area ratios of post-extraction spiked samples from different lots of matrix should be ≤15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[21] | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Decision Tree for Method Selection and Validation
Caption: A decision tree to guide the selection and validation of a CYP inhibition assay method.
Conclusion: A Foundation for Confident Decision-Making
The validation of bioanalytical methods for CYP inhibition assays is a critical and multi-faceted process. By understanding the strengths and limitations of different analytical platforms, adhering to rigorous experimental protocols, and implementing a comprehensive validation plan, researchers can generate high-quality, reliable data. This data forms the foundation for confident decision-making in drug development, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. criver.com [criver.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 6. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. - OAK Open Access Archive [oak.novartis.com]
- 14. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-vitro CYP inhibition pooled [protocols.io]
- 16. bioivt.com [bioivt.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 19. fda.gov [fda.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Quantitative Analysis of Tolbutamide: Validating an RP-HPLC Method Against Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and objectively compares the performance of the RP-HPLC method with alternative analytical techniques such as UV-Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). All methodologies and claims are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
The Analytical Landscape for Tolbutamide: Choosing the Right Tool
The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and throughput. While several techniques can quantify tolbutamide, they offer varying degrees of performance.
-
UV-Spectrophotometry: A simple and cost-effective technique, UV-spectrophotometry is often used for initial estimations. However, its primary limitation is a lack of specificity, making it susceptible to interference from excipients and degradation products in complex formulations.[5][6][7][8]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers better separation capabilities than traditional TLC and can be a cost-effective method for quantifying multiple samples simultaneously.[9][10][11] However, it may not match the resolution and sensitivity of HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies where very low concentrations of the drug and its metabolites need to be quantified in complex biological matrices like plasma.[12][13][14][15][16] The trade-off is higher operational cost and complexity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC stands out as a robust, reliable, and widely accepted method for routine quality control of tolbutamide in bulk and pharmaceutical dosage forms.[17][18][19][20] It offers an excellent balance of specificity, sensitivity, and cost-effectiveness.
Validating an RP-HPLC Method for Tolbutamide: A Step-by-Step Protocol with Rationale
The following protocol details the validation of a specific, precise, and accurate RP-HPLC method for tolbutamide quantification, adhering to ICH Q2(R1) guidelines.[1][3]
Chromatographic Conditions
The selection of chromatographic conditions is paramount for achieving optimal separation and peak shape. A C18 column is a common choice for non-polar to moderately polar compounds like tolbutamide. The mobile phase composition is optimized to achieve a reasonable retention time and good resolution.
| Parameter | Condition | Rationale |
| Column | Zodiac C18 (250 mm x 4.6 mm, 5 µm particle size) | Provides excellent resolution and efficiency for a wide range of analytes. |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60 v/v/v) | The combination of organic modifiers (methanol and acetonitrile) with an acidic aqueous phase ensures good peak shape and retention for the slightly acidic tolbutamide. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Detection | UV at 231 nm | Tolbutamide exhibits significant absorbance at this wavelength, ensuring good sensitivity. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | Ambient | For many robust methods, precise temperature control is not essential, simplifying the setup. |
Experimental Workflow for Method Validation
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Spectrophotometric determination of tolbutamide in tablets. | Semantic Scholar [semanticscholar.org]
- 7. Spectrophotometric determination of tolbutamide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric determination of tolbutamide, thiamine hydrochloride, and pyridoxine hydrochloride in combination products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tolbutamide, omeprazole, midazolam and dextromethorphan in human plasma by LC-MS/MS--a high throughput approach to evaluate drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjpps.com [wjpps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
- 18. tsijournals.com [tsijournals.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
Navigating the Labyrinth of Drug-Drug Interactions: A Senior Application Scientist's Guide to In Vivo Prediction from In Vitro Data
In the intricate world of drug development, the potential for drug-drug interactions (DDIs) represents a critical hurdle. Unforeseen interactions can lead to adverse events, reduced efficacy, or even market withdrawal of a promising therapeutic. Consequently, a robust and predictive understanding of a drug candidate's DDI potential is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth comparison of methodologies for predicting in vivo DDIs from in vitro data, offering researchers, scientists, and drug development professionals a comprehensive roadmap to navigate this complex landscape. We will delve into the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative sources.
The Foundation: Understanding the Mechanisms of Drug-Drug Interactions
DDIs primarily occur when one drug (the perpetrator) alters the pharmacokinetics of a co-administered drug (the victim). This interference most often happens at the level of drug metabolism and transport. The cytochrome P450 (CYP) family of enzymes, predominantly found in the liver, is responsible for the metabolism of a vast array of drugs.[1][2] Inhibition or induction of these enzymes by a perpetrator drug can significantly alter the plasma concentrations of a victim drug, leading to potential toxicity or loss of therapeutic effect.[1][2] Similarly, drug transporters, which govern the influx and efflux of drugs into and out of cells, represent another key site of potential interactions.
The In Vitro Toolkit: Key Assays for DDI Assessment
A systematic evaluation of DDI potential begins with a series of well-designed in vitro assays. These experiments provide the fundamental data that fuel the subsequent predictive models. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided comprehensive guidance on the recommended in vitro studies.[3][4][5] The recently finalized ICH M12 guideline further harmonizes these recommendations, promoting a consistent global approach to DDI evaluation.[6][7][8][9][10]
Cytochrome P450 (CYP) Inhibition Assays
CYP inhibition assays are fundamental to assessing a drug's potential to elevate the concentrations of co-administered drugs. These assays determine if a test compound can impede the metabolic activity of specific CYP isoforms.
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)[11]
-
NADPH regenerating system
-
Test compound and positive control inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in an appropriate solvent (typically DMSO). Prepare working solutions by diluting the stocks in buffer.
-
Incubation Setup: In a 96-well plate, combine the HLMs, potassium phosphate buffer, and varying concentrations of the test compound or positive control. Allow for a brief pre-incubation at 37°C.
-
Initiation of Reaction: Add the CYP probe substrate to each well and mix. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.[12]
Causality Behind Choices:
-
Human Liver Microsomes: HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and reliable in vitro system for inhibition studies.[13]
-
Probe Substrates: The use of isoform-specific probe substrates allows for the precise determination of which CYP enzymes are inhibited by the test compound.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
Cytochrome P450 (CYP) Induction Assays
CYP induction assays are critical for evaluating a drug's potential to decrease the concentrations of co-administered drugs by increasing the expression of metabolizing enzymes.
This protocol describes a common method for assessing CYP induction potential using primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Test compound, positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2), and vehicle control (e.g., DMSO)
-
RNA isolation reagents and qRT-PCR system
-
CYP isoform-specific probe substrates and LC-MS/MS system (for activity assessment)
Procedure:
-
Hepatocyte Plating: Thaw and plate the human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.[14]
-
Treatment: After a stabilization period, treat the hepatocytes with various concentrations of the test compound, positive controls, or vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.[15]
-
Endpoint Assessment (mRNA):
-
Lyse the cells and isolate the total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.[15]
-
-
Endpoint Assessment (Enzyme Activity):
-
Wash the cells and incubate them with a cocktail of CYP isoform-specific probe substrates.
-
Collect the supernatant and quantify the formation of metabolites using LC-MS/MS.
-
-
Data Analysis:
-
For mRNA data, calculate the fold induction relative to the vehicle control.
-
For activity data, determine the enzyme activity and calculate the fold induction.
-
Plot the fold induction against the test compound concentration to determine the maximum induction (Emax) and the concentration causing half-maximal induction (EC50).[16]
-
Causality Behind Choices:
-
Primary Human Hepatocytes: These cells are considered the "gold standard" for in vitro induction studies as they contain the necessary nuclear receptors (e.g., PXR, AhR) and transcriptional machinery to reflect the in vivo induction response.[14][17]
-
Dual Endpoints (mRNA and Activity): Assessing both mRNA and enzyme activity provides a more comprehensive picture of the induction response. mRNA changes are an earlier and more sensitive indicator, while activity changes confirm the functional consequence.
From In Vitro to In Vivo: The Art and Science of Extrapolation
The ultimate goal of in vitro DDI studies is to predict the clinical relevance of these interactions. This is achieved through a process called in vitro-in vivo extrapolation (IVIVE), which uses mathematical models to translate in vitro data into a quantitative prediction of the in vivo DDI.[18][19] Regulatory guidances recommend a tiered approach to modeling, starting with basic static models and progressing to more complex mechanistic and dynamic models as needed.[15][20]
Modeling Approaches: A Comparative Overview
| Model Type | Description | Key Inputs | Strengths | Limitations |
| Basic Static Model | A simple calculation to estimate the potential for a DDI based on the ratio of the inhibitor concentration to its inhibition constant. | In vitro IC50 or Ki values, estimated maximum unbound plasma concentration of the inhibitor. | Easy to implement, serves as a conservative initial screen to rule out DDI potential.[21] | Often over-predicts DDIs, does not account for complex physiological factors.[21] |
| Mechanistic Static Model | Incorporates additional physiological and drug-specific parameters to provide a more refined prediction of the DDI magnitude. | In vitro IC50/Ki, Emax/EC50, fraction metabolized by the affected enzyme (fm), hepatic blood flow, fraction absorbed. | More accurate than basic models, can account for both inhibition and induction.[22] | Still a static representation, may not capture the full dynamics of the interaction. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | A dynamic and mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in a virtual human population. | In vitro data, physicochemical properties of the drug, physiological parameters of the virtual population. | Considered the gold standard for DDI prediction, can simulate complex scenarios and inform clinical trial design.[23][24] | Requires significant expertise and a substantial amount of input data. |
Visualizing the DDI Prediction Workflow
Caption: A stepwise workflow for predicting in vivo DDIs from in vitro data.
The Future of DDI Prediction: Emerging Technologies
While the current methodologies for DDI prediction have proven invaluable, the field is continuously evolving. One of the most promising advancements is the development of organ-on-a-chip (OOC) technology.[25][26] These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs, such as the liver and intestine.[26] OOCs offer the potential for more physiologically relevant in vitro models that can better predict human responses to drugs and their interactions.[26][27]
Caption: Comparison of traditional 2D cell culture and organ-on-a-chip technology.
Conclusion: A Proactive Approach to a Critical Challenge
Predicting in vivo drug-drug interactions from in vitro data is a complex but essential component of modern drug development. By understanding the underlying mechanisms, employing robust and well-validated in vitro assays, and applying the appropriate modeling and simulation tools, researchers can proactively identify and mitigate DDI risks. This not only satisfies regulatory expectations but, more importantly, contributes to the development of safer and more effective medicines for patients worldwide. The continued evolution of in vitro technologies, such as organ-on-a-chip, promises to further enhance our predictive capabilities and usher in a new era of precision in DDI risk assessment.
References
- 1. open-systems-pharmacology.org [open-systems-pharmacology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 4. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M12 Drug Interaction Studies | FDA [fda.gov]
- 8. eptri.eu [eptri.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH M12 Guideline on Drug Interaction Studies - ECA Academy [gmp-compliance.org]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. xenotech.com [xenotech.com]
- 16. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. In Vitro CYP Induction in Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Prediction of in vivo drug–drug interactions from in vitro data: impact of incorporating parallel pathways of drug elimination and inhibitor absorption rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. Webinar: Mechanistic static models for quantitative predictions of CYP- and Transporter-Mediated DDI by Elsevier [webinars.elsevier.com]
- 23. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
- 24. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of Organ-on-Chip in Drug Discovery [scirp.org]
- 26. Organ-on-a-Chip systems for new drugs development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Organ-on-a-Chip: A new paradigm for drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Ticagrelor-Tolbutamide Interaction: A Case Study in the Nuances of DDI Prediction
Navigating the landscape of drug-drug interactions (DDIs) is a cornerstone of modern pharmaceutical development. Predicting these interactions often begins with in vitro assays, which provide a foundational understanding of a drug's potential to affect metabolic pathways. However, the journey from a petri dish to a patient is fraught with biological complexities. This guide explores the pharmacokinetic relationship between ticagrelor, a direct-acting P2Y12 receptor antagonist, and tolbutamide, a sulfonylurea antidiabetic agent. This pairing presents a fascinating and educational case study where in vitro predictions do not translate to in vivo clinical outcomes, highlighting the critical importance of integrated, multi-faceted DDI assessment.
The Theoretical Framework: A Predicted Interaction via CYP2C9
The initial hypothesis for a DDI between ticagrelor and tolbutamide is built on a solid biochemical foundation. Tolbutamide is a well-established and sensitive substrate of Cytochrome P450 2C9 (CYP2C9), a key enzyme in hepatic drug metabolism. Its clearance is significantly dependent on the activity of this enzyme. Ticagrelor, in turn, has been identified as a moderate inhibitor of CYP2C9 in preclinical laboratory studies.
Based on this, the predicted mechanism is straightforward: ticagrelor would inhibit CYP2C9, thereby decreasing the metabolism of co-administered tolbutamide. This would lead to elevated plasma concentrations of tolbutamide, potentially increasing the risk of hypoglycemia, a serious adverse effect.
This predicted pathway is illustrated below:
Figure 1: The predicted DDI pathway based on in vitro data.
In Vitro Evidence: The Source of the Hypothesis
The prediction of a DDI is supported by in vitro studies using human liver microsomes. These studies are a standard component of the drug development process, designed to identify potential interactions early on. In this system, ticagrelor was shown to moderately inhibit the activity of CYP2C9.
| In Vitro Parameter | Value | Description |
| IC50 of Ticagrelor for CYP2C9 | 10.5 µM | The concentration of ticagrelor that causes 50% inhibition of CYP2C9 activity in human liver microsomes.[1][2][3] |
Table 1: In Vitro Inhibition Data for Ticagrelor on CYP2C9
An IC50 of 10.5 µM suggests a moderate inhibitory potential and, according to regulatory guidelines, would typically warrant further investigation through in vivo studies to assess the clinical relevance of this finding.
In Vivo Reality: A Clinical Study Reveals No Interaction
Contrary to the in vitro predictions, a dedicated clinical DDI study in healthy volunteers demonstrated that ticagrelor does not significantly affect the pharmacokinetics of tolbutamide. In a randomized, double-blind, crossover study, participants received ticagrelor or a placebo, followed by a single dose of tolbutamide. The results were definitive.
| Pharmacokinetic Parameter | Tolbutamide + Placebo (Geometric LS Mean) | Tolbutamide + Ticagrelor (Geometric LS Mean) | Geometric LS Mean Ratio (90% CI) |
| AUC0-∞ (µg·h/mL) | 103 | 110 | 1.07 (0.94 - 1.21) |
| Cmax (µg/mL) | 94 | 90 | 0.96 (0.85 - 1.07) |
Table 2: Comparison of Tolbutamide Pharmacokinetic Parameters When Co-administered with Ticagrelor or Placebo.[4]
The 90% confidence intervals for the geometric least squares mean ratios for both the area under the curve (AUC) and maximum concentration (Cmax) of tolbutamide were well within the standard bioequivalence range of 0.80 to 1.25.[4] This indicates that there is no clinically meaningful pharmacokinetic interaction between ticagrelor and tolbutamide.
The actual in vivo pathway is therefore more accurately represented as:
References
- 1. In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor: Cytochrome P450 Reaction Phenotyping, Inhibition, Induction, and Differential Kinetics | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Part 1: Hazard Identification and Characterization
An In-Depth Guide to the Proper Disposal of Hydroxytolbutamide for Laboratory Professionals
As a Senior Application Scientist, the responsible management of chemical compounds, from acquisition to disposal, is a cornerstone of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of this compound. Our objective is to move beyond mere instruction and to instill a deep understanding of the principles behind these protocols, ensuring a self-validating system of laboratory safety.
This compound is the primary active metabolite of tolbutamide, a sulfonylurea oral hypoglycemic agent.[1] Like its parent compound, its handling and disposal require careful consideration of its chemical properties and potential hazards. The U.S. Environmental Protection Agency (EPA) has implemented stringent regulations, notably under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[2][3] A critical aspect of recent regulations is the explicit prohibition on the disposal of hazardous pharmaceutical waste down drains, a practice known as "sewering."[4][5][6] This guide ensures your laboratory practices align with these federal mandates and best practices.
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While this compound is not explicitly listed as a P- or U-listed acute hazardous waste by the EPA, its disposal is governed by its potential to meet the criteria for "characteristic" hazardous waste.[7]
Several Safety Data Sheets (SDS) provide the basis for our risk assessment. This compound is generally described as a white to off-white solid.[8][9] The primary hazard identified is acute oral toxicity, with one SDS classifying it as "Harmful if swallowed."[10] Other potential hazards include skin and eye irritation.[9][11][12]
| Hazard Classification | Description | Supporting Sources |
| Acute Toxicity, Oral | Harmful if swallowed. | Cayman Chemical[10], MedChemExpress (for Tolbutamide-d9)[13] |
| Skin Irritation | May cause skin irritation. | C/D/N Isotopes[12], ScienceLab.com (for Tolbutamide)[11] |
| Eye Irritation | May cause eye irritation. | C/D/N Isotopes[12], ScienceLab.com (for Tolbutamide)[11] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | C/D/N Isotopes[12] |
| Environmental Hazard | Discharge into the environment must be avoided. Do not allow product to reach sewage system or enter drains. | TargetMol[8], Cayman Chemical[10][14] |
Given this profile, all this compound waste must be treated as, at minimum, a non-hazardous chemical waste that is prohibited from sewer disposal. However, the most prudent and compliant approach is to manage it as a hazardous waste due to its oral toxicity, unless a formal hazardous waste determination by your institution's Environmental Health & Safety (EHS) office proves otherwise.
Part 2: Standard Operating Procedure for Disposal
This section outlines the procedural workflow for the safe segregation, containment, and disposal of this compound waste streams.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program.[15] It prevents dangerous reactions, protects personnel, and facilitates proper disposal. Immediately upon generation, separate this compound waste into the following categories:
-
Solid Chemical Waste: Includes unused or expired pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and spill cleanup materials.
-
Liquid Chemical Waste: Includes solutions containing this compound, such as experimental reaction mixtures or stock solutions. Crucially, do not mix this with other solvent wastes unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvents should be kept separate.
-
Sharps Waste: Any needles, scalpels, or glass Pasteur pipettes contaminated with this compound must be placed in a designated, puncture-proof sharps container.
Step 2: Container Selection and Labeling
The EPA requires that all hazardous waste containers be properly labeled and stored.[16]
-
Container Selection: Use only appropriate, compatible containers for waste storage. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have a secure, leak-proof lid and are in good condition.[15][17]
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste." [16]
-
Identify the full chemical name: "this compound Waste." Avoid abbreviations or formulas.
-
List all constituents of the container, including solvents and their approximate percentages.
-
Indicate the primary hazard(s) (e.g., "Toxic").
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Step 3: On-Site Accumulation
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[16][17]
-
Location: The SAA must be within the line of sight of the laboratory where the waste is generated.[16]
-
Containment: Store liquid waste containers within secondary containment (e.g., a spill tray) to capture any potential leaks.[18]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[17]
-
Volume Limits: Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved by EHS within three calendar days.[17]
Caption: Decision workflow for this compound waste.
Step 4: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function is performed by trained professionals.
-
Contact your institution's EHS department or the designated waste vendor to schedule a pickup for your full or dated waste containers.[16][17]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Maintain records of waste generation and disposal as required by your institution and local regulations. The "cradle-to-grave" system requires tracking from generation to final disposition.[2][16]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.[8][19]
-
Assess the Situation: For a small spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills, liquid spills, or if you are unsure, contact your EHS emergency line immediately.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-impermeable gloves.[8][19]
-
Containment and Cleanup:
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste according to the procedures in Part 2.
Part 4: Waste Minimization
A core principle of responsible laboratory management is the minimization of waste generation.[17][18]
-
Source Reduction: Order only the quantity of this compound required for your immediate research needs.[17]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[17]
-
Inventory Management: Maintain a current inventory of your chemicals to prevent over-ordering and the generation of waste from expired stock.[15]
By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 6. ashp.org [ashp.org]
- 7. epa.gov [epa.gov]
- 8. targetmol.com [targetmol.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of Hydroxytolbutamide: A Procedural Guide
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Hydroxytolbutamide, a metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide, is a compound frequently encountered in metabolic and pharmacological research.[1] While not classified as a cytotoxic agent in the same vein as many chemotherapeutics, its handling necessitates a robust understanding of potential hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and handling procedures.
Hazard Assessment: Understanding the "Why" Behind the "How"
A thorough risk assessment is the foundation of a safe experimental workflow. While Safety Data Sheets (SDS) for this compound present some inconsistencies in formal hazard classification, a conservative approach is warranted. One supplier classifies the compound as "Acute toxicity - Oral, Category 4," indicating it may be harmful if swallowed.[2][3] Other sources suggest it may cause eye, skin, and respiratory tract irritation.[4][5] Given the nature of laboratory work, where aerosolization and incidental contact are plausible, we must operate under the assumption that exposure carries potential risks.
Crucially, there are no established occupational exposure limits (OELs) for this compound from bodies like OSHA.[2][6][7] This absence of data does not imply safety; rather, it underscores the importance of minimizing exposure to a level that is "as low as reasonably achievable" (ALARA).[8] This principle, borrowed from radiation safety, is a cornerstone of responsible chemical handling in the absence of definitive exposure thresholds.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all prescription but a tailored response to the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound in various laboratory contexts.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator | The primary risk is the inhalation of fine particulates and dermal contact. An N95 respirator provides adequate protection against airborne powders.[9] Double-gloving minimizes the risk of contamination during glove removal. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles or Face Shield | The risk of aerosolization is lower than with powders, but splashes remain a concern. A face shield offers broader protection than goggles.[10] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Goggles | Standard laboratory practice to prevent contamination of both the experiment and the researcher. |
| Spill Cleanup | - Nitrile Gloves (double-gloving)- Impervious Gown- Safety Goggles and Face Shield- N95 Respirator (for powders) or Chemical Cartridge Respirator (for large spills) | A higher level of protection is required to manage a concentrated, uncontrolled release of the material.[9][10] |
Procedural Workflow: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to ensure that contaminants are not transferred from used PPE to the user's skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Donning Protocol:
-
Lab Coat/Gown: Ensure it is fully fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Position securely.
-
Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (The "Dirty to Dirty, Clean to Clean" Principle):
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out as you remove it. Avoid shaking the garment.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Respirator: Remove without touching the front of the respirator.
-
Wash Hands Thoroughly: This is a critical final step.
Operational and Disposal Plans
Effective management of this compound extends to its storage and the disposal of associated waste.
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][6] Some suppliers recommend storage at -20°C.[2] Always refer to the manufacturer's specific storage instructions.
Spill Management:
In the event of a spill, the primary objective is to contain the material and decontaminate the area without creating aerosols.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads dampened with water to avoid raising dust.[2]
-
For Liquids: Cover with absorbent material, working from the outside in.
-
-
Clean the Area: Use a detergent solution and wash the area three times, followed by a final rinse with clean water.[9]
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with general laboratory trash.
-
Containment: Place all waste in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste" and identify the contents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][11] Do not discharge to sewer systems.[11][12]
The following decision tree illustrates the waste disposal pathway:
Caption: this compound Waste Disposal Decision Tree.
By integrating these procedural steps and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory environment. This commitment to best practices is the hallmark of a trusted and authoritative scientific professional.
References
- 1. This compound | C12H18N2O4S | CID 3656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4-Hydroxytolbutamide - Safety Data Sheet [chemicalbook.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. safety.caltech.edu [safety.caltech.edu]
- 10. pppmag.com [pppmag.com]
- 11. echemi.com [echemi.com]
- 12. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
